molecular formula C6H9ClN2O2 B1180678 XR Bond CAS No. 129039-69-6

XR Bond

Cat. No.: B1180678
CAS No.: 129039-69-6
Attention: For research use only. Not for human or veterinary use.
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Description

The XR Bonding System is a dentin bonding agent designed for use in dental restorative research. Developed to improve the adhesion of composite resins to dentin, a substrate historically less predictable than enamel, this system employs a multi-component approach. Its main applications in research involve studying the sealing ability of composite restorations, particularly in the context of preventing microleakage and investigating cariostatic effects around dental fillings. The system's specific research value lies in its combined mechanism of action, which utilizes a resin dentin adhesive (comprising a primer and bonding agent) alongside a glass ionomer liner. Studies have demonstrated that while the resin adhesive alone was not effective at reducing microleakage, its use in combination with the glass ionomer liner resulted in very minimal microleakage. Furthermore, research on in vitro recurrent caries has shown that the XR Bonding System can significantly reduce the size of recurrent lesions, with the glass ionomer liner providing a substantial cariostatic effect and even exhibiting zones of caries inhibition. This makes the system a valuable tool for researchers investigating the durability of resin-dentin bonds, the performance of adhesive interfaces, and strategies to improve the longevity of composite restorations. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

129039-69-6

Molecular Formula

C6H9ClN2O2

Synonyms

XR Bond

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of XR Bond Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "XR Bond" does not refer to a single chemical entity with a distinct chemical structure. Instead, it is a trade name used for various adhesive products, most notably in the dental and construction industries. This guide focuses on the chemical composition and operational protocols of "Elevate™ XR Bonding Adhesive," a product for which public data is available. The information provided is a synthesis of data from technical and safety data sheets and should be understood in the context of a commercial product that is a mixture of chemicals.

Core Chemical Composition

"Elevate™ XR Bonding Adhesive" is a complex mixture of chemical compounds. As such, a single chemical structure cannot represent it. The primary components of this and similar dental adhesives are methacrylate (B99206) derivatives, which are monomers that polymerize to form a strong adhesive bond.[1]

Below is a table summarizing the key chemical components found in representative bonding adhesives. The exact composition of "XR Bond" is proprietary, but the listed components are common in dental adhesives and provide insight into its chemical nature.

Component CategorySpecific Chemical/MonomerFunction
Adhesive Monomers 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP)Promotes chemical adhesion to tooth structures, particularly hydroxyapatite.[2][3]
Bisphenol A glycidyl (B131873) methacrylate (BisGMA)A common high molecular weight monomer that forms the backbone of the polymer network, providing strength and low shrinkage.[2][4]
2-Hydroxyethyl methacrylate (HEMA)A hydrophilic monomer that improves wetting of the tooth surface and enhances bonding.[2][4]
Cross-linking Monomers Triethylene glycol dimethacrylate (TEGDMA)A low-viscosity monomer that is co-polymerized with BisGMA to increase cross-linking and improve handling characteristics.[4]
Trimethylolpropane trimethacrylateA trifunctional monomer that enhances the cross-link density of the final polymer.[2]
Solvents Ethyl alcohol (Ethanol)Acts as a carrier for the resin monomers and helps in the evaporation process after application.[2]
Initiators (+/-)CamphorquinoneA photoinitiator that absorbs blue light and initiates the polymerization (curing) process.[2]
Ethyl 4-dimethyl aminobenzoateA co-initiator that works with camphorquinone (B77051) to start the free-radical polymerization.[2]
Fillers Silicon dioxideNano-sized filler particles that improve the mechanical properties and handling of the adhesive.[2]
Stabilizers tert-butyl hydroquinoneAn inhibitor that prevents premature polymerization and increases the shelf life of the product.[2]

Quantitative Data

The following table summarizes the available quantitative data for a representative construction adhesive, "X'bond Construction Adhesive," as specific quantitative performance data for the dental "XR Bond" is not publicly available.

PropertyValue
Specific Gravity 1.16[5]
Viscosity 10,000 to 1,000,000 cps[5]
Boiling Point (Hexane) 62-68ºC[5]
Flash Point -20ºC[5]
Volatile % (25°C) 25-40%[5]
Curing Time Approximately 7-24 hours at room temperature[6]

Experimental Protocols: Application of Elevate™ XR Bonding Adhesive

The following protocol details the "Method of Application" for Elevate™ XR Bonding Adhesive, providing a step-by-step workflow for its use.[7]

Objective: To bond UltraPly™ TPO XR membrane to an approved substrate.

Materials:

  • Elevate™ XR Bonding Adhesive

  • 9" (228 mm) wide solvent-resistant, textured roller

  • Stiff push broom

  • Heavy roller (e.g., 100 lb x 16" wide or 150 lb x 30" wide)

Protocol:

  • Surface Preparation: Ensure the substrate surface is clean, smooth, dry, and free from sharp edges, loose materials, oil, and grease.[7]

  • Adhesive Preparation: Thoroughly stir the adhesive to achieve a uniform mixture, ensuring no sediment remains at the bottom of the container. Continue to stir during use.[7]

  • Adhesive Application:

    • Apply the adhesive in a uniform thickness to the base substrate only. Do not apply adhesive to the polyester (B1180765) backing of the membrane. [7]

    • If the adhesive is spray-applied, it must be back-rolled to ensure proper contact and coverage.[7]

    • Avoid globs and puddles, as they may lead to blistering of the membrane.[7]

  • Flash-Off Period: Allow for a brief flash-off period of approximately 5-15 minutes, depending on ambient conditions. The adhesive should be slightly tacky to the touch before mating the membrane.[7]

  • Membrane Mating:

    • Starting at the fold of the TPO XR membrane, roll the mating portion into the coated substrate slowly and evenly to minimize wrinkles.[7]

    • Immediately after mating, compress the bonded portion of the membrane to the substrate using a stiff push broom with heavy pressure.[7]

  • Final Compression: Follow the initial compression with a heavy roller to ensure proper and complete contact of the membrane to the substrate.[7]

Visualizations

The following diagram illustrates the application workflow for the Elevate™ XR Bonding Adhesive.

G cluster_prep Preparation cluster_app Application cluster_bond Bonding A Surface Preparation B Adhesive Preparation A->B C Apply Adhesive to Substrate B->C D Flash-Off Period (5-15 min) C->D E Mate Membrane to Substrate D->E F Initial Compression (Push Broom) E->F G Final Compression (Heavy Roller) F->G

Caption: Application workflow for Elevate™ XR Bonding Adhesive.

References

The Core Principles of Extended-Release (XR) Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Principles Governing Extended-Release Drug Delivery Systems.

Introduction

Extended-release (XR) dosage forms are a cornerstone of modern pharmaceutical development, designed to release a drug at a predetermined rate to maintain a constant drug concentration in the bloodstream over a prolonged period.[1] Unlike immediate-release formulations that result in sharp peaks and troughs in plasma drug levels, XR systems offer improved patient compliance, reduced side effects, and enhanced therapeutic efficacy.[1] This guide elucidates the fundamental physicochemical principles, formulation strategies, and characterization techniques that underpin the development of robust and effective XR drug delivery systems. The term "XR Bond" in this context does not refer to a specific type of chemical bond but rather to the collective physical and chemical interactions and barriers within the formulation that control the rate of drug release.

Core Principles and Mechanisms of Drug Release

The release of a drug from an XR formulation is governed by a combination of physical and chemical phenomena. The primary mechanisms can be broadly categorized as diffusion, dissolution, swelling, and erosion.[2] These are often modulated by the properties of the polymeric excipients used in the formulation.

Diffusion-Controlled Systems

In these systems, the drug diffuses through an inert matrix or a membrane. The release rate is primarily governed by Fick's Law of Diffusion.

  • Reservoir Systems: A drug core is surrounded by a non-degradable, water-insoluble polymer membrane. The drug release remains relatively constant as long as a saturated solution is maintained within the core.

  • Matrix Systems: The drug is uniformly dispersed within an inert polymer matrix. The diffusion path length for the drug increases over time as the outer layers are depleted, typically resulting in a release rate proportional to the square root of time.

Dissolution-Controlled Systems

Here, the drug's release is controlled by the slow dissolution of a polymer matrix or a coating.

  • Reservoir Systems: The drug core is coated with a slowly dissolving material. Once the coating is dissolved, the drug becomes available for immediate release.

  • Matrix Systems: The drug is dispersed within a slowly dissolving polymer matrix. The rate of drug release is dependent on the rate of matrix dissolution.

Swelling-Controlled Systems

These systems are based on hydrophilic polymers that swell upon contact with aqueous fluids to form a gel layer. The drug release is controlled by diffusion through this gel layer and the gradual erosion of the gel. Hydroxypropyl methylcellulose (B11928114) (HPMC) is a commonly used polymer in such systems.[3][4]

Erosion-Controlled Systems

The drug is dispersed within a polymer that erodes over time when exposed to bodily fluids. The drug release is proportional to the rate of erosion of the polymer matrix.

Osmotic-Controlled Systems

These systems utilize osmotic pressure as the driving force for drug release. The dosage form consists of a drug core, an osmotic agent, and a semi-permeable membrane with a laser-drilled orifice. Water enters the system due to osmosis, dissolving the drug and pushing it out through the orifice at a controlled rate.

Quantitative Analysis of Drug Release Kinetics

To understand and predict the drug release from XR formulations, various mathematical models are employed. The choice of model depends on the release mechanism.

Kinetic Model Equation Description Primary Release Mechanism
Zero-Order Qt = Q0 + K0tThe drug release rate is independent of its concentration.[5]Osmotic and reservoir systems.
First-Order logC = logC0 - Kt / 2.303The drug release rate is dependent on the concentration of the drug remaining in the dosage form.[5]Drug release from porous matrices.
Higuchi Model Q = KHt1/2Describes drug release as a diffusion process based on Fick's law, where release is proportional to the square root of time.[6][7]Diffusion from a matrix system.
Korsmeyer-Peppas Mt/ M∞ = KtnA semi-empirical model that relates drug release to the elapsed time. The release exponent 'n' is indicative of the transport mechanism.[5]Diffusion, swelling, and erosion.

Table 1: Common Mathematical Models for Drug Release Kinetics

The release exponent 'n' in the Korsmeyer-Peppas model is particularly useful for elucidating the release mechanism from swellable matrices, especially for cylindrical dosage forms.

Release Exponent (n) Drug Transport Mechanism
~ 0.45Fickian Diffusion
0.45 < n < 0.89Non-Fickian (anomalous) Transport (diffusion and swelling)
0.89Case II Transport (polymer relaxation/erosion)
> 0.89Super Case II Transport

Table 2: Interpretation of the Release Exponent 'n' in the Korsmeyer-Peppas Model for Cylindrical Matrices [2]

Quantitative Data Examples

The following table provides illustrative examples of diffusion coefficients for different drugs in hydrogel matrices. It is important to note that these values are highly dependent on the specific experimental conditions (e.g., polymer concentration, temperature, pH, ionic strength).

Drug/Molecule Polymer Matrix Diffusion Coefficient (D) (x 10-6 cm2/s) Reference
TheophyllineHPMC (various grades)1.0 - 3.0Specific values depend heavily on HPMC concentration and viscosity.
MetoprololHPMC~2.9Dependent on formulation variables.
DiltiazemHPMC~1.5Dependent on formulation variables.
Bovine Serum AlbuminAgarose (0.5-3.0%)0.49 - 0.82 (x 10-4 mm2/s)[8]
LysozymeAgarose (0.5-3.0%)1.1 - 1.5 (x 10-4 mm2/s)[8]

Table 3: Illustrative Diffusion Coefficients of Drugs in Hydrogel Matrices

Experimental Protocols

The development of an XR formulation involves a series of well-defined experimental procedures to ensure its quality, stability, and performance.

Drug-Excipient Compatibility Studies

Objective: To evaluate the physical and chemical compatibility of the active pharmaceutical ingredient (API) with various excipients to select a stable formulation.[9][10][11]

Methodology:

  • Selection of Excipients: Choose potential excipients based on their intended function (e.g., rate-controlling polymer, filler, lubricant).

  • Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 ratio. A control sample of the pure API is also prepared.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C / 75% RH) for a predetermined period (e.g., 4 weeks).

  • Analysis: At specified time points, analyze the samples using techniques such as:

    • Visual Observation: Check for any changes in color, odor, or physical state.

    • Differential Scanning Calorimetry (DSC): To detect changes in melting point, indicating a potential interaction.[12][13][14]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the functional groups of the API and excipients.[12][13]

    • X-Ray Powder Diffraction (XRPD): To investigate changes in the crystalline structure.[13]

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.

In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

Objective: To measure the rate of drug release from the XR dosage form under standardized conditions, which is crucial for quality control and for developing in vitro-in vivo correlations (IVIVCs).[15][16][17]

Methodology:

  • Apparatus Setup:

    • Use a USP Apparatus 2 (Paddle Apparatus).[18]

    • Fill the dissolution vessels (typically 900 mL) with the specified dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).

    • Equilibrate the medium to 37 ± 0.5 °C.[16]

  • Test Initiation:

    • Place a single dosage form in each vessel. A sinker may be used for floating dosage forms.[16]

    • Start the paddle rotation at a specified speed (commonly 50 or 75 rpm).[15]

  • Sampling:

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples promptly.

    • Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of the drug released at each time point.

Characterization of the Polymer Matrix

Objective: To understand the physical and chemical properties of the polymer matrix that control the drug release.

Methodology:

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal microstructure of the matrix, including its porosity. This is crucial for understanding diffusion pathways.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as its glass transition temperature, and to study the physical state of the drug within the matrix (crystalline or amorphous).[12][13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical structure of the polymer and to detect any chemical interactions between the drug and the polymer.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular weight and structure of the polymer.[3][4]

Visualizations of Mechanisms and Workflows

Drug Release Mechanisms

The following diagrams illustrate the primary mechanisms of drug release from matrix and reservoir systems.

Diffusion_Matrix cluster_matrix XR Matrix Tablet (t=0) cluster_release Release Process cluster_matrix_t XR Matrix Tablet (t>0) drug_dispersed Drug and Polymer Uniformly Dispersed medium Aqueous Medium drug_dispersed->medium Ingestion diffusion Drug Diffusion medium->diffusion Hydration depletion Depletion Zone Forms diffusion->depletion depleted_matrix Depleted Outer Layer (Increased Diffusion Path) depletion->depleted_matrix Swelling_Matrix cluster_matrix Hydrophilic Matrix (t=0) cluster_process Release Process drug_polymer Drug in Dry Hydrophilic Polymer medium Aqueous Medium drug_polymer->medium Ingestion swelling Polymer Swelling medium->swelling gel Gel Layer Formation swelling->gel diffusion Drug Diffusion Through Gel gel->diffusion erosion Matrix Erosion gel->erosion Osmotic_Pump cluster_tablet Osmotic Pump Tablet cluster_process Release Mechanism tablet Semi-permeable Membrane Drug Core Osmotic Agent Delivery Orifice pressure Increased Internal Pressure tablet:f1->pressure release Drug Solution Expelled tablet:f3->release water Water Influx (Osmosis) water->tablet:f1 pressure->tablet:f3 XR_Development_Workflow start Define Target Product Profile preformulation Preformulation Studies (API Characterization, Solubility, Stability) start->preformulation excipient_selection Excipient Selection & Compatibility Studies preformulation->excipient_selection formulation_design Formulation Design (Selection of Release Mechanism and Platform) excipient_selection->formulation_design prototype_dev Prototype Formulation Development & Manufacturing formulation_design->prototype_dev characterization In Vitro Characterization (Dissolution, Hardness, Friability, etc.) prototype_dev->characterization optimization Formulation Optimization (DoE) characterization->optimization optimization->characterization Iterate stability Accelerated Stability Studies optimization->stability Optimized Formula scale_up Scale-up and Process Validation stability->scale_up ivivc In Vivo Studies & IVIVC Development scale_up->ivivc end Regulatory Submission ivivc->end

References

An In-Depth Technical Guide to the XR Bond Dental Adhesive System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The XR Bond system represents a significant development in the field of dental adhesive technology. As a multi-component dentin bonding agent, it was designed for dental restorative research to enhance the adhesion between composite resins and dentin. This technical guide provides a comprehensive overview of the discovery, history, and core technical specifications of the XR Bond system. It details the chemical composition, mechanism of action, and key in-vitro performance data derived from seminal research studies. Detailed experimental protocols for shear bond strength, microleakage, and scanning electron microscopy (SEM) analysis are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of the chemical components and experimental workflows to elucidate the logical and procedural relationships inherent in the evaluation of this adhesive system.

Discovery and History

The XR Bond system emerged during a period of significant innovation in adhesive dentistry, likely in the late 1980s. This era saw the evolution from first-generation adhesives, which had weak and unstable bonds, to more sophisticated systems. The second generation of bonding agents, introduced in the late 1970s, utilized ionic bonding between polymerizable phosphonates and the calcium in the tooth structure[1][2]. The XR Bond system is a continuation and refinement of this approach, belonging to the third or fourth generation of dental adhesives[3]. These generations aimed to create a more durable and predictable bond to dentin, a substrate historically more challenging to adhere to than enamel[4].

The development of the XR Bond was driven by the need to address key challenges in restorative dentistry: ensuring a strong and lasting bond for composite restorations, minimizing microleakage at the restoration-tooth interface, and preventing secondary caries[4]. Research on the XR Bond system, often in conjunction with a glass ionomer liner, demonstrated its potential to significantly reduce the incidence of recurrent lesions and improve the marginal seal of restorations[4][5].

Key historical context for the development of phosphonated adhesives like the XR Bond includes:

  • 1955: Dr. Michael Buonocore's pioneering work on acid-etching enamel, which laid the foundation for modern adhesive dentistry[1][6].

  • Late 1970s: Introduction of second-generation adhesives that incorporated polymerizable phosphonates to bond to calcium in the tooth structure[1][2].

  • 1980s: Emergence of multi-component adhesive systems that separated the etching, priming, and bonding steps to optimize adhesion to both enamel and dentin[1]. The XR Bond system, with its primer and bonding agent, is a product of this evolution[4].

Core Technical Specifications

Chemical Composition

The XR Bond system is a multi-component adhesive. Its efficacy is derived from the synergistic action of its distinct chemical constituents:

  • Primer: The primer contains a phosphonate (B1237965) dimethacrylate . This acidic monomer is designed to modify the dentin smear layer and prepare the dentin surface for bonding[5].

  • Bonding Agent: The bonding agent is a phosphonated BIS-GMA (Bisphenol A-glycidyl methacrylate) resin. This component establishes a chemical bond with the calcium ions in the hydroxyapatite (B223615) of the dentin and copolymerizes with the restorative composite resin, forming a durable adhesive interface.

The general chemical structures of these components are foundational to its function. The phosphonate groups are crucial for chemical adhesion to the calcium in hydroxyapatite, while the methacrylate (B99206) groups enable polymerization and covalent bonding to the composite resin.

Mechanism of Action

The adhesion of the XR Bond system to dentin is achieved through a combination of micromechanical interlocking and chemical bonding. The process can be summarized as follows:

  • Surface Preparation: The dentin surface is prepared, which may involve etching depending on the specific protocol.

  • Primer Application: The phosphonate dimethacrylate primer is applied to the dentin. It infiltrates the collagen network and modifies the smear layer, enhancing the wettability of the surface.

  • Bonding Agent Application: The phosphonated BIS-GMA bonding agent is then applied. The phosphonic acid groups interact with the calcium of the hydroxyapatite, forming an ionic bond.

  • Polymerization: Upon light-curing, the methacrylate groups of the primer and bonding agent polymerize, creating a cross-linked polymer matrix that is mechanically interlocked with the dentin and chemically bonded to the subsequently placed composite resin. This resin-infiltrated layer is known as the "hybrid layer."

Quantitative Performance Data

The performance of the XR Bond system has been evaluated in several in-vitro studies. The following tables summarize the key quantitative findings.

Table 1: Shear Bond Strength

Adhesive SystemSubstrateMean Shear Bond Strength (MPa)Standard Deviation (MPa)
XR BondDentin15.63.7

Data from a 1989 study evaluating a new resin dentin adhesive consisting of a phosphonate dimethacrylate primer and a phosphonated BIS-GMA bonding agent.

Table 2: Microleakage and Caries Inhibition

Restoration MethodMicroleakage at Dentin/Cementum MarginsRecurrent Lesion Size ReductionZones of Caries Inhibition
Resin Adhesive AloneIneffective at reducing microleakageSignificantNot Reported
XR Bonding System with Glass Ionomer LinerVery MinimalSignificantPresent in 75% of restorations

Data from a 1991 in-vitro study by Swift et al. evaluating the effects of the XR Bonding system on recurrent caries.[5] In a separate 6-month study, the microleakage associated with XR Bond was found to be statistically similar to Gluma, another dentinal bonding agent, and significantly better than Tenure[7].

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of the XR Bond system. These protocols are synthesized from standard practices in dental materials research and specific details from studies evaluating phosphonated adhesives.

Shear Bond Strength Testing

Objective: To determine the adhesive strength of the XR Bond system to dentin.

Materials and Methods:

  • Tooth Preparation:

    • Extracted human molars, free of caries, are stored in a 0.5% chloramine-T solution.

    • The occlusal surfaces are sectioned to expose a flat dentin surface.

    • The dentin surface is polished with 600-grit silicon carbide paper under water to create a standardized smear layer.

    • The teeth are embedded in acrylic resin with the exposed dentin surface parallel to the base.

  • Bonding Procedure:

    • The dentin surface is etched with 37% phosphoric acid for 15 seconds, rinsed for 10 seconds, and gently air-dried, leaving a visibly moist surface.

    • The XR Bond primer is applied to the dentin surface and gently air-dried for 5 seconds.

    • A thin layer of the XR Bond bonding agent is applied and light-cured for 20 seconds.

    • A cylindrical mold (e.g., 2.5 mm diameter, 3 mm height) is placed on the bonded surface and filled with a composite resin (e.g., Herculite XR).

    • The composite is light-cured for 40 seconds.

  • Specimen Storage and Thermocycling:

    • The bonded specimens are stored in distilled water at 37°C for 24 hours.

    • Specimens may be subjected to thermocycling (e.g., 500 cycles between 5°C and 55°C with a 30-second dwell time) to simulate oral conditions.

  • Testing:

    • The specimens are mounted in a universal testing machine.

    • A shear load is applied to the base of the composite cylinder at a crosshead speed of 0.5 mm/min until failure occurs.

    • The force at failure is recorded in Newtons and converted to Megapascals (MPa) by dividing by the bonded area.

  • Failure Mode Analysis:

    • The debonded surfaces are examined under a stereomicroscope at 40x magnification to classify the failure mode as adhesive, cohesive in dentin, cohesive in composite, or mixed.

Microleakage Evaluation

Objective: To assess the marginal sealing ability of the XR Bond system.

Materials and Methods:

  • Cavity Preparation:

    • Standardized Class V cavities are prepared on the buccal surfaces of extracted human molars, with the occlusal margin in enamel and the gingival margin in dentin/cementum.

  • Restoration:

    • The cavities are restored using the XR Bond system and a composite resin according to the manufacturer's instructions. A glass ionomer liner may be applied before the adhesive.

  • Thermocycling:

    • The restored teeth are subjected to thermocycling as described in the shear bond strength protocol.

  • Dye Penetration:

    • The tooth surfaces, except for 1 mm around the restoration margins, are coated with two layers of nail varnish.

    • The teeth are immersed in a 0.5% basic fuchsin or 50% silver nitrate (B79036) solution for 24 hours.

    • The teeth are thoroughly rinsed and sectioned longitudinally through the center of the restorations.

  • Scoring:

    • The sections are examined under a stereomicroscope, and dye penetration is scored using a 0-4 scale:

      • 0 = No dye penetration.

      • 1 = Dye penetration up to one-third of the cavity depth.

      • 2 = Dye penetration up to two-thirds of the cavity depth.

      • 3 = Dye penetration along the entire cavity wall.

      • 4 = Dye penetration to the axial wall and into the dentinal tubules.

Scanning Electron Microscopy (SEM) Analysis of the Adhesive Interface

Objective: To visually inspect the morphology of the hybrid layer and resin tags formed by the XR Bond system.

Materials and Methods:

  • Specimen Preparation:

    • Bonded specimens are prepared as for the shear bond strength test on flat dentin surfaces.

    • After 24 hours of water storage, the specimens are sectioned perpendicular to the bonded interface using a slow-speed diamond saw under water cooling.

  • Polishing and Etching:

    • The sectioned surfaces are polished with a series of silicon carbide papers of decreasing grit size, followed by diamond pastes down to 1 µm.

    • The polished surfaces are then acid-etched (e.g., 37% phosphoric acid for 10 seconds) to demineralize the dentin and expose the hybrid layer.

    • The specimens are then immersed in 5% sodium hypochlorite (B82951) for 2 minutes to dissolve the collagen fibrils within the hybrid layer.

  • Dehydration and Coating:

    • The specimens are dehydrated in a series of ascending concentrations of ethanol (B145695) (e.g., 70%, 80%, 90%, 99%).

    • The dehydrated specimens are mounted on aluminum stubs and sputter-coated with a thin layer of gold or palladium.

  • Imaging:

    • The specimens are examined using a scanning electron microscope at various magnifications (e.g., 500x to 5000x) to observe the hybrid layer, resin tags, and the overall quality of the adhesive interface.

Visualizations

Signaling Pathways and Workflows

XR_Bond_Components cluster_primer XR Bond Primer cluster_bonding_agent XR Bond Bonding Agent P Phosphonate Dimethacrylate BA Phosphonated BIS-GMA

Adhesion_Mechanism Dentin Dentin Surface (with Smear Layer) Etch Acid Etching (Optional/Protocol-dependent) Dentin->Etch Primer Apply XR Primer (Phosphonate Dimethacrylate) Etch->Primer Bond Apply XR Bonding Agent (Phosphonated BIS-GMA) Primer->Bond Cure Light Cure Bond->Cure HybridLayer Formation of Hybrid Layer & Resin Tags Cure->HybridLayer Composite Apply Composite Resin HybridLayer->Composite

Shear_Bond_Strength_Workflow Start Start: Extracted Molar Prep Prepare Flat Dentin Surface Start->Prep Bond Apply XR Bond & Composite Cylinder Prep->Bond Store Store in Water (24h, 37°C) Bond->Store Test Apply Shear Load in Universal Testing Machine Store->Test Record Record Force at Failure (N) Test->Record Calculate Calculate Strength (MPa) Record->Calculate Analyze Analyze Failure Mode Calculate->Analyze End End Analyze->End

Microleakage_Workflow Start Start: Extracted Molar Prep Prepare Class V Cavity Start->Prep Restore Restore with XR Bond & Composite Prep->Restore Varnish Varnish Tooth (except margins) Restore->Varnish Immerse Immerse in Dye (24h) Varnish->Immerse Section Section Tooth Longitudinally Immerse->Section Score Score Dye Penetration (Stereomicroscope) Section->Score End End Score->End

References

Subject: Technical and Scientific Information on "XR Bond"

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document addresses a request for an in-depth technical guide on a substance referred to as "XR Bond" for an audience of researchers and drug development professionals. A comprehensive search of scientific literature, chemical databases, and public records indicates that "XR Bond" is not a recognized designation for a specific molecule, technology, or platform within the fields of drug discovery, pharmacology, or molecular biology.

The search did identify a historical dental adhesive system from the early 1990s named the "XR Bonding System," which was used in dental restorative research. However, this product does not align with the request's focus on signaling pathways and contemporary drug development. This guide will summarize the available information on this dental product and, in the absence of data for an "XR Bond" in drug discovery, will provide a brief overview of related, relevant concepts such as halogen bonding ("X-bonding") and targeted covalent inhibitors, which are pertinent to the specified audience.

XR Bonding System (Dental Research)

The term "XR Bond" appears in dental research literature from the late 1980s and early 1990s, referring to a dentin bonding system.

Composition and Properties

The XR Bonding System was a multi-component adhesive designed to improve the adhesion of composite resin restorations to dentin.[1] It consisted of:

  • A primer: Identified as a phosphonate (B1237965) dimethacrylate.[2]

  • A bonding agent: A phosphonated Bisphenol A-glycidyl methacrylate (B99206) (BIS-GMA).[2]

  • A glass ionomer liner: Used in conjunction with the adhesive components.[3]

A chemical supplier lists a product called "XR Bond" for research use with the CAS Number 129039-69-6 and a molecular formula of C₆H₉ClN₂O₂, though this specific information is not explicitly linked to the multi-component system described in the primary literature.[1]

Experimental Applications and Findings

The primary application of the XR Bonding System was in dental materials research to investigate the durability and efficacy of composite restorations.

Experimental Protocol: In Vitro Caries Inhibition Study A key experiment evaluated the system's ability to prevent recurrent caries (cavities) around composite restorations in extracted human teeth.

  • Sample Preparation: Standardized cavities were prepared in the dentin of extracted human molars.

  • Restoration: The cavities were restored using a resin composite. Experimental groups included:

    • No liner or adhesive.

    • Application of the XR Bond resin adhesive alone.

    • Application of a glass ionomer liner to the axial wall.

    • Application of both the XR Bond adhesive and the glass ionomer liner.

  • Artificial Caries Creation: The restored teeth were placed in a demineralizing solution (an "artificial caries" model) for a set period to simulate the development of cavities.

  • Analysis: The teeth were sectioned, and the size and depth of the artificial lesions around the restorations were measured under a microscope.

Results: The study found that the XR Bond dentin adhesive significantly reduced the size of recurrent lesions.[3] The addition of the glass ionomer liner provided an even greater cariostatic (caries-inhibiting) effect.[3]

Experimental Protocol: Shear Bond Strength and Microleakage Another study evaluated the mechanical properties and sealing ability of the adhesive.

  • Bond Strength Testing: The XR Bond adhesive was used to bond composite resin to prepared dentin surfaces. A mechanical testing machine was then used to apply a shear force until the bond failed.

  • Microleakage Testing: Restorations were placed in teeth, which were then subjected to temperature cycling. The teeth were immersed in a dye solution, sectioned, and examined for dye penetration at the margins of the restoration, which indicates leakage.

Results: The mean shear bond strength to dentin was measured at 15.6 +/- 3.7 MPa.[2] The microleakage studies showed very minimal leakage at the dentin margins when the system was used.[1]

Below is a workflow diagram for the in vitro caries inhibition study.

G cluster_prep Sample Preparation cluster_groups Experimental Groups cluster_exp Experimental Procedure cluster_analysis Analysis A Extract Human Molars B Prepare Standardized Cavities in Dentin A->B C1 Control (No Adhesive) C2 XR Bond Adhesive Only C3 Glass Ionomer Liner + XR Bond D Place Composite Restorations C1->D C2->D C3->D E Induce Artificial Caries (Demineralization) D->E F Section Teeth E->F G Microscopic Measurement of Lesion Size F->G

Workflow for the in vitro caries inhibition study of the XR Bonding System.

Relevant Concepts in Modern Drug Discovery

While there is no evidence of an "XR Bond" in drug development, the query's mention of specific bonding and signaling pathways is highly relevant to current research. Two such areas are halogen bonding and targeted covalent inhibitors.

Halogen Bonding (X-Bonding)

Halogen bonding, often abbreviated as "X-bonding," is a non-covalent interaction where a halogen atom (chlorine, bromine, iodine) acts as a Lewis acid, interacting with a Lewis base (e.g., an oxygen or nitrogen atom on a protein).[3] This interaction is increasingly being exploited in rational drug design to enhance the binding affinity and selectivity of drug candidates for their protein targets.[4]

The diagram below illustrates the principle of a halogen bond between a ligand and a protein receptor.

G cluster_ligand Drug Ligand cluster_receptor Protein Receptor R R X X R->X Covalent Bond Y Y X->Y Halogen Bond (X-Bond) Z caption A halogen (X) on a ligand forms a non-covalent X-bond with a Lewis base (Y) on a receptor.

Schematic of a Halogen Bond (X-Bond) in Drug-Receptor Interactions.
Targeted Covalent Inhibitors (TCIs)

TCIs are a class of drugs that form a permanent, covalent bond with their target protein.[5] This mechanism can lead to high potency and a prolonged duration of action.[6] The design of a TCI involves two key components: a "guidance system" that directs the molecule to the correct protein and a reactive group, or "warhead," that forms the covalent bond with a specific amino acid residue (like cysteine) on the target.[6] This strategy has been highly successful in developing drugs for cancer and viral diseases.[5]

The logical relationship in TCI design is shown below.

G cluster_drug Targeted Covalent Inhibitor (TCI) cluster_target Target Protein A Guidance System C Binding Pocket A->C Recognizes B Reactive Warhead D Nucleophilic Amino Acid (e.g., Cysteine) B->D Positioned near E Non-Covalent Binding C->E F Covalent Bond Formation D->F E->F Facilitates G Irreversible Inhibition of Protein Function F->G

Logical flow of Targeted Covalent Inhibitor (TCI) mechanism of action.

Conclusion

There is no publicly available information on a product, molecule, or technology named "XR Bond" intended for the drug development field. The term most closely matches a dental adhesive system from several decades ago. It is possible that "XR Bond" is a new or internal proprietary name not yet in the public domain, or that the query is referencing related concepts such as X-bonding (halogen bonding) or other covalent drug technologies. Researchers interested in the specific functionalities implied by the query are encouraged to investigate the fields of halogen bonding and targeted covalent inhibition.

References

An In-Depth Technical Guide to the Hypothetical XR Bond: A Comparative Analysis with Covalent and Ionic Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "XR Bond" does not correspond to a recognized chemical bond in established scientific literature. This document is presented as a structured template for researchers, scientists, and drug development professionals, illustrating how a novel bond type could be analyzed and compared to well-understood interactions like covalent and ionic bonds. All data, protocols, and pathways involving the "XR Bond" are hypothetical and for illustrative purposes only.

Introduction to the XR Bond Concept

In the landscape of drug development, the rational design of molecules with high specificity and efficacy is paramount.[1][2] This often hinges on exploiting and engineering the chemical bonds that govern molecular interactions. While covalent and ionic bonds represent the primary forces holding atoms together, the exploration of novel, tunable interactions could unlock new therapeutic modalities.[3]

This whitepaper introduces the concept of a hypothetical "XR Bond," a targeted, reversible interaction with properties intermediate between traditional covalent and ionic bonds. We posit the XR Bond as a long-range, highly directional interaction mediated by a theoretical "X-particle" exchange, allowing for a unique combination of strength and reversibility that could be advantageous in designing targeted therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Bonding Characteristics

A fundamental understanding of any new chemical interaction requires a rigorous comparison against established bond types.[4][5] The following table summarizes the hypothesized quantitative characteristics of the XR Bond in relation to covalent and ionic bonds.

PropertyCovalent BondIonic BondXR Bond (Hypothetical)
Mechanism Electron Sharing[6]Electrostatic Attraction[7][8]X-Particle Exchange
Bond Energy 150 - 1100 kJ/mol100 - 4000 kJ/mol (Lattice Energy)80 - 250 kJ/mol
Bond Length 74 - 270 pm92 - 356 pm280 - 450 pm
Directionality Highly DirectionalNon-DirectionalHighly Directional
Reversibility Generally IrreversibleReversible in SolutionTunably Reversible
Electronegativity Difference < 1.7> 1.7Not Applicable
Solvent Dependence LowHigh (Polar Solvents)Moderate (Sensitive to Dielectric Constant)
Example C-C in AlkanesNa-Cl in Salt[9]Drug-Target Complex (e.g., XR-Inhibitor)

Experimental Protocols for Characterization

The validation and characterization of a novel bond require robust experimental methodologies. Below are detailed protocols for quantifying the thermodynamic and structural properties of a hypothetical XR Bond.

Protocol: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of an XR Bond-mediated interaction between a hypothetical XR-ligand and its target protein.

Materials:

  • MicroCal ITC200 or similar instrument

  • Purified target protein (e.g., Kinase A) at 20 µM in ITC buffer (50 mM HEPES pH 7.5, 150 mM NaCl)

  • Concentrated XR-ligand at 250 µM in matched ITC buffer

  • Degassed ITC buffer for cleaning and dilutions

  • Syringe and sample cell cleaning solutions

Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the ITC buffer to ensure buffer matching.[10]

    • Prepare the XR-ligand solution by dissolving it in the final dialysis buffer.

    • Accurately determine the concentration of both protein and ligand using a reliable method (e.g., A280 for protein, validated standard curve for ligand).

    • Degas all solutions for 15 minutes prior to use to prevent air bubbles.[10]

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.

    • Set the reference power to 10 µcal/sec.

  • Titration Experiment:

    • Load 200 µL of the 20 µM target protein solution into the sample cell.

    • Load 40 µL of the 250 µM XR-ligand solution into the injection syringe.

    • Perform an initial 0.4 µL injection, followed by 19 subsequent injections of 2 µL each, with a 150-second spacing between injections to allow for equilibration.

  • Data Analysis:

    • Integrate the raw heat-burst data to obtain the heat change per injection (ΔH).

    • Subtract the heat of dilution, determined from a control titration of ligand into buffer.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the manufacturer's software to determine Kd, n, and ΔH.[11]

    • Calculate the free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Protocol: Structural Elucidation via X-ray Crystallography

Objective: To determine the three-dimensional structure of a protein-ligand complex mediated by an XR Bond, confirming the bond's geometry and length.

Materials:

  • Highly purified and concentrated (>10 mg/mL) protein-ligand complex

  • Crystallization screening kits (e.g., sparse-matrix screens)

  • Vapor diffusion plates (sitting or hanging drop)

  • Cryoprotectant solutions

  • Synchrotron X-ray source[12]

Methodology:

  • Crystallization:

    • Incubate the protein with a 3-fold molar excess of the XR-ligand to ensure saturation.

    • Set up crystallization trials using the vapor diffusion method, screening a wide range of precipitants, pH, and salts.[13]

    • Monitor trays for crystal growth over several weeks.

  • Crystal Harvesting and Cryo-cooling:

    • Once suitable crystals (typically >50 µm) are obtained, identify a cryoprotectant by soaking crystals in mother liquor supplemented with increasing concentrations of a cryo-agent (e.g., glycerol, ethylene (B1197577) glycol).

    • Harvest a single crystal using a nylon loop and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection:

    • Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[13][14]

  • Structure Determination and Refinement:

    • Process the diffraction images to determine spot intensities and integrate them.

    • Solve the phase problem using molecular replacement if a homologous structure is available.

    • Build an initial atomic model into the resulting electron density map using software like Coot.[15]

    • Refine the model against the experimental data, paying close attention to the electron density between the ligand and the target protein to confirm the presence and geometry of the XR Bond. The final refined structure will provide precise bond lengths and angles.[16]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where an XR-based inhibitor blocks a kinase cascade, a common mechanism in drug action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Inhibitor XR-Inhibitor Inhibitor->Kinase_A XR Bond Formation

Caption: Hypothetical inhibition of a kinase cascade by an XR-Inhibitor.

Experimental Workflow Diagram

This diagram outlines the logical flow for the discovery and validation of a molecule that functions via an XR Bond.

G A Hypothesis: XR Bond Formation Possible B Computational Screening of Ligand Library A->B C Identify Potential XR-Ligand Hits B->C D Synthesize & Purify Top Candidates C->D Hits Found J Discard Candidate C->J No Hits E ITC Binding Assay (Protocol 3.1) D->E F Confirm Binding Affinity & Thermodynamics E->F F->C Weak/No Binding G Co-crystallization with Target (Protocol 3.2) F->G Strong Binding H Solve 3D Structure G->H I Validate XR Bond Geometry & Length H->I

Caption: Workflow for the discovery and validation of an XR-bonded ligand.

Conclusion

The hypothetical XR Bond, with its unique combination of directionality, strength, and tunable reversibility, presents a compelling conceptual tool for advancing rational drug design. The experimental frameworks provided herein offer a clear path for the characterization of such novel interactions. By moving beyond the traditional dichotomy of covalent and ionic bonding, the field may uncover new strategies for creating highly selective and effective therapeutics. Further theoretical and experimental work is necessary to determine if interactions with "XR-like" properties exist or can be engineered in biological systems.

References

In-Depth Technical Review of XR Bond Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XR Bond is a multi-component dental adhesive system designed for restorative research. It is primarily utilized to enhance the adhesion of composite resins to dentin, a substrate that is historically more challenging to bond to than enamel. The core value of XR Bond in a research context lies in its two-pronged approach: a resin dentin adhesive and a glass ionomer liner. This system is a valuable tool for investigating the durability of resin-dentin bonds, the efficacy of adhesive interfaces, and strategies to improve the longevity of composite restorations and prevent secondary caries. For drug development professionals, the principles of adhesion and the cariostatic properties of XR Bond's components offer insights into the development of biocompatible materials and localized therapeutic delivery systems.

Chemical Composition and Mechanism of Action

The XR Bond system consists of a resin dentin adhesive that includes a primer and a bonding agent. The primer is composed of phosphonate (B1237965) dimethacrylate, and the bonding agent is a phosphonated BIS-GMA resin.[1] This composition is designed to interact with the tooth structure on a microscopic level. The phosphonate groups are key to the adhesive's function, as they can chemically bond to the calcium in the hydroxyapatite (B223615) of the dentin.

The mechanism of action involves the modification of the smear layer, a thin layer of debris left on the tooth surface after preparation. The primer effectively alters this layer, allowing the bonding agent to penetrate the dentin tubules.[1] This creates a hybrid layer—an interlocking of the resin with the collagen fibers of the dentin—which is crucial for micromechanical retention. When used in conjunction with a glass ionomer liner, the system benefits from the liner's ability to release fluoride, which provides a cariostatic effect, inhibiting the formation of recurrent caries.[2]

cluster_0 XR Bond Application & Bonding Mechanism A Dentin Surface (with Smear Layer) B Application of XR Primer (Phosphonate Dimethacrylate) A->B C Smear Layer Modification & Primer Penetration B->C D Application of XR Bonding Agent (Phosphonated BIS-GMA) C->D E Infiltration of Dentin Tubules & Formation of Resin Tags D->E F Light Curing (Polymerization) E->F G Formation of Hybrid Layer (Micromechanical & Chemical Bond) F->G

Figure 1: XR Bond application and bonding mechanism workflow.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the XR Bond adhesive system.

Performance Metric Substrate Mean Value ± Standard Deviation Reference
Shear Bond StrengthDentin15.6 ± 3.7 MPa[1]

Table 1: Shear Bond Strength of XR Bond

Experimental Condition Margin Microleakage Finding Reference
XR Bond SystemEnamel CavosurfaceNo marginal leakage[1]
XR Bond SystemDentin/CementumVery minimal microleakage[1]

Table 2: Microleakage Evaluation of XR Bond

Restorative Method Effect on Recurrent Lesions Additional Findings Reference
XR Dentin AdhesiveSignificantly reduced lesion size-[2]
Glass Ionomer Liner (with XR Bond)Even greater cariostatic effectZones of caries inhibition in 75% of restorations[2]

Table 3: In Vitro Caries Inhibition by the XR Bond System

Note: Specific quantitative data on the reduction of recurrent lesion size (e.g., lesion depth in µm) were not available in the abstracts of the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices in dental materials research.

Shear Bond Strength Testing

This protocol is based on the ISO 29022 standard for notched-edge shear bond strength testing of dental adhesives.[3][4]

cluster_1 Shear Bond Strength Testing Workflow P1 Tooth Selection & Preparation (e.g., human third molars) P2 Creation of a Flat Dentin Surface P1->P2 P3 Application of XR Bond System (Primer & Bonding Agent) P2->P3 P4 Placement of Composite Resin Cylinder on Bonded Surface P3->P4 P5 Light Cure Composite P4->P5 P6 Storage of Specimen (e.g., 24h in 37°C water) P5->P6 P7 Shear Force Application (Universal Testing Machine) P6->P7 P8 Record Force at Failure & Calculate Strength (MPa) P7->P8

Figure 2: General workflow for shear bond strength testing.
  • Tooth Selection and Preparation: Caries-free human or bovine teeth are selected and stored appropriately. The teeth are embedded in a resin block, and a flat dentin surface is exposed by grinding with silicon carbide paper.[3]

  • Bonding Procedure: The XR Bond primer and bonding agent are applied to the prepared dentin surface according to the manufacturer's instructions.

  • Composite Application: A cylindrical mold is placed on the bonded surface, and a composite resin is packed into the mold and light-cured.

  • Storage: The bonded specimens are stored in water at 37°C for 24 hours to simulate oral conditions.[3]

  • Testing: A shear force is applied to the base of the composite cylinder using a universal testing machine until failure occurs. The force at failure is recorded, and the shear bond strength is calculated in megapascals (MPa).[3]

Microleakage Evaluation

This protocol describes a common dye penetration method for assessing microleakage.

cluster_2 Microleakage Evaluation Workflow (Dye Penetration) M1 Cavity Preparation in Extracted Teeth M2 Restoration with XR Bond & Composite M1->M2 M3 Thermocycling (Simulates temperature changes) M2->M3 M4 Seal Tooth Apex & Coat with Varnish M3->M4 M5 Immerse in Dye Solution (e.g., 0.5% basic fuchsin) M4->M5 M6 Section the Tooth Longitudinally M5->M6 M7 Microscopic Evaluation of Dye Penetration M6->M7 M8 Score Microleakage (Ordinal Scale) M7->M8

Figure 3: General workflow for microleakage evaluation.
  • Sample Preparation: Standardized cavities (e.g., Class V) are prepared in extracted human teeth.

  • Restoration: The cavities are restored using the XR Bond system and a composite resin.

  • Thermocycling: The restored teeth are subjected to thermal cycling to simulate temperature changes in the oral cavity.[5]

  • Sealing and Dye Immersion: The apex of the tooth is sealed, and the external surfaces, except for the restoration margins, are coated with nail varnish. The teeth are then immersed in a dye solution (e.g., 0.5% basic fuchsin or 50% silver nitrate) for a specified period.[6][7]

  • Sectioning and Evaluation: The teeth are sectioned longitudinally through the center of the restoration.

  • Scoring: The extent of dye penetration at the tooth-restoration interface is evaluated under a stereomicroscope and scored using an ordinal scale (e.g., 0 = no leakage, 1 = leakage up to one-third of the cavity depth, etc.).[6]

In Vitro Caries Model

This protocol is based on pH-cycling models, which are commonly used to simulate the demineralization and remineralization processes of caries formation.[8][9][10]

  • Sample Preparation: Dentin specimens are prepared and restored with the XR Bond system and composite resin, with control groups as needed.

  • pH Cycling: The specimens are alternately immersed in a demineralizing solution (acidic pH, e.g., 4.3) and a remineralizing solution (neutral or slightly alkaline pH, e.g., 7.0) for several days.[10] This process mimics the pH fluctuations in the oral environment in response to sugar consumption and saliva buffering.

  • Lesion Analysis: After the pH cycling, the specimens are sectioned, and the extent of artificial caries lesion formation around the restorations is analyzed. This can be done using techniques like polarized light microscopy or transverse microradiography to measure lesion depth and mineral loss.

Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the micromorphology of the dentin-adhesive interface.

  • Sample Preparation: A tooth is restored with the XR Bond system and composite. The restored tooth is then sectioned to expose the interface.[11]

  • Polishing and Etching: The sectioned surface is polished with a series of abrasive papers and diamond pastes. It may then be acid-etched and treated with sodium hypochlorite (B82951) to remove the organic components and reveal the structure of the hybrid layer and resin tags.[11]

  • Dehydration and Coating: The specimen is dehydrated in a series of ethanol (B145695) solutions and then sputter-coated with a conductive metal like gold.[11]

  • Imaging: The prepared specimen is then observed under a scanning electron microscope to examine the quality of the hybrid layer, the formation of resin tags, and the overall adaptation of the adhesive to the dentin.

Conclusion

The research on the XR Bond dental adhesive system demonstrates its efficacy in bonding to dentin and its potential to reduce the incidence of secondary caries. The quantitative data on shear bond strength and the qualitative findings on microleakage and caries inhibition provide a solid foundation for its use in dental restorative research. The detailed experimental protocols outlined in this guide, based on established standards, offer a framework for researchers to conduct further investigations into the properties and applications of this and similar adhesive systems. For professionals in drug development, the principles of micromechanical and chemical bonding at the tissue-material interface, as well as the cariostatic effects of component materials, are highly relevant for the design of next-generation biocompatible and therapeutic materials.

References

An In-depth Technical Guide to the Research Implications of Bonding Mechanisms in Drug Development and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of bonding mechanisms with significant implications for pharmaceutical research and development. While the term "XR Bond" specifically refers to a dental adhesive system, this guide expands upon the core concepts of "XR" to address two highly relevant areas for the target audience: Extended Release (XR) Covalent Drug Delivery and the application of Extended Reality (XR) in the Analysis of Molecular Bonds .

Part 1: XR Bond - A Dental Adhesive System

The term "XR Bond" identifies a specific dental adhesive system designed for restorative research. Its primary application lies in studying the adhesion of composite resins to dentin, with a focus on preventing microleakage and investigating cariostatic effects.[1]

Quantitative Data
PropertyValueReference
Mean Shear Bond Strength to Dentin 15.6 ± 3.7 MPa--INVALID-LINK--
Microleakage at Enamel Cavosurface Margin None observed--INVALID-LINK--
Microleakage at Dentin/Cementum Margins Very minimal--INVALID-LINK--
Experimental Protocols

Shear Bond Strength Testing: A standardized protocol for shear bond strength testing of dental adhesives typically involves preparing a flat dentin surface on extracted human molars. The adhesive system is applied according to the manufacturer's instructions, followed by the buildup of a composite resin cylinder. After a specified storage period (e.g., 24 hours in distilled water at 37°C), a shear force is applied to the base of the resin cylinder until failure occurs. The force at failure is recorded and divided by the bonded area to calculate the shear bond strength.[2][3]

Microleakage Studies: Microleakage is assessed by restoring prepared cavities in extracted teeth with the adhesive and a composite resin. The teeth are then thermocycled to simulate temperature changes in the oral cavity. Following thermocycling, the teeth are immersed in a dye solution (e.g., silver nitrate). The teeth are then sectioned, and the extent of dye penetration at the restoration margin is evaluated under a microscope to determine the degree of microleakage.

Visualization of the Bonding Process

G cluster_0 Tooth Preparation cluster_1 XR Bond Application cluster_2 Restoration Dentin_Surface Dentin Surface (with Smear Layer) Etching Phosphoric Acid Etching Dentin_Surface->Etching Removes smear layer Priming XR Primer Application (phosphonate dimethacrylate) Etching->Priming Modifies surface Bonding XR Bonding Agent (phosphonated BIS-GMA) Priming->Bonding Infiltrates collagen Composite_Resin Composite Resin Application Bonding->Composite_Resin Curing Light Curing Composite_Resin->Curing Hybrid_Layer Formation of Hybrid Layer Curing->Hybrid_Layer Micromechanical bond

Workflow for the application of the XR Bond dental adhesive system.

Part 2: Extended Release (XR) Through Covalent Bonding

In drug development, "XR" more commonly refers to "Extended Release." The use of covalent bonds in designing extended-release drug delivery systems is a sophisticated strategy to control the rate and duration of drug action, enhance therapeutic efficacy, and improve patient compliance.[4][5][6][7]

Core Concepts

Covalent drug delivery systems involve the attachment of a drug molecule to a carrier (e.g., a polymer, nanoparticle, or hydrogel) via a covalent bond.[8][9][10] This bond is designed to be stable in the systemic circulation but cleavable at the target site by specific physiological triggers, such as enzymes or changes in pH. This approach offers several advantages:

  • Prolonged Duration of Action: By controlling the rate of bond cleavage, the drug is released slowly over an extended period.[11]

  • Reduced Dosing Frequency: Slower release translates to fewer required doses, improving patient adherence.[7][12]

  • Targeted Delivery: The bond can be designed to break only under specific conditions present in the target tissue, minimizing off-target effects.[10]

  • Improved Therapeutic Index: A more stable and controlled release profile can reduce peak plasma concentrations, thereby lowering the risk of toxicity.

Quantitative Data: Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for a conventional immediate-release drug versus a covalent extended-release formulation.

ParameterImmediate ReleaseCovalent Extended ReleaseImplication
Time to Maximum Concentration (Tmax) 1-2 hours8-12 hoursSlower absorption and onset of action.
Maximum Concentration (Cmax) HighLowerReduced risk of peak-dose toxicity.
Half-life (t1/2) 4-6 hours24-36 hoursProlonged therapeutic effect.
Area Under the Curve (AUC) SimilarSimilarMaintained overall drug exposure.
Dosing Frequency 3-4 times dailyOnce dailyImproved patient compliance.
Experimental Protocols

In Vitro Drug Release Study: This experiment assesses the rate of drug release from the covalent conjugate. The drug-carrier conjugate is incubated in a buffer solution that mimics physiological conditions (e.g., pH 7.4, 37°C). At predetermined time intervals, aliquots of the buffer are withdrawn and analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of released drug. To simulate triggered release, specific enzymes or acidic/basic conditions can be introduced to the buffer.

Pharmacokinetic Study in Animal Models: Animal models (e.g., rats or mice) are administered either the free drug or the covalent extended-release formulation. Blood samples are collected at various time points post-administration. The plasma is separated and analyzed using liquid chromatography-mass spectrometry (LC-MS) to determine the drug concentration. These data are then used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

Visualization of the Release Mechanism

G Drug_Carrier Covalent XR Formulation Drug covalently bonded to carrier Systemic_Circulation Systemic Circulation Stable conjugate circulates Minimal premature release Drug_Carrier->Systemic_Circulation Administration Target_Tissue Target Tissue e.g., Tumor, inflamed site Systemic_Circulation->Target_Tissue Distribution Trigger Physiological Trigger (e.g., Enzymes, low pH) Target_Tissue->Trigger Bond_Cleavage Covalent Bond Cleavage Trigger->Bond_Cleavage Drug_Release Controlled Drug Release at Target Site Bond_Cleavage->Drug_Release Therapeutic_Effect Sustained Therapeutic Effect Drug_Release->Therapeutic_Effect

Mechanism of action for a covalent extended-release drug delivery system.

Part 3: Extended Reality (XR) in Molecular Bonding Analysis

Extended Reality (XR), an umbrella term for virtual reality (VR), augmented reality (AR), and mixed reality (MR), is revolutionizing how researchers visualize and interact with complex molecular structures and bonding interactions.[13][14][15] For drug discovery and development, XR offers intuitive and immersive platforms for understanding drug-target interactions at a molecular level.[16][17]

Core Concepts

XR technologies provide a three-dimensional, interactive environment for molecular modeling. This has profound implications for:

  • Drug Design and Optimization: Researchers can virtually "walk around" and manipulate molecules, providing a deeper understanding of the spatial relationships between a drug candidate and its protein target. This can accelerate the design of more potent and selective drugs.[13]

  • Understanding Binding Mechanisms: XR allows for the visualization of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) and the dynamics of covalent bond formation in real-time.

  • Collaboration: Geographically dispersed research teams can meet in a shared virtual space to collaboratively analyze and discuss molecular models.[15]

Workflow Visualization

G Data_Input Input Data (X-ray crystallography, NMR, etc.) 3D_Modeling 3D Molecular Modeling Software Data_Input->3D_Modeling XR_Platform XR Platform (VR/AR Headset) 3D_Modeling->XR_Platform Visualization Immersive 3D Visualization of Drug-Target Complex XR_Platform->Visualization Interaction Real-time Manipulation and Interaction Visualization->Interaction Analysis Analysis of Bonding Interactions (H-bonds, covalent bonds) Interaction->Analysis Optimization Structure-Based Drug Design and Optimization Analysis->Optimization Output Optimized Drug Candidate Optimization->Output

Workflow for using Extended Reality in drug discovery.
Targeted Covalent Inhibitors and Signaling Pathways

A key area where the principles of covalent bonding and advanced visualization converge is in the development of Targeted Covalent Inhibitors (TCIs) .[18][19] TCIs are designed to form a permanent covalent bond with a specific amino acid residue in the target protein, leading to irreversible inhibition.[20] This is a powerful strategy for kinases, proteases, and other enzymes implicated in diseases like cancer.

For example, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors are TCIs that overcome drug resistance in non-small-cell lung cancer.[20][21]

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K Activates RAS RAS/MAPK Pathway EGFR->RAS Activates Proliferation Cell Proliferation and Survival PI3K->Proliferation RAS->Proliferation TCI Targeted Covalent Inhibitor (e.g., Osimertinib) TCI->EGFR Forms covalent bond with Cys797

Inhibition of the EGFR signaling pathway by a targeted covalent inhibitor.

References

An In-depth Technical Guide to Characterizing the Stability and Reactivity Profile of Novel Chemical Bonds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive framework for evaluating the stability and reactivity of a novel or uncharacterized chemical bond, herein referred to as the "X-R" bond, a common challenge in the development of new chemical entities. The principles and methodologies outlined are broadly applicable to the characterization of any new covalent bond within a potential drug molecule.

Introduction to Bond Stability and Reactivity in Drug Development

The stability and reactivity of chemical bonds are fundamental determinants of a drug's pharmacokinetic and pharmacodynamic properties. A bond that is too labile may lead to rapid degradation of the drug, resulting in a short half-life and the formation of potentially toxic metabolites. Conversely, a bond that is excessively stable might render the compound inert or prevent a prodrug from being activated. Therefore, a thorough understanding of the stability and reactivity profile of novel chemical bonds is critical for successful drug development.

Atoms form chemical bonds to achieve a more stable, lower-energy state, often by completing their outer electron shell.[1][2][3] The two primary types of strong chemical bonds are ionic and covalent bonds. Ionic bonds form from the electrostatic attraction between oppositely charged ions, while covalent bonds involve the sharing of electrons between atoms.[4][5] The stability of a covalent bond is often quantified by its bond dissociation energy (BDE), which is the energy required to break the bond homolytically.[5] A higher BDE generally corresponds to a stronger, more stable, and less reactive bond.[6]

Factors influencing the stability of a chemical bond include:

  • Electronegativity: The difference in electronegativity between the two bonded atoms (X and R) influences the bond's polarity.[1]

  • Resonance: Delocalization of electrons through resonance can stabilize a bond.[7]

  • Inductive Effects: Electron-donating or electron-withdrawing groups adjacent to the bond can alter its stability.

  • Steric Hindrance: Bulky groups around a bond can sterically protect it from reactive species, thereby increasing its kinetic stability.

The reactivity of a bond is its tendency to undergo chemical reactions. This is influenced not only by the bond's inherent stability but also by the presence of reactive functional groups, the molecular environment, and external conditions such as pH and temperature.

Quantitative Assessment of Bond Stability

A quantitative understanding of bond stability is crucial for predicting a drug candidate's behavior. The following table provides a template for summarizing key stability data for a novel X-R bond.

Table 1: Quantitative Stability Profile of the X-R Bond

ParameterExperimental ValueMethodConditionsReference Compound (e.g., C-C)
Bond Dissociation Energy (BDE)e.g., 95 kcal/molCalorimetry, SpectroscopyGas phase, 298 Ke.g., 88 kcal/mol
Half-life (t½) in Buffere.g., 72 hoursHPLC-UV/MSpH 7.4, 37°C> 1 year
Half-life (t½) in Plasmae.g., 8 hoursLC-MS/MSHuman plasma, 37°C> 24 hours
Forced Degradation (% loss)e.g., 15%UPLC-DAD/MS0.1 M HCl, 60°C, 24h< 2%

Experimental Protocols for Stability and Reactivity Assessment

Detailed and reproducible experimental protocols are essential for accurately characterizing the X-R bond.

Protocol for Determining Half-life in Aqueous Buffer
  • Objective: To determine the intrinsic chemical stability of the X-R bond in a physiologically relevant aqueous environment.

  • Materials:

    • Test compound containing the X-R bond.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Acetonitrile or other suitable organic solvent.

    • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution into pre-warmed PBS (37°C) to a final concentration of 10 µM.

    • Incubate the solution at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge the samples to precipitate any proteins.

    • Analyze the supernatant by a validated HPLC-UV/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the parent compound concentration versus time.

    • The slope of the resulting line is the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol for Forced Degradation Studies
  • Objective: To identify the degradation pathways and potential liabilities of the X-R bond under stress conditions (hydrolytic, oxidative, and photolytic).

  • Materials:

    • Test compound.

    • Hydrochloric acid (0.1 M), sodium hydroxide (B78521) (0.1 M).

    • Hydrogen peroxide (3%).

    • Photostability chamber.

    • UPLC system with a photodiode array (PDA) detector and MS.

  • Procedure:

    • Acid Hydrolysis: Dissolve the test compound in 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the test compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Dissolve the test compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Photostability: Expose a solution of the test compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze all samples by UPLC-PDA/MS to determine the percentage of degradation and to identify major degradation products.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and potential reactivity pathways can aid in understanding and communicating the stability and reactivity profile of the X-R bond.

Experimental_Workflow cluster_stability Stability Assessment cluster_reactivity Reactivity Assessment A Aqueous Buffer Stability (pH 7.4) D Intrinsic Stability Profile A->D t½, k_deg B Plasma Stability B->D t½, k_deg C Forced Degradation (Acid, Base, Oxidative, Photolytic) E Degradation Pathway ID C->E Degradation Products F Metabolic Stability (Microsomes, Hepatocytes) H Metabolic Pathway ID F->H Metabolite ID G Thiol Reactivity Assay I Potential for Idiosyncratic Toxicity G->I Covalent Adduct Formation Start Test Compound with X-R Bond Start->A Start->B Start->C Start->F Start->G

Caption: Workflow for comprehensive stability and reactivity profiling of a novel X-R bond.

Hydrolysis_Pathway Parent Drug Molecule (Y-X-R) TS Tetrahedral Intermediate Parent->TS Nucleophilic Attack H2O H₂O H2O->TS Catalyst Acid or Base (e.g., H⁺, OH⁻) Catalyst->TS Product1 Degradant 1 (Y-X-OH) TS->Product1 Bond Cleavage Product2 Degradant 2 (H-R) TS->Product2

Caption: Generalized pathway for the hydrolysis of an X-R bond.[8]

Conclusion

The characterization of a novel chemical bond's stability and reactivity is a cornerstone of modern drug discovery and development. By employing a systematic approach that combines quantitative measurements, detailed experimental protocols, and logical workflow visualizations, researchers can build a comprehensive profile of a bond's behavior. This profile is invaluable for identifying potential liabilities early in the development process, guiding medicinal chemistry efforts to optimize molecular properties, and ultimately increasing the probability of success for a new drug candidate. While "X-R" is a placeholder, the principles and methodologies described herein provide a robust framework for the analysis of any new chemical bond encountered in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Electron Configuration and Bonding in a Hypothetical XR Compound

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the electron configuration and chemical bonding within a novel, hypothetical organometallic compound, designated XR. For the purposes of this illustrative analysis, 'X' is defined as a hypothetical p-block element with foundational properties analogous to Carbon, and 'R' represents the transition metal Rhenium (Re). This document details the ground-state electron configurations of the constituent atoms, the nature of the covalent XR bond through molecular orbital theory, and summarizes key quantitative data. Furthermore, it outlines the experimental protocol for characterizing such a bond using X-ray Photoelectron Spectroscopy (XPS) and provides graphical representations of a hypothetical signaling pathway and the experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to the Hypothetical XR Molecule

The subject of this guide, the "XR bond," is examined within the context of a simple diatomic molecule, XR. This molecule is constructed to explore the bonding between a light p-block element and a heavy d-block transition metal.

  • Component X: A hypothetical element with an electron configuration of 1s² 2s² 2p² , placing it in Group 14 of the periodic table, similar to Carbon. It possesses four valence electrons.

  • Component R (Rhenium): A well-characterized Group 7 transition metal. Rhenium is a dense, third-row transition metal with the atomic number 75. Its ground-state electron configuration is [Xe] 4f¹⁴ 5d⁵ 6s² [1][2]. It has seven valence electrons (5d⁵ 6s²) that can participate in chemical bonding[3].

The XR molecule is conceptualized as a stable, covalently bonded species, where the valence orbitals of X and Rhenium interact to form a strong chemical bond. Understanding the electronic structure of this bond is crucial for predicting its reactivity, stability, and potential applications in catalysis or as a pharmacophore.

Electron Configuration and Bond Formation

The formation of a chemical bond fundamentally alters the electron configurations of the constituent atoms as their atomic orbitals combine to form molecular orbitals.

2.1. Atomic Electron Configurations

The distribution of electrons in the atomic orbitals of the isolated, ground-state atoms is the starting point for understanding the bond.

  • Element X (Hypothetical): 1s² 2s² 2p²

  • Rhenium (Re): 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 5d⁵ 6s²[2][3]

2.2. The Covalent XR Bond: A Molecular Orbital Perspective

The bond in the XR molecule is postulated to be a polar covalent bond, formed by the sharing of valence electrons between element X and Rhenium[4][5]. This sharing occurs through the overlap of atomic orbitals to form bonding and anti-bonding molecular orbitals (MOs).

Given the valence electrons (2s², 2p² for X and 5d⁵, 6s² for Re), the primary interaction would involve the overlap of the 2p orbitals of X with the 5d and 6s orbitals of Rhenium. For simplicity, we can consider the formation of a sigma (σ) bond and two pi (π) bonds, analogous to triple bonds seen in other diatomic species.

  • Sigma (σ) Bond: Formed by the head-on overlap of a 2p orbital from X and a hybridized d-orbital (e.g., dz²) from Rhenium. This results in a σ-bonding MO and a σ*-antibonding MO.

  • Pi (π) Bonds: Formed by the side-on overlap of the remaining 2p orbitals on X (px, py) with corresponding d-orbitals on Rhenium (e.g., dxz, dyz). This creates two degenerate π-bonding MOs and two degenerate π*-antibonding MOs.

The valence electrons from both atoms would then fill these molecular orbitals according to the Aufbau principle, starting from the lowest energy level[6]. The net result is a stable molecule where the energy of the bonded system is lower than that of the separated atoms. The electron configuration of the resulting molecule dictates the bond order, which in this hypothetical case would be three, contributing to a strong and short XR bond.

Quantitative Data Summary

The following table summarizes hypothetical but plausible quantitative data for the XR molecule, based on known properties of similar metal-carbon bonds.

PropertyValueUnitsNotes
Atomic Properties
Atomic Radius (X)77pmHypothetical, based on Carbon.
Covalent Radius (Re)128pm[3]
Electronegativity (X)2.55Pauling ScaleHypothetical, based on Carbon.
Electronegativity (Re)1.9Pauling Scale[3]
Bond Properties
XR Bond Length (Predicted)175pmEstimated based on covalent radii with correction for triple bond.
XR Bond Energy (Predicted)~650kJ/molEstimated for a metal-ligand triple bond.
Bond PolarityPolar Covalent-Due to the difference in electronegativity (ΔEN ≈ 0.65).
First Ionization Energy (Re)7.88eV[3]

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

To experimentally probe the electron configuration of the XR bond and validate the theoretical model, X-ray Photoelectron Spectroscopy (XPS) would be a primary technique. XPS can identify elemental composition and provide information about chemical states and electronic structure by measuring the binding energies of core-level electrons[7].

Objective: To determine the core-level binding energies of element X (1s) and Rhenium (e.g., 4f) in the XR molecule and analyze chemical shifts to infer the nature of the XR bond.

Methodology:

  • Sample Preparation:

    • Synthesize the XR molecule and deposit it as a thin film on a conductive substrate (e.g., gold-coated silicon wafer) via physical vapor deposition in an ultra-high vacuum (UHV) chamber.

    • Ensure the film is sufficiently thin to minimize charging effects.

    • Transfer the sample to the XPS analysis chamber under UHV conditions to prevent surface contamination.

  • Instrumentation:

    • Utilize a monochromatic Al Kα X-ray source (photon energy = 1486.6 eV).

    • Employ a hemispherical electron energy analyzer for high-resolution energy detection.

    • Maintain the analysis chamber at a pressure below 1 x 10⁻⁹ Torr.

  • Data Acquisition:

    • Perform a wide survey scan (0-1200 eV binding energy) to identify all elements present on the surface.

    • Conduct high-resolution scans over the core-level peaks of interest: X 1s and Re 4f.

    • Use a low X-ray power (e.g., 150 W) to minimize potential sample degradation.

    • Employ a charge neutralizer (low-energy electron flood gun) if sample charging is observed.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious Carbon C 1s peak to 284.8 eV or the Au 4f₇/₂ peak of the substrate to 84.0 eV.

    • Fit the high-resolution spectra using appropriate software (e.g., CasaXPS). Use a Shirley background subtraction and Gaussian-Lorentzian peak shapes.

    • Determine the binding energies of the X 1s and Re 4f peaks. The Re 4f peak will appear as a doublet (4f₇/₂ and 4f₅/₂).

    • Compare the observed binding energies to reference values for elemental X and metallic Rhenium. A positive shift in the X 1s binding energy and a corresponding shift in the Re 4f binding energy would indicate charge transfer consistent with the electronegativity difference, confirming the polar nature of the XR bond.

Visualizations

5.1. Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical cellular signaling pathway where the XR molecule acts as a potent inhibitor of Kinase B, a key enzyme in a cancer proliferation pathway.

Signaling_Pathway receptor Growth Factor Receptor kinaseA Kinase A receptor->kinaseA Activates kinaseB Kinase B kinaseA->kinaseB Phosphorylates tf Transcription Factor kinaseB->tf Activates prolif Cell Proliferation tf->prolif Promotes xr_mol XR Molecule xr_mol->kinaseB Inhibits

Caption: Hypothetical inhibition of the Kinase B signaling pathway by the XR molecule.

5.2. Experimental Workflow

The following diagram outlines the logical workflow for the characterization of the XR bond using X-ray Photoelectron Spectroscopy.

XPS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. XPS Analysis cluster_data 3. Data Processing cluster_interp 4. Interpretation synthesis Synthesize XR Compound deposition Thin Film Deposition (UHV) synthesis->deposition transfer UHV Transfer deposition->transfer survey Acquire Survey Scan transfer->survey high_res Acquire High-Res Scans (X 1s, Re 4f) survey->high_res calibrate Calibrate Energy Scale high_res->calibrate fit Peak Fitting & Background Subtraction calibrate->fit extract Extract Binding Energies fit->extract compare Compare to References extract->compare conclude Determine Chemical State & Bond Polarity compare->conclude

Caption: Workflow for the XPS characterization of the hypothetical XR bond.

References

An Introductory Guide to Halogen Bonds (X-Bonds) for Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "XR Bond" is not a standard denomination in chemical literature. It is likely a reference to "X-bond," the commonly used abbreviation for a halogen bond. This guide provides an in-depth technical overview of halogen bonds, a significant and increasingly utilized non-covalent interaction in the fields of chemistry, materials science, and drug discovery. The halogen bond is a highly directional, attractive interaction between a halogen atom (the X in R-X, where R is an organic moiety) and a nucleophilic species.[1][2][3] This interaction arises from an anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the R-X covalent bond.[1][2] This electrophilic region can then interact favorably with a Lewis base.

The strength and directionality of halogen bonds make them powerful tools in rational drug design and crystal engineering.[1][2][3] Understanding the principles of halogen bonding allows for the fine-tuning of molecular recognition processes, enhancement of binding affinity and specificity of ligands to their biological targets, and optimization of the pharmacokinetic properties of drug candidates.[4][5]

Core Concepts of Halogen Bonding

The formation and strength of a halogen bond are governed by several factors:

  • The nature of the halogen atom: The ability to form a halogen bond increases with the polarizability and decreases with the electronegativity of the halogen atom. Consequently, the order of halogen bond donor strength is typically I > Br > Cl >> F. Fluorine is generally not considered a halogen bond donor due to its high electronegativity and low polarizability.[2][3]

  • The electron-withdrawing character of the R group: The more electron-withdrawing the R group in the R-X moiety, the more positive the σ-hole on the halogen atom, leading to a stronger halogen bond.

  • The nature of the halogen bond acceptor: The strength of the interaction also depends on the nucleophilicity of the Lewis base (the halogen bond acceptor). Common acceptors in biological systems include oxygen, nitrogen, and sulfur atoms, as well as the π-systems of aromatic rings.[1][3]

Halogen bonds are highly directional, with the R-X···Y angle (where Y is the acceptor) typically being close to 180°.[3][6] This directionality provides a high degree of specificity in molecular interactions.

Quantitative Data on Halogen Bonds

The following tables summarize typical quantitative data for halogen bonds, including their bond lengths, angles, and interaction energies. These values are context-dependent and can vary significantly based on the specific molecular environment.

Halogen Bond Donor (X in C-X)Halogen Bond Acceptor (Y)Typical X···Y Distance (% of van der Waals radii sum)Typical C-X···Y AngleTypical Interaction Energy (kcal/mol)
ClO80-95%160-180°1 - 5
BrO75-90%165-180°2 - 8
IO70-85%170-180°3 - 12
ClN80-95%160-180°2 - 6
BrN75-90%165-180°3 - 10
IN70-85%170-180°4 - 15
ClS85-100%155-175°1 - 4
BrS80-95%160-180°2 - 7
IS75-90%165-180°3 - 10

Note: The interaction energies are approximate and can be influenced by the solvent and the electronic properties of the donor and acceptor molecules.[7][8][9]

Experimental Protocols for Halogen Bond Characterization

The definitive identification and characterization of halogen bonds are primarily achieved through X-ray crystallography. Other spectroscopic techniques such as NMR and Raman spectroscopy can also provide evidence for halogen bonding in solution and the solid state.[10][11]

X-ray Crystallography Protocol for Halogen Bond Identification
  • Crystal Growth: High-quality single crystals of the compound of interest, or a co-crystal of the halogen bond donor and acceptor, are required. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction pattern is used to determine the electron density distribution within the crystal. From this, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (structure refinement).

  • Geometric Analysis: Once the crystal structure is solved and refined, the geometric parameters of potential halogen bonds are analyzed. This includes measuring the distance between the halogen atom (X) and the acceptor atom (Y) and the angle of the R-X···Y interaction. A distance significantly shorter than the sum of the van der Waals radii of X and Y, coupled with an angle close to 180°, is strong evidence for the presence of a halogen bond.[12][13]

  • Topological Analysis of Electron Density: For a more in-depth analysis, the experimental electron density can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). The presence of a bond critical point (BCP) and a bond path between the halogen and the acceptor atom provides further confirmation of the interaction.[11][12]

Visualizing Halogen Bond Concepts and Workflows

The σ-Hole Concept

The following diagram illustrates the formation of the σ-hole on a halogen atom, which is fundamental to the formation of a halogen bond.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Halogenated Compound CoCrystal Co-crystallization with Acceptor Synthesis->CoCrystal XRay Single-Crystal X-ray Diffraction CoCrystal->XRay NMR NMR Spectroscopy CoCrystal->NMR Raman Raman Spectroscopy CoCrystal->Raman Geometric Geometric Analysis (Distance, Angle) XRay->Geometric Topological Electron Density Analysis (QTAIM) XRay->Topological Solution Solution-State Interaction (Binding Constants) NMR->Solution Conclusion Confirmation and Characterization of Halogen Bond Geometric->Conclusion Topological->Conclusion Solution->Conclusion ligand_receptor cluster_outcome Biological Outcome Acceptor Acceptor Group (e.g., Carbonyl Oxygen) Signaling Modulation of Signaling Pathway HBD Hydrogen Bond Donor Hydrophobic Hydrophobic Pocket X_Donor Halogen Bond Donor (R-X) X_Donor->Acceptor Halogen Bond HBA Hydrogen Bond Acceptor HBA->HBD Hydrogen Bond Hydrophobic_Ligand Hydrophobic Moiety Hydrophobic_Ligand->Hydrophobic Hydrophobic Interaction

References

An In-depth Technical Guide to XR Bond Nomenclature and Classification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "XR Bond" is not a standard nomenclature in chemical literature but serves as a useful generalization for a class of non-covalent interactions. In this context, 'X' represents an atom from groups 14, 15, 16, or 17 of the periodic table that acts as an electrophilic species, and 'R' denotes the remainder of the molecular entity to which X is covalently bonded. These interactions are directional and play a crucial role in various fields, including drug design, crystal engineering, and materials science. This guide provides a comprehensive overview of the nomenclature, classification, and characterization of these significant non-covalent interactions, collectively referred to here as XR bonds.

The defining characteristic of an XR bond is the presence of a region of positive electrostatic potential, known as a σ-hole or π-hole, on the 'X' atom. This electrophilic region interacts favorably with a nucleophilic region (e.g., a lone pair or a π-system) in another molecule or within the same molecule. The nomenclature for these bonds is systematically derived from the group to which 'X' belongs.

Classification and Nomenclature of XR Bonds

XR bonds are classified based on the elemental group of the electrophilic atom 'X'. This classification provides a systematic framework for understanding and categorizing these non-covalent interactions. The International Union of Pure and Applied Chemistry (IUPAC) has provided formal definitions for halogen and chalcogen bonds.[1][2][3][4][5]

Group 17: Halogen Bonds (XB)

A halogen bond is a net attractive interaction between an electrophilic region associated with a halogen atom (X = F, Cl, Br, I) in a molecular entity R-X and a nucleophilic region in another, or the same, molecular entity.[2][3][6] The notation for a halogen bond is R-X···Y, where Y is the nucleophile.[6]

Group 16: Chalcogen Bonds (ChB)

A chalcogen bond is a net attractive interaction between an electrophilic region of a chalcogen atom (X = S, Se, Te) and a nucleophilic region on a separate or the same molecular entity.[1][4][5][7] The strength of the chalcogen bond generally increases with the polarizability of the chalcogen atom (S < Se < Te).[8]

Group 15: Pnictogen Bonds (PnB)

A pnictogen bond occurs when there is a net attractive force between an electrophilic region on a pnictogen atom (X = N, P, As, Sb) in a molecule and a nucleophilic region in another or the same molecule.[9][10][11][12] These interactions can be formed through either a σ-hole or a π-hole on the pnictogen atom.[11]

Group 14: Tetrel Bonds (TB)

A tetrel bond is an attractive non-covalent interaction formed when a Group 14 element (X = C, Si, Ge) acts as an electrophilic site towards a nucleophile.[13][14][15] While less common for carbon, tetrel bonds involving silicon and germanium are more frequently observed due to their higher polarizability.[16]

The following diagram illustrates the classification of XR bonds based on the periodic table group of the electrophilic atom.

XR_Bond_Classification cluster_groups Classification by Periodic Table Group XR_Bond XR Bond (General Term) Group17 Group 17 (Halogens) XR_Bond->Group17 X = F, Cl, Br, I Group16 Group 16 (Chalcogens) XR_Bond->Group16 X = S, Se, Te Group15 Group 15 (Pnictogens) XR_Bond->Group15 X = N, P, As, Sb Group14 Group 14 (Tetrels) XR_Bond->Group14 X = C, Si, Ge Halogen_Bond Halogen Bond (XB) Group17->Halogen_Bond Chalcogen_Bond Chalcogen Bond (ChB) Group16->Chalcogen_Bond Pnictogen_Bond Pnictogen Bond (PnB) Group15->Pnictogen_Bond Tetrel_Bond Tetrel Bond (TB) Group14->Tetrel_Bond

Classification of XR Bonds based on the periodic group of the electrophilic atom.

Quantitative Characterization of XR Bonds

The strength and geometry of XR bonds can be characterized by several quantitative parameters. The interaction energy (ΔE) is a direct measure of the bond strength, while the bond length (R(X···Y)) and angle (θ(R-X···Y)) provide geometric information. The following table summarizes typical values for these parameters for different classes of XR bonds.

Bond TypeElectrophilic Atom (X)Typical Interaction Energy (kcal/mol)Typical Bond Length (Å) vs. Sum of van der Waals RadiiTypical Bond Angle (θ)
Halogen BondI, Br, Cl1 - 10Shorter~180°
Chalcogen BondTe, Se, S1 - 8Shorter~180°
Pnictogen BondSb, As, P0.5 - 7Shorter~180° (σ-hole)
Tetrel BondGe, Si, C0.5 - 5Shorter~180° (σ-hole)

Experimental and Computational Protocols for XR Bond Analysis

The identification and characterization of XR bonds rely on a combination of experimental techniques and computational methods.

Experimental Protocols
  • X-ray Crystallography: This is the primary experimental method for identifying and characterizing XR bonds in the solid state. It provides precise information about bond lengths and angles, allowing for the geometric characterization of the interaction.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and characterize XR bonds in solution. Changes in chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide evidence for the formation of these interactions.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe the changes in the vibrational frequencies of the interacting molecules upon the formation of an XR bond.

  • Microwave Spectroscopy: This technique can be used to study the geometry and energetics of XR-bonded complexes in the gas phase.

Computational Protocols
  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis of the electron density topology is a powerful tool for identifying and characterizing chemical bonds, including XR bonds. The presence of a bond path and a bond critical point between the interacting atoms is a key indicator of an interaction.[17]

  • Non-Covalent Interaction (NCI) Plot: The NCI plot is a visualization method that highlights non-covalent interactions in real space, based on the electron density and its derivatives. It can reveal the presence and nature of XR bonds.[18]

  • Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a computational method that decomposes the interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion terms. This allows for a detailed understanding of the nature of the forces driving the formation of the XR bond.[19]

  • Molecular Electrostatic Potential (MEP) Surface: Calculation of the MEP surface of the XR bond donor molecule can identify the location and magnitude of the electrophilic σ-hole or π-hole, providing a rationale for the directionality of the interaction.

The following diagram illustrates a general workflow for the investigation of XR bonds, combining experimental and computational approaches.

XR_Bond_Workflow cluster_exp Experimental Investigation cluster_comp Computational Analysis XRay X-ray Crystallography Characterization Characterize XR Bond (Strength, Geometry, Nature) XRay->Characterization NMR NMR Spectroscopy NMR->Characterization VibSpec IR/Raman Spectroscopy VibSpec->Characterization MEP MEP Surface Calculation QTAIM QTAIM Analysis MEP->QTAIM NCI NCI Plot QTAIM->NCI SAPT SAPT Energy Decomposition NCI->SAPT SAPT->Characterization Hypothesis Hypothesize XR Bond Formation Hypothesis->XRay Hypothesis->NMR Hypothesis->VibSpec Hypothesis->MEP

A typical workflow for the experimental and computational investigation of XR bonds.

Conclusion

The concept of the XR bond, while not a formal nomenclature, provides a valuable framework for understanding a diverse and important class of non-covalent interactions. The systematic classification based on the periodic group of the electrophilic atom, combined with a suite of experimental and computational techniques for their characterization, has significantly advanced our understanding of these interactions. For researchers in drug development and materials science, a thorough understanding of XR bonds is essential for the rational design of novel molecular systems with tailored properties. The continued investigation of these interactions promises to yield further insights into the fundamental principles of molecular recognition and self-assembly.

References

Methodological & Application

Application Note & Protocol: Synthesis and Utility of Aryl Halides (Ar-X) in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The formation of carbon-halogen bonds (C-X), particularly in aromatic systems (Aryl-X), is a cornerstone of modern organic synthesis and drug discovery. Aryl halides are not only prevalent in numerous bioactive molecules but also serve as versatile building blocks for constructing more complex molecular architectures. Their true power is unleashed when utilized in transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and the commercial availability of its starting materials.[1] This Nobel Prize-winning reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid.[2][3] Its impact on the pharmaceutical industry is immense, forming the basis for the synthesis of numerous blockbuster drugs.[4][5][6]

This document provides a detailed protocol for the synthesis of a model aryl halide via electrophilic aromatic bromination and its subsequent application in a Suzuki-Miyaura cross-coupling reaction to form a biaryl product, a common scaffold in medicinal chemistry.

Part 1: Synthesis of an Aryl Halide via Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces a hydrogen atom on an aromatic ring.[7] The bromination of benzene (B151609), a classic example, requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine molecule.[8][9] The catalyst polarizes the Br-Br bond, generating a potent electrophile that can be attacked by the electron-rich benzene ring.[8] The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion, before a proton is removed to restore the highly stable aromatic system.[10]

Experimental Protocol: Synthesis of Bromobenzene (B47551)

Objective: To synthesize bromobenzene from benzene using electrophilic aromatic bromination.

Materials:

  • Benzene

  • Bromine (Br₂)

  • Iron filings (Fe) or Iron(III) bromide (FeBr₃)

  • Anhydrous diethyl ether

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, separatory funnel

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry. Protect the apparatus from atmospheric moisture with a drying tube.

  • To the flask, add benzene (1.0 eq) and iron filings (0.05 eq).

  • Slowly add bromine (1.1 eq) dropwise from the dropping funnel to the stirred benzene solution at room temperature. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.

  • After the addition is complete, gently warm the reaction mixture to 50-60°C for 1 hour to drive the reaction to completion. The red-brown color of bromine should fade.

  • Cool the reaction mixture to room temperature and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% NaOH solution (to remove unreacted bromine and HBr), water, and finally with brine.

  • Dry the organic layer (bromobenzene in diethyl ether, if used as a co-solvent) over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude bromobenzene can be purified by distillation to yield a clear, colorless liquid.

Data Summary: Electrophilic Bromination
ParameterCondition / ValuePurpose
Electrophile Bromine (Br₂)Source of the bromine atom for substitution.
Substrate BenzeneThe aromatic ring to be halogenated.
Catalyst Fe or FeBr₃Lewis acid that polarizes Br₂ to create a stronger electrophile.[8]
Temperature Room Temperature to 60°CControls the reaction rate.
Work-up NaOH washNeutralizes acidic byproducts (HBr) and removes excess Br₂.
Typical Yield 65-75%Expected product yield after purification.

Part 2: Application of Aryl Halide in Suzuki-Miyaura Cross-Coupling

The synthesized aryl halide (Ar-X) is an ideal electrophilic partner for the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond between the aryl halide and an organoboron species, typically an arylboronic acid (Ar'-B(OH)₂).[11] The process is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[3][12] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][13]

Experimental Workflow Diagram

G cluster_0 Part 1: Aryl Halide Synthesis cluster_1 Part 2: Suzuki-Miyaura Coupling A Benzene + Br₂/FeBr₃ B Reaction Quench & Aqueous Work-up A->B C Purification (Distillation) B->C D Aryl Halide Product (Bromobenzene) C->D E Aryl Halide + Arylboronic Acid D->E Use as Substrate F Add Pd Catalyst, Ligand, Base, Solvent E->F G Reaction at 60-100°C F->G H Purification (Chromatography) G->H I Final Biaryl Product H->I Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_ox Ar-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination arx Ar-X (Aryl Halide) ar_boron Ar'-B(OH)₂ + Base product Ar-Ar' (Biaryl Product)

References

Application Notes & Protocols for the Identification and Characterization of Covalent Drug-Target Bonds (XR Bonds)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, particularly in the development of targeted covalent inhibitors (TCIs), the formation of a stable, covalent bond between a drug and its biological target is a key mechanistic feature. For the purpose of these notes, we will define the "XR Bond" as this crucial covalent linkage, where 'X' represents a reactive electrophilic group (or "warhead") on the drug molecule and 'R' represents a nucleophilic amino acid residue (e.g., Cysteine, Serine, Lysine) on the target protein.

The definitive identification and characterization of this XR Bond are critical for confirming the mechanism of action, guiding structure-activity relationship (SAR) studies, and ensuring target engagement and selectivity.[1] This document provides detailed application notes and experimental protocols for the primary analytical techniques employed to study the formation and nature of the XR Bond.

Section 1: Analytical Techniques - Application Notes

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For XR Bond identification, it is the cornerstone technique, used to detect the mass increase in a target protein upon covalent modification by a drug.[2] It can be applied at both the intact protein and peptide levels.

Application in XR Bond Identification:

  • Confirmation of Covalent Binding: The initial and most direct evidence for XR Bond formation is obtained by analyzing the intact protein before and after incubation with the covalent inhibitor. A mass shift in the protein's molecular weight corresponding to the mass of the bound inhibitor confirms the covalent adduction.[2] This is often referred to as top-down or intact protein analysis.[2]

  • Identification of the Target Residue (R): To pinpoint the exact amino acid residue involved in the bond, a "bottom-up" proteomics approach is used. The protein-drug conjugate is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the drug modification will exhibit a specific mass shift. Fragmentation of these modified peptides in the mass spectrometer (MS/MS) allows for the precise localization of the modification to a single amino acid residue.[2]

  • Quantification of Occupancy: MS-based methods can determine the stoichiometry of binding, revealing what percentage of the protein population is modified by the drug.[3]

Advantages:

  • High sensitivity and accuracy.

  • Provides direct evidence of covalent bond formation.

  • Can precisely identify the site of modification.[2]

  • High-throughput screening of covalent fragment libraries is possible.[3][4]

Limitations:

  • Intact protein analysis does not reveal the modification site.[2]

  • Analysis of very large or complex proteins can be challenging.

  • The stability of the XR Bond during the MS analysis is a prerequisite.

X-ray Crystallography

Principle: X-ray crystallography determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.

Application in XR Bond Identification:

  • Definitive Structural Evidence: This technique provides the most unambiguous and detailed evidence for an XR Bond.[2][5] By solving the crystal structure of the protein-inhibitor complex, researchers can directly visualize the covalent linkage between the drug's warhead (X) and the specific amino acid side chain (R).

  • Elucidation of Binding Mode: Beyond confirming the bond, crystallography reveals the precise orientation of the inhibitor in the binding pocket, detailing all non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity and selectivity.[5][6] This atomic-level insight is invaluable for rational drug design and lead optimization.[5]

Advantages:

  • Provides unparalleled, high-resolution atomic detail of the interaction.[5]

  • Unambiguously confirms the covalent bond and identifies the modified residue.[2]

  • Reveals the complete binding mode, guiding further drug design.[7]

Limitations:

  • Requires the successful growth of high-quality protein-ligand crystals, which can be a major bottleneck.

  • The resulting structure is a static snapshot and may not fully represent the dynamics in solution.

  • Does not provide information on the kinetics of bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules in solution.[8][9]

Application in XR Bond Identification:

  • Probing the Chemical Environment: Formation of an XR Bond causes significant changes in the chemical environment of both the drug and the involved amino acid residue. These changes can be detected as shifts in the NMR spectrum (Chemical Shift Perturbations, or CSPs), helping to map the binding site.[8]

  • Confirmation in Solution State: Unlike crystallography, NMR provides evidence of the XR Bond in a solution state, which more closely mimics physiological conditions.[9]

  • Studying Reversible Covalency: NMR is particularly useful for studying the kinetics and equilibrium of reversible covalent inhibitors, where the XR Bond can form and break.

Advantages:

  • Analysis is performed in solution, avoiding crystallization artifacts.[9]

  • Can provide information on the dynamics of the protein-ligand interaction.

  • Highly sensitive to changes in the chemical environment upon bond formation.[10]

Limitations:

  • Typically requires larger amounts of protein compared to MS.

  • Isotope labeling (e.g., ¹⁵N, ¹³C) of the protein is often necessary, which can be expensive and time-consuming.

  • Analysis of large proteins (>30-40 kDa) is challenging.

Section 2: Experimental Protocols

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein LC-MS

Objective: To verify that a test compound forms a covalent bond with the target protein by detecting the expected mass increase.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL in a suitable buffer like 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, mix the target protein (to a final concentration of 5-10 µM) with the test compound (e.g., 5-10 fold molar excess).

    • Prepare a control sample containing the protein and an equivalent volume of DMSO.

    • Incubate both samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-4 hours).

  • LC-MS Analysis:

    • The reaction mixture is injected onto a Liquid Chromatography (LC) system, typically using a reverse-phase column (e.g., C4 or C8) to desalt the protein and separate it from excess compound.

    • A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is used to elute the protein from the column directly into the electrospray ionization (ESI) source of a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).

  • Data Acquisition & Analysis:

    • Acquire the mass spectrum for the intact protein in both the control (DMSO) and compound-treated samples.

    • Deconvolute the raw multi-charged spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the treated sample to the control. A mass increase that matches the molecular weight of the compound (minus any leaving groups) confirms the formation of the XR Bond.[2]

Protocol 2: Identification of Modification Site by Peptide Mapping LC-MS/MS

Objective: To identify the specific amino acid residue (R) that forms the covalent bond with the drug.

Methodology:

  • Covalent Adduct Formation:

    • Prepare the protein-drug conjugate as described in Protocol 1, potentially scaling up the reaction volume. Ensure a high percentage of modification is achieved.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample (e.g., by adding urea (B33335) to 8 M or using a denaturing surfactant).

    • Reduce disulfide bonds by adding a reducing agent (e.g., DTT) and incubating.

    • Alkylate free cysteine residues by adding an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation. This step is crucial to distinguish unmodified cysteines from the one involved in the XR Bond.

  • Enzymatic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with enzymatic activity.

    • Add a protease (e.g., Trypsin, which cleaves after Lysine and Arginine residues) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the resulting peptide mixture onto a reverse-phase nano-LC system (e.g., using a C18 column).

    • Elute the peptides using a long gradient of organic solvent into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition (DDA) mode. It performs a full scan (MS1) to measure the m/z of the eluting peptides, then selects the most intense ions for fragmentation (MS2 or tandem MS).[2]

  • Data Analysis:

    • Use a specialized software suite (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against the known sequence of the target protein.

    • The search parameters must include a "variable modification" corresponding to the mass of the covalently bound compound on the potential nucleophilic residues (e.g., Cys, Lys, Ser).

    • The software will identify the peptide that carries the modification and, by analyzing the fragment ions in the MS2 spectrum, pinpoint the exact amino acid residue where the mass addition occurred.[2]

Section 3: Data Presentation

Quantitative data from the analytical techniques described should be summarized for clarity and comparison.

Table 1: Summary of Intact Mass Spectrometry Data

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Δm)% ModificationConclusion
Target Protein + DMSO25,000.025,000.5N/A0%Unmodified Protein
Target Protein + Cmpd A25,450.025,450.8+450.395%Covalent Adduct Formed
Target Protein + Cmpd B25,480.025,000.6+0.10%No Covalent Binding

Table 2: Summary of Peptide Mapping (LC-MS/MS) Data

Peptide SequenceModification SiteMass Shift (Da)Precursor m/z (Observed)Confidence Score
IGAC FGVEKCys-145+450.22825.41 (2+)>99%
VVLS ALLGK----
YFTPELK ----

Table 3: Summary of Covalent Inhibitor Kinetics

InhibitorKᵢ (µM)kᵢₙₐ꜀ₜ (s⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Mechanism
Compound A5.20.011,923Irreversible
Compound C15.00.002133Irreversible
Compound D2.1k₅=0.05, k₆=0.00123,809Reversible

Note: Kinetic parameters like Kᵢ and kᵢₙₐ꜀ₜ are determined through specialized enzyme activity assays, which complement the direct analytical techniques described above.[11][12]

Section 4: Mandatory Visualizations

Diagrams created using Graphviz DOT language, adhering to specified constraints.

cluster_0 A Hypothesis: Compound Forms XR Bond B Intact Protein LC-MS A->B C Mass Shift Observed? B->C D Peptide Mapping LC-MS/MS C->D Yes F No Covalent Binding (Stop or Re-evaluate) C->F No E Identify Specific Residue (R) D->E G X-ray Crystallography or NMR E->G H Structural & Mechanistic Elucidation G->H

Caption: General workflow for XR Bond identification and characterization.

E Target (E) EI_noncov Non-covalent Complex (E·I) E->EI_noncov I Inhibitor (I) I->EI_noncov Kᵢ (k_on / k_off) EI_cov Covalent Adduct (E-I) EI_noncov->EI_cov k_inact cluster_workflow LC-MS/MS Peptide Mapping Workflow P1 1. Form Protein-Drug Adduct P2 2. Denature, Reduce, Alkylate P1->P2 P3 3. Trypsin Digestion P2->P3 P4 4. Nano LC Separation (Peptides) P3->P4 P5 5. MS1 Scan (Measure Peptide Masses) P4->P5 P6 6. MS2 Fragmentation (Sequence Peptides) P5->P6 P7 7. Database Search & Data Analysis P6->P7

References

Application Notes and Protocols for Multiplexed Signaling Pathway Analysis on the Leica BOND RX Automated Stainer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of complex signaling pathways within the tumor microenvironment is crucial for the development of targeted therapies and immunotherapies. The ability to visualize multiple protein biomarkers simultaneously in a single tissue section, while preserving spatial context, provides invaluable insights into cellular interactions and drug efficacy.[1] The Leica BOND RX is a fully automated research stainer that enables consistent and high-throughput immunohistochemistry (IHC), in situ hybridization (ISH), and multiplexed assays.[2][3] Its open and flexible platform allows researchers to design and automate custom protocols, making it an ideal tool for biomarker discovery and validation in drug development.[2][3][4] This document provides detailed protocols and application notes for performing multiplexed analysis of signaling pathways, with a focus on the PD-1/PD-L1 immune checkpoint pathway, using the BOND RX system.

Key Applications in Drug Development

  • Biomarker Validation: Quantify the expression levels of target biomarkers to assess drug efficacy and patient stratification.[5]

  • Mechanism of Action Studies: Visualize the localization and co-expression of multiple proteins within a signaling pathway to understand a drug's effect on cellular processes.[1]

  • Pharmacodynamic/Response Marker Analysis: Assess changes in biomarker expression in response to drug treatment in both preclinical and clinical samples.[5]

  • Spatial Biology: Analyze the spatial relationships between different cell types, such as immune cells and tumor cells, within the tissue architecture.

Experimental Workflow Overview

The BOND RX system automates the entire staining process from baking and deparaffinization to antigen retrieval, antibody incubation, and signal detection. This ensures high reproducibility and reduces hands-on time.[6]

experimental_workflow cluster_prep Sample Preparation cluster_staining Automated Staining (BOND RX) cluster_analysis Analysis Bake Bake Slides Dewax Deparaffinization Bake->Dewax Rehydrate Rehydration Dewax->Rehydrate AR Antigen Retrieval Rehydrate->AR Block Blocking AR->Block Plex Multiplex Primary Antibody Incubation Block->Plex Detect Detection & Amplification Plex->Detect Counterstain Counterstain Detect->Counterstain Scan Slide Scanning Counterstain->Scan Image_Analysis Image Analysis Scan->Image_Analysis Quant Quantitative Scoring Image_Analysis->Quant

Figure 1: Automated multiplex IHC workflow on the BOND RX.

Featured Application: PD-1/PD-L1 Signaling Pathway Analysis

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells can exploit to evade the immune system.[7][8] Blocking this interaction with therapeutic antibodies has shown significant clinical benefit in various cancers.[9] Multiplex IHC on the BOND RX allows for the simultaneous visualization of PD-L1 on tumor cells, PD-1 on immune cells, and other relevant markers to provide a comprehensive view of the tumor immune microenvironment.[10]

pd1_pathway cluster_cells cluster_interaction Immune Checkpoint Interaction cluster_signaling T-Cell Signaling Cascade APC Tumor Cell / APC MHC MHC T_Cell T-Cell TCR TCR PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP2 PD1->SHP2 Recruits ZAP70 ZAP70 TCR->ZAP70 Activates MHC->TCR Antigen Presentation SHP2->ZAP70 Dephosphorylates PI3K PI3K ZAP70->PI3K AKT AKT PI3K->AKT Inhibition Inhibition of T-Cell Activation AKT->Inhibition

Figure 2: Simplified PD-1/PD-L1 signaling pathway.

Experimental Protocols

The following are generalized protocols for multiplex immunohistochemistry on the BOND RX system. These should be optimized for specific antibodies and tissue types.

Protocol 1: Automated Multiplex Immunofluorescence (mIF)

This protocol outlines a sequential immunofluorescence staining procedure for up to six targets plus a nuclear counterstain.

1. Slide Preparation (Offline):

  • Cut formalin-fixed, paraffin-embedded (FFPE) tissue sections at 4-5 µm and mount on charged slides.

  • Bake slides in an oven for 30-60 minutes at 60°C.[11]

2. BOND RX Protocol Setup:

  • In the BOND RX software, create a new study and add the slides.[12]

  • Define reagents, including primary antibodies, detection kits (e.g., Opal™ multiplex IHC kits), and buffers in the reagent setup menu.[11]

  • Create a new staining protocol with the steps outlined in the table below. The BOND RX allows for full customization of each step, including incubation times and temperatures.[2]

3. Automated Staining Run:

  • Load slides, reagents, and bulk solutions onto the BOND RX instrument.

  • Initiate the staining run. A fully automated 6-plex mIF run can be completed in approximately 14 hours without manual intervention.[2][10]

4. Post-Staining (Offline):

  • Remove slides from the BOND RX.

  • Coverslip with an appropriate mounting medium containing an anti-fade agent.

  • Store slides in the dark at 4°C until imaging.

Protocol 2: Automated Chromogenic Immunohistochemistry (IHC) for PD-L1

This protocol is for the detection of a single target (PD-L1) using a chromogenic detection system.

1. Slide Preparation:

  • Follow the same slide preparation steps as in Protocol 1.

2. BOND RX Protocol Setup:

  • Set up the study and reagents in the BOND RX software.

  • Use a pre-defined or create a new IHC protocol with the parameters in the table below.

3. Automated Staining Run:

  • Load slides and reagents onto the instrument.

  • Start the run.

4. Dehydration and Coverslipping (Offline):

  • Upon run completion, remove slides from the BOND RX.

  • Dehydrate slides through a series of graded ethanol (B145695) washes (e.g., 70%, 95%, 100%) and xylene.[6]

  • Coverslip with a permanent mounting medium.

Quantitative Data and Parameters

The following tables provide examples of typical parameters used in multiplex and single-plex IHC protocols on the BOND RX. Note: These are starting points and require optimization.

Table 1: Example Parameters for a 6-Plex Immunofluorescence Protocol on BOND RX [11]

StepReagentIncubation Time (min)Temperature (°C)
Deparaffinization BOND Dewax Solution3072
Antigen Retrieval BOND Epitope Retrieval Sol. 2 (ER2)40100
Blocking Protein Block15Ambient
Primary Antibody 1 User-defined (e.g., anti-PD-L1)40Ambient
Detection 1 Polymer HRP Ms + Rb15Ambient
Signal Amplification 1 Opal Fluorophore (e.g., Opal 520)10Ambient
Antibody Stripping BOND Epitope Retrieval Sol. 2 (ER2)1098
... (Repeat for Ab 2-6) .........
Counterstain DAPI5Ambient

Table 2: Example Parameters for Chromogenic PD-L1 IHC on BOND RX [6]

StepReagentIncubation Time (min)Temperature (°C)
Deparaffinization BOND Dewax SolutionAs per default protocol72
Antigen Retrieval BOND Epitope Retrieval Sol. 1 (ER1)30100
Peroxidase Block H₂O₂ from Refine Detection Kit10Ambient
Primary Antibody Anti-PD-L1 (clone 28-8), 2 µg/mL60Ambient
Post Primary From Refine Detection Kit30Ambient
Polymer From Refine Detection Kit30Ambient
Chromogen DAB from Refine Detection Kit10Ambient
Counterstain Hematoxylin from Refine Detection Kit8Ambient

Data Presentation and Analysis

Following automated staining, slides are typically scanned using a whole-slide scanner. Digital image analysis software is then used for quantitative analysis of the staining.

Table 3: Common Scoring Methods for IHC in Drug Development

Scoring MethodDescriptionApplicationReference
H-Score A semi-quantitative method that combines staining intensity (0, 1+, 2+, 3+) with the percentage of positive cells. Score = (1 × % cells at 1+) + (2 × % cells at 2+) + (3 × % cells at 3+).Provides a continuous score from 0-300 for assessing biomarker expression levels.[13]
Tumor Proportion Score (TPS) The percentage of viable tumor cells showing partial or complete membrane staining at any intensity.Standard scoring method for PD-L1 expression in non-small cell lung cancer.[14]
Combined Positive Score (CPS) The number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.Used for PD-L1 scoring in several cancer types, including gastric and cervical cancer.[14]
Immune Cell (IC) Score The proportion of the tumor area that is occupied by PD-L1 staining immune cells of any intensity.Assesses PD-L1 expression specifically on immune cells within the tumor microenvironment.[14]

Conclusion

The Leica BOND RX automated stainer provides a powerful and flexible platform for the analysis of complex biological processes in tissue samples.[3] By enabling reproducible and customizable multiplexed IHC and ISH, it allows researchers in drug development to gain deeper insights into signaling pathways, biomarker expression, and the spatial context of the tumor microenvironment. The protocols and data presented here serve as a guide for establishing robust and quantitative tissue-based assays to accelerate the discovery and development of novel therapeutics.

References

applications of XR Bond in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for XR Bond Adhesives in Material Application

For Researchers, Scientists, and Building Material Professionals

Introduction

The "XR Bond" designation, in the context of applied materials science, primarily refers to a specialized line of high-performance adhesives manufactured by Elevate™ (formerly Firestone Building Products). These adhesives are engineered for robust bonding of thermoplastic polyolefin (TPO) and polyvinyl chloride (PVC) fleece-backed roofing membranes to a variety of substrates. The two main products in this line are the Elevate XR Bonding Adhesive , a solvent-based contact adhesive, and the Elevate XR Stick™ Adhesive , a two-component, low-rise polyurethane adhesive.

These materials are of interest to researchers and materials scientists for their durable adhesion, weather resistance, and application-specific formulations. Understanding their properties and application protocols is crucial for developing and evaluating high-performance building envelope systems. This document provides detailed application notes, experimental protocols, and material properties for the XR Bond adhesive systems.

Material Properties and Specifications

The following tables summarize the available quantitative and qualitative data for the two primary XR Bond adhesives. Data has been compiled from manufacturer technical data sheets and application guides.

Table 1: Properties of Elevate XR Bonding Adhesive

PropertyValue / DescriptionSource(s)
Adhesive Type Solvent-based contact adhesive[1][2]
Primary Application Bonding UltraPly™ TPO XR membranes[1][2]
Compatible Substrates Insulation surfaces, wood, metal, masonry, existing roof surfaces[1]
Color Brown[2]
Relative Density 0.882 g/cm³[2]
Flash-off Period 5-15 minutes, dependent on ambient conditions[2]
Application Method 9" solvent-resistant roller or industrial-grade adhesive sprayer[2]
Coverage Rate Varies with substrate porosity and application method[2]
Storage Temperature 60°F - 80°F (16°C - 27°C)[3]
Shelf Life 1 year in original unopened containers[3]

Table 2: Properties of Elevate XR Stick™ Adhesive

PropertyValue / DescriptionSource(s)
Adhesive Type Two-component, low-VOC, low-rise polyurethane adhesive[3][4]
Primary Application Attaching fleece-backed membranes (PVC XR, TPO XR)[3]
Compatible Substrates A variety of approved substrates per Elevate specifications[3]
Mix Ratio 1:1 (Part A: Part B)[3]
Application Method Dispensed via approved hand or multi-bead electric units (e.g., PaceCart 2™)[3]
Application Temperature > 40°F (4.4°C) and rising[3]
Bead Spacing Maximum of 12" (300 mm) on center[3]
Bead Width ¾" - 1" (19 mm – 25.4 mm)[3]
Reaction Time Rises to maximum height in 2-3 minutes; must be mated before tack-free state[3]
Storage Temperature 60°F - 80°F (16°C - 27°C); Do not freeze[3]
Shelf Life 18 months in original unopened containers[3]

Experimental Protocols

The following protocols provide a standardized methodology for the application of XR Bond adhesives for material testing and evaluation purposes. These protocols are adapted from the manufacturer's application guides.

Protocol 1: Application of Elevate XR Bonding Adhesive

1. Objective: To achieve a consistent and durable bond between an UltraPly™ TPO XR membrane and a specified substrate for performance evaluation.

2. Materials & Equipment:

  • Elevate XR Bonding Adhesive
  • UltraPly™ TPO XR membrane
  • Substrate for testing (e.g., polyisocyanurate insulation, plywood, concrete)
  • 9" (228 mm) wide solvent-resistant, textured roller
  • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves
  • Cleaning solvent (e.g., acetone, as per safety data sheet)
  • Stiff push broom and a weighted roller (approx. 5 lb per inch of width)[2]

3. Substrate Preparation:

  • Ensure the substrate surface is clean, smooth, dry, and free of any contaminants such as dust, oil, or grease.[2]
  • Fill any voids or gaps in the substrate greater than ¼" (6.35 mm) with an appropriate filler material.
  • Condition all materials to the ambient application temperature.

4. Adhesive Application Workflow:

  • Thoroughly stir the XR Bonding Adhesive until a uniform consistency is achieved, with no sediment or marbling.[2]
  • Apply the adhesive in a uniform, thin layer to the substrate only. Do not apply adhesive to the fleece backing of the TPO XR membrane. [2]
  • Avoid globs and puddles to prevent potential blistering of the membrane.[2]
  • Allow the adhesive to flash off for approximately 5-15 minutes. The exact time will depend on temperature and humidity.[2]
  • Test for readiness: the adhesive should be slightly tacky to the touch but should not string or transfer to a dry finger.[2]

5. Membrane Mating and Curing:

  • Carefully roll the TPO XR membrane into the tacky adhesive, starting from one edge to minimize wrinkles.[2]
  • Immediately after mating, apply firm, consistent pressure across the entire bonded surface using a stiff push broom.[2]
  • Follow up by rolling the membrane with a heavy, weighted roller to ensure intimate contact between the membrane and the adhesive-coated substrate.[2]
  • Allow the assembly to cure under controlled laboratory conditions before conducting performance tests.

Protocol 2: Application of Elevate XR Stick™ Adhesive

1. Objective: To create a secure bond using a two-component polyurethane adhesive for testing fleece-backed membranes.

2. Materials & Equipment:

  • Elevate XR Stick™ Adhesive (Part A and Part B)
  • Fleece-backed TPO XR or PVC XR membrane
  • Substrate for testing
  • Approved dispensing unit with static mixing tip (e.g., PaceCart 2™)
  • PPE: safety glasses, gloves
  • Weighted roller (not to exceed 150 lb)[3]

3. Substrate Preparation:

  • Ensure the substrate is clean, dry, smooth, and free from contaminants.[3]
  • Ensure ambient and substrate temperatures are above 40°F (4.4°C) and rising.[3]

4. Adhesive Application Workflow:

  • Load Part A and Part B containers into the dispensing unit according to the manufacturer's instructions.
  • Dispense a small amount of adhesive through the static mixing tip until the color is uniform and free of marbling, indicating a proper 1:1 mix ratio.[3]
  • Apply the mixed adhesive directly to the substrate in beads ¾" to 1" wide.[3]
  • Space the beads a maximum of 12" (300 mm) apart on center.[3]

5. Membrane Mating and Curing:

  • Allow the adhesive beads to rise for approximately 2-3 minutes.[3]
  • Before a skin forms on the adhesive (while it is still wet and tacky), carefully place the fleece-backed membrane onto the adhesive beads.[3]
  • Immediately roll the membrane with a weighted roller to ensure firm contact and spread of the adhesive.[3]
  • Maintain contact and pressure until the adhesive has set sufficiently to hold the membrane in place.[3]
  • Allow for a full cure as per manufacturer specifications before testing.

Visualized Workflows and Logical Relationships

The following diagrams illustrate the key decision-making and application processes described in the protocols.

XR_Bonding_Adhesive_Workflow cluster_prep Phase 1: Preparation cluster_application Phase 2: Application cluster_mating Phase 3: Mating & Curing start Start prep_surface Prepare Substrate: Clean, Dry, Smooth start->prep_surface stir_adhesive Thoroughly Stir Adhesive prep_surface->stir_adhesive apply_adhesive Apply Uniform Layer to Substrate ONLY stir_adhesive->apply_adhesive flash_off Allow 5-15 min Flash-Off apply_adhesive->flash_off test_tack Test Tackiness (Touch-Push Test) flash_off->test_tack test_tack->flash_off Fail (Still Wet) roll_membrane Roll Membrane into Adhesive test_tack->roll_membrane Pass broom_pressure Apply Pressure (Stiff Broom) roll_membrane->broom_pressure weighted_roll Compact with Weighted Roller broom_pressure->weighted_roll cure Cure Assembly weighted_roll->cure

Caption: Workflow for Elevate XR Bonding Adhesive Application.

Caption: Workflow for Elevate XR Stick™ Adhesive Application.

References

Application Notes and Protocols for the Spectroscopic Characterization of a Novel Chemical Bond (Hypothetically Designated as the "X-R Bond")

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the fields of chemistry, materials science, and drug discovery, the identification and characterization of novel chemical bonds are of paramount importance. This document provides a comprehensive guide to elucidating the spectroscopic signature of a hypothetical new covalent bond, termed the "X-R bond," where 'X' represents a heteroatom (e.g., N, S, O) and 'R' represents a carbon-containing moiety. The principles and protocols outlined herein are broadly applicable to the characterization of any newly discovered chemical linkage.

Spectroscopy is a powerful set of analytical techniques that probe the interaction of electromagnetic radiation with matter, offering deep insights into molecular structure and bonding.[1][2] This guide will focus on a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, Mass Spectrometry (MS), and X-ray Photoelectron Spectroscopy (XPS) to build a complete profile of the X-R bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about molecular structure at the atomic level.[3][4] It relies on the magnetic properties of atomic nuclei to reveal the chemical environment, connectivity, and dynamics of atoms within a molecule.[5]

Data Presentation: Hypothetical NMR Signature of an X-R Bond

The following table summarizes potential NMR observables for a molecule containing an X-R bond. These values are illustrative and would be determined experimentally for a specific molecule.

Parameter Nucleus Hypothetical Chemical Shift (δ) / ppm Coupling Constant (J) / Hz Interpretation
Chemical Shift¹H (on C adjacent to X)3.5 - 4.5N/AIndicates a proton on a carbon atom adjacent to an electronegative atom 'X'.
Chemical Shift¹³C (in R, adjacent to X)50 - 80N/AThe chemical environment of the carbon atom directly involved in the X-R bond.
Chemical Shift¹⁵N (if X=N)150 - 250N/AProvides direct information on the electronic environment of the nitrogen atom in the bond.
Scalar Coupling¹J(¹³C-¹H)140 - 160The magnitude of this coupling can provide information about the hybridization of the carbon atom.
Scalar Coupling²J(¹H-¹H)5 - 10Reveals through-bond connectivity between protons on adjacent carbons.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound containing the X-R bond in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters: spectral width of 200-240 ppm, pulse angle of 45 degrees, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • 2D NMR (for structural elucidation):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H correlations.

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded ¹H and ¹³C atoms.

    • Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for confirming the X-R connectivity.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and 2D correlations to assign the structure and confirm the presence and environment of the X-R bond.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy measures the absorption or scattering of light by a molecule as its bonds vibrate.[6] IR and Raman spectroscopy are complementary techniques that are highly sensitive to the types of chemical bonds present in a molecule.[7]

Data Presentation: Hypothetical Vibrational Frequencies for an X-R Bond
Vibrational Mode Technique Hypothetical Frequency Range (cm⁻¹) Intensity Interpretation
X-R StretchIR1000 - 1300Medium to StrongA characteristic absorption indicating the stretching of the X-R single bond. The exact frequency depends on the masses of X and R, and the bond strength.[8]
X-R StretchRaman1000 - 1300Weak to MediumOften provides complementary information to IR. More polarizable bonds give stronger Raman signals.
C-H Stretch (in R)IR2850 - 3000StrongCharacteristic of alkyl C-H bonds.
C-H Bend (in R)IR1350 - 1480MediumBending vibrations of the C-H bonds in the R group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact. For solid samples, use the pressure arm to apply consistent pressure.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing and Analysis:

    • Perform an ATR correction if necessary, although for qualitative identification, it is often not required.

    • Identify the wavenumbers of the major absorption bands.

    • Compare the observed frequencies to known correlation charts to identify functional groups and look for the characteristic stretching frequency of the X-R bond.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern. It is instrumental in confirming the elemental composition of a molecule containing a novel bond.

Data Presentation: Hypothetical Mass Spectrometry Data for a Molecule with an X-R Bond
Ion Hypothetical m/z Interpretation
Molecular Ion [M]⁺VariesRepresents the mass of the intact molecule. High-resolution MS can provide the exact elemental composition.
[M-R]⁺VariesA fragment resulting from the cleavage of the X-R bond, indicating a stable fragment containing the 'X' moiety.
[R]⁺VariesA fragment corresponding to the 'R' group, also resulting from the cleavage of the X-R bond.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration should be low, around 1-10 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Choose an appropriate ionization source. Electrospray ionization (ESI) is common for polar molecules, while Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

    • Acquire data over a mass range that includes the expected molecular weight of the compound.

  • Data Processing and Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use software to calculate the elemental composition based on the accurate mass. This can confirm the presence of atom 'X' in the molecule.

    • If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to identify fragments resulting from the cleavage of the X-R bond, which provides strong evidence for its existence.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of atoms near the surface of a material.[12] It is particularly useful for characterizing the electronic environment of the 'X' atom in the X-R bond.

Data Presentation: Hypothetical XPS Binding Energies for an X-R Bond
Element Core Level Hypothetical Binding Energy (eV) Interpretation
X (e.g., N)1s399.0 - 401.0The binding energy is sensitive to the oxidation state and chemical environment of 'X'. Formation of the X-R bond will cause a shift compared to 'X' in other bonding environments.[13]
Carbon1s~285.5A C 1s peak corresponding to the carbon atom in the X-R bond, shifted from the main C-C/C-H peak at ~284.8 eV due to bonding with the more electronegative 'X' atom.
Experimental Protocol: XPS Analysis
  • Sample Preparation:

    • The sample must be a solid and compatible with ultra-high vacuum (UHV).

    • Mount the sample on a dedicated sample holder. The surface should be clean and representative of the material.

  • Instrument Setup:

    • Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).

    • The analysis is performed in a UHV chamber (<10⁻⁸ mbar).

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range to identify all elements present on the surface.

    • Acquire high-resolution spectra for the core levels of interest (e.g., C 1s and the relevant core level for atom X).

  • Data Processing and Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • Fit the high-resolution spectra with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.

    • A unique peak in the spectrum for atom 'X' at a specific binding energy can be assigned to the X-R bond, providing electronic structure information.

Visualizations

G cluster_prep Sample Preparation cluster_acq Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation Purification Compound Purification Solubilization Solubilization in Deuterated Solvent Purification->Solubilization Mounting Solid Sample Mounting Purification->Mounting IR_Raman IR / Raman Purification->IR_Raman MS Mass Spectrometry Purification->MS NMR NMR (1D & 2D) Solubilization->NMR XPS XPS Mounting->XPS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR_Raman->Processing MS->Processing XPS->Processing Assignment Spectral Assignment (Peak Picking, Integration) Processing->Assignment Integration Integrated Data Analysis Assignment->Integration Structure Structure Elucidation & Bond Characterization Integration->Structure

Caption: Experimental workflow for characterizing a novel X-R bond.

G cluster_drug Receptor Receptor Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activation Drug Drug (Pro-drug) Enzyme Enzyme E1 Drug->Enzyme Metabolism Active_Drug Active Drug (with X-R bond cleaved) Enzyme->Active_Drug X-R Bond Cleavage Active_Drug->Receptor Binding Response Cellular Response Signaling_Cascade->Response

Caption: Hypothetical signaling pathway involving X-R bond cleavage.

Conclusion

The characterization of a novel chemical bond, such as the hypothetical X-R bond, requires a multi-faceted analytical approach. By integrating the structural and connectivity information from NMR, the vibrational characteristics from IR and Raman, the molecular weight and fragmentation from mass spectrometry, and the electronic state information from XPS, a comprehensive spectroscopic signature can be established. The protocols and frameworks provided in these application notes serve as a robust guide for researchers in their quest to discover and understand new molecular entities, which is a cornerstone of innovation in drug development and materials science.[14][15]

References

Application Notes and Protocols for the Computational Simulation of XR Bond Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the computational simulation of "XR Bonds," a theorized non-covalent interaction critical for drug development. It outlines detailed protocols for identifying, characterizing, and quantifying XR bond interactions using a multi-step computational approach, including molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations. These methodologies are designed to provide deep insights into the role of XR bonds in ligand-receptor binding, stability, and specificity, thereby accelerating structure-based drug design efforts.

Part 1: Theoretical Background and Significance

The "XR Bond" is a hypothetical, highly directional, non-covalent interaction postulated to occur between an electron-deficient "X" donor group on a ligand and an electron-rich "R" acceptor group within a biological target's binding site. The unique electronic and geometric properties of the XR bond are thought to contribute significantly to binding affinity and selectivity, making it a prime target for rational drug design. Understanding and accurately modeling this interaction is crucial for the discovery of novel therapeutics with enhanced potency and specificity.

The disruption or stabilization of an XR bond can have significant downstream effects on cellular signaling. For instance, in the hypothetical "RAS-RAF-MEK-ERK" pathway, a ligand forming a stabilizing XR bond with a key residue in the RAF kinase domain could lock the protein in an inactive conformation, thereby inhibiting pathway activation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Ligand XR-Ligand

Caption: Hypothetical signaling pathway where an XR-Ligand inhibits the RAF kinase.

Part 2: Computational Workflow

A hierarchical computational strategy is recommended to efficiently and accurately study XR bond interactions. This multi-step approach begins with rapid, high-throughput methods to identify potential XR bond-forming ligands and progresses to more computationally intensive, high-accuracy methods to characterize the interaction in detail.[1][2]

  • High-Throughput Virtual Screening (HTVS) via Molecular Docking: The initial step involves docking large compound libraries against the target receptor to identify molecules with the potential to form favorable XR bonds.[1][2] This method predicts the binding pose and estimates the binding affinity.[2]

  • Molecular Dynamics (MD) Simulations: Hits from the docking screen are then subjected to MD simulations. These simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, allowing for an assessment of the stability and geometry of the XR bond in a solvated environment.[3][4][5]

  • Quantum Mechanics (QM) Calculations: For the most promising candidates, QM calculations are employed to accurately determine the energetics of the XR bond.[6][7][8] Methods like Density Functional Theory (DFT) can provide a detailed description of the electronic structure and interaction energy, broken down into components like electrostatic, dispersion, and exchange-repulsion forces.[9]

Computational_Workflow cluster_screening Step 1: Screening cluster_refinement Step 2: Refinement & Stability cluster_accuracy Step 3: High-Accuracy Energetics cluster_output Final Output a Compound Library (>10^6 molecules) c Molecular Docking (Virtual Screening) a->c b Target 3D Structure b->c d Top Hits (Pose & Score) c->d Identify Top Candidates e Molecular Dynamics (MD) Simulation d->e f Stable Complexes e->f Assess Stability g Quantum Mechanics (QM) Calculations f->g h XR Bond Characterization: - Geometry - Stability (RMSF) - Interaction Energy (ΔE) g->h Quantify Interaction

Caption: A multi-step workflow for the computational analysis of XR Bonds.

Part 3: Detailed Experimental Protocols

Objective: To identify potential XR bond-forming ligands from a large compound database.

Methodology:

  • Receptor Preparation:

    • Obtain a high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove all water molecules and non-essential co-factors.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (e.g., using H++ or PROPKA).

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Library Preparation:

    • Acquire a library of small molecules in a suitable format (e.g., SDF or MOL2).

    • Generate 3D conformers for each ligand.

    • Assign partial charges using a suitable force field (e.g., Gasteiger charges).

  • Docking Grid Generation:

    • Define the binding site based on known co-crystallized ligands or predicted active sites.

    • Generate a docking grid box that encompasses the entire binding pocket, ensuring it is large enough to allow for ligand flexibility.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina, Glide, or GOLD.[10]

    • Set the "X" donor and "R" acceptor atoms as potential interaction points if the software allows for custom interaction definitions.

    • Perform the docking run, generating a set number of binding poses for each ligand (e.g., 10-20).

  • Post-Docking Analysis:

    • Rank ligands based on their docking scores.

    • Visually inspect the top-ranked poses to confirm the formation of a geometrically plausible XR bond (e.g., appropriate distance and angle between X and R).

    • Filter the results based on both the docking score and the presence of the desired XR interaction.

Objective: To evaluate the stability of the predicted XR bond and the overall ligand-receptor complex.

Methodology:

  • System Preparation:

    • Select the most promising ligand-receptor complexes from the docking results.

    • Use a simulation package like GROMACS, AMBER, or NAMD.[3]

    • Parameterize the ligand using a suitable force field (e.g., GAFF2 for small molecules) and generate topology files.

    • Place the complex in a periodic solvent box (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions with restraints on the protein and ligand heavy atoms.

    • Run a subsequent equilibration phase under NPT (constant pressure) conditions, gradually releasing the restraints to allow the system to relax.

  • Production MD Run:

    • Perform a production simulation for a sufficient duration (e.g., 100-500 ns) without restraints.

    • Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess overall stability.

    • Calculate the Root Mean Square Fluctuation (RMSF) per residue to identify flexible regions.

    • Monitor the distance and angle of the XR bond throughout the simulation to determine its stability and persistence.

    • Perform clustering analysis to identify dominant conformational states of the complex.

Objective: To accurately calculate the interaction energy of the XR bond.

Methodology:

  • Model System Preparation:

    • Extract representative snapshots of the ligand-receptor complex from the stable MD trajectory.

    • Create a truncated model of the binding site, including the ligand and key interacting residues (typically within 5-6 Å of the ligand).

    • Cap any truncated peptide bonds with neutral groups (e.g., N-methylamide).

  • QM Calculation Setup:

    • Use a QM software package like Gaussian, ORCA, or GAMESS.

    • Choose an appropriate level of theory and basis set. For non-covalent interactions, DFT with dispersion correction (e.g., B3LYP-D3) and a reasonably large basis set (e.g., 6-311+G(d,p)) is recommended.[11]

  • Interaction Energy Calculation:

    • Calculate the total energy of the complex (E_complex), the isolated ligand (E_ligand), and the isolated receptor model (E_receptor).

    • The interaction energy (ΔE_int) is calculated as: ΔE_int = E_complex - (E_ligand + E_receptor).[8]

    • Apply a counterpoise correction to account for Basis Set Superposition Error (BSSE).[9]

  • Energy Decomposition Analysis (EDA):

    • If supported by the software, perform an EDA to break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion.[9] This provides insight into the fundamental forces driving the XR bond formation.

Part 4: Data Presentation

Quantitative data from the simulations should be summarized in tables for clear comparison.

Table 1: Molecular Docking and Geometric Analysis

Compound IDDocking Score (kcal/mol)XR Bond Distance (Å)XR Bond Angle (°)
Ligand-A-9.82.95175.2
Ligand-B-9.53.10168.9
Ligand-C-8.73.05172.5
Control-D-7.2N/AN/A

Table 2: MD Simulation Stability Metrics (100 ns average)

ComplexLigand RMSD (Å)XR Bond Occupancy (%)Average XR Distance (Å)
Receptor-Ligand-A1.2 ± 0.395.62.98 ± 0.15
Receptor-Ligand-B1.8 ± 0.582.13.15 ± 0.25
Receptor-Ligand-C2.5 ± 0.865.43.21 ± 0.40

Table 3: QM Interaction Energy Analysis (BSSE-corrected)

ComplexTotal ΔE_int (kcal/mol)Electrostatic (kcal/mol)Dispersion (kcal/mol)
Receptor-Ligand-A-15.2-10.5-7.8
Receptor-Ligand-B-12.8-8.9-6.5
Receptor-Ligand-C-10.1-7.1-5.9

Part 5: Logical Decision Making in Method Selection

The choice of computational methods depends on the research question and available resources. A logical approach ensures that effort is directed efficiently.

Method_Selection_Logic start Research Goal q1 Identify New Hits? start->q1 q2 Assess Bond Stability? q1->q2 No p1 High-Throughput Virtual Screening q1->p1 Yes q3 Quantify Interaction Energy? q2->q3 No p2 Molecular Dynamics Simulations q2->p2 Yes p3 Quantum Mechanics (QM/MM or DFT) q3->p3 Yes end_node Results q3->end_node No p1->q2 p2->q3 p3->end_node

Caption: Decision tree for selecting the appropriate computational method.

References

Application Notes and Protocols for Laboratory Handling of XR Bond

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These protocols are based on general laboratory safety guidelines for handling dental adhesive systems and their components, including phosphonated dimethacrylate resins, phosphonated BIS-GMA, ethanol (B145695), and photo-initiators. As no specific Material Safety Data Sheet (MSDS) for "XR Bond" was publicly available, users should always consult the manufacturer's specific instructions for use and safety data before handling.

Introduction

XR Bond is a dental adhesive system utilized in restorative and research applications. It typically consists of a primer, which is an ethanol-based solution of a phosphonated dimethacrylate resin and a photo-initiator, and an adhesive component containing phosphonated BIS-GMA.[1] Proper handling in a laboratory setting is crucial to ensure the safety of researchers, scientists, and drug development professionals. These application notes provide detailed protocols for the safe handling, storage, and disposal of XR Bond and similar dental adhesive systems.

Hazard Identification and Risk Assessment

The primary hazards associated with the components of XR Bond include:

  • Ethanol: A flammable liquid and vapor.[2][3][4] It can cause eye irritation and may cause drowsiness or dizziness.

  • Methacrylate Resins (Dimethacrylate and BIS-GMA): May cause skin and eye irritation. Prolonged or repeated contact may cause skin sensitization or allergic reactions. Inhalation of vapors may cause respiratory tract irritation.

  • Photo-initiators: While specific toxicity data is limited for all types, some photo-initiators used in dental composites may have biocompatibility concerns and the potential for leaching if not fully polymerized.[5][6][7]

A thorough risk assessment should be conducted before commencing any experiment involving XR Bond.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling XR Bond and its components.[8][9][10][11][12]

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[8][9]Protects eyes from splashes of resins and ethanol.
Hand Protection Nitrile gloves.Provides a barrier against skin contact with resins and ethanol.[3][12]
Protective Clothing Laboratory coat.Protects skin and personal clothing from spills.[8][10]
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large volumes or in poorly ventilated spaces.Minimizes inhalation of ethanol vapors and resin aerosols.

Experimental Protocols

General Handling and Dispensing Protocol

This protocol outlines the standard procedure for handling XR Bond in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and free of ignition sources.[2]

    • Confirm that a safety shower and eyewash station are readily accessible.

    • Don the appropriate PPE as specified in Section 3.0.

  • Dispensing:

    • Dispense the required amount of XR Bond primer and adhesive onto a clean mixing pad using the manufacturer-provided applicators.

    • Immediately recap the containers to prevent evaporation of ethanol and exposure to air.

  • Application (for research purposes):

    • Follow the specific experimental protocol for the application of the adhesive.

    • Work in a well-ventilated area to minimize inhalation of vapors.

  • Curing:

    • If the protocol involves light curing, use appropriate eye protection designed to filter the specific wavelength of the curing light.

    • Ensure complete polymerization as uncured monomers may present a health risk.[13]

  • Post-Procedure:

    • Clean the work area with appropriate solvents (e.g., 70% ethanol), ensuring proper ventilation.

    • Dispose of all contaminated materials as outlined in Section 5.0.

    • Remove PPE and wash hands thoroughly.

G cluster_prep Preparation cluster_dispensing Dispensing cluster_application Application cluster_curing Curing cluster_post Post-Procedure prep_area Prepare clean work area check_safety Check safety equipment prep_area->check_safety don_proxies don_proxies check_safety->don_proxies don_ppe Don appropriate PPE dispense Dispense primer and adhesive don_ppe->dispense recap Recap containers dispense->recap apply Apply adhesive per protocol recap->apply ventilate Ensure good ventilation apply->ventilate cure Light cure with eye protection ventilate->cure ensure_poly Ensure complete polymerization cure->ensure_poly clean Clean work area ensure_poly->clean dispose Dispose of waste clean->dispose remove_ppe Remove PPE & wash hands dispose->remove_ppe

Figure 1. Experimental workflow for handling XR Bond.
Spill Cleanup Protocol

In the event of a spill, follow these procedures to minimize exposure and ensure safety.

  • Evacuate and Ventilate:

    • Immediately alert others in the vicinity.

    • If the spill is large or in a poorly ventilated area, evacuate the immediate area.

    • Increase ventilation by opening a window or turning on a fume hood.

    • Eliminate all ignition sources.[2]

  • Containment:

    • Wearing appropriate PPE, contain the spill using absorbent materials such as sand, vermiculite, or a commercial spill kit.

  • Cleanup:

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.

    • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and wipe dry.

  • Decontamination:

    • Decontaminate any tools or equipment used for cleanup.

    • Properly dispose of all contaminated materials, including gloves and absorbent pads.

  • Reporting:

    • Report the spill to the laboratory supervisor or safety officer.

G spill Spill Occurs alert Alert others spill->alert evacuate Evacuate and ventilate alert->evacuate don_ppe Don appropriate PPE evacuate->don_ppe contain Contain spill with absorbent material don_ppe->contain cleanup Collect absorbed material into waste container contain->cleanup clean_area Clean spill area cleanup->clean_area decontaminate Decontaminate tools clean_area->decontaminate dispose Dispose of all contaminated waste decontaminate->dispose report Report incident dispose->report

References

Application Note: Quantifying the Strength of an XR Bond

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In drug discovery and molecular biology, the interaction between a ligand (such as a drug candidate) and its target receptor is fundamental to eliciting a biological response. For the purposes of this document, we will define an "XR Bond" as the non-covalent interaction between a novel ligand and its specific biological target, the "X-Receptor" (XR). The strength of this bond is a critical determinant of the ligand's potency, selectivity, and duration of action. Accurately quantifying the XR bond is therefore essential for structure-activity relationship (SAR) studies, lead optimization, and the overall success of a drug development program.

This application note provides an overview of key biophysical techniques used to characterize the XR bond, along with detailed protocols for two common methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Key Parameters for Quantifying XR Bond Strength

The strength of the XR bond can be described by several thermodynamic and kinetic parameters:

  • Equilibrium Dissociation Constant (KD): This is the most common measure of binding affinity. It represents the concentration of ligand at which half of the receptor population is occupied at equilibrium. A smaller KD value indicates a stronger binding affinity.[1]

  • Association Rate Constant (kon or ka): This describes the rate at which the ligand binds to the receptor.

  • Dissociation Rate Constant (koff or kd): This describes the rate at which the ligand-receptor complex dissociates. The KD is the ratio of koff to kon (KD = koff/kon).[2]

  • Thermodynamic Parameters:

    • Gibbs Free Energy (ΔG): The overall energy change of the binding event. It is related to KD by the equation ΔG = RTln(KD), where R is the gas constant and T is the absolute temperature.[3][4] A more negative ΔG indicates a more favorable interaction.

    • Enthalpy (ΔH): The heat change associated with bond formation and breakage during the binding event. It can be measured directly by ITC.[3][4]

    • Entropy (ΔS): The change in the randomness or disorder of the system upon binding. It is related to ΔG and ΔH by the equation ΔG = ΔH - TΔS.[3][4]

Overview of Biophysical Techniques

Several techniques are available to quantify the XR bond, each with its own advantages and limitations. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the specific parameters of interest.[5][6][7][8]

Technique Principle Parameters Measured Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized receptor.[9][10]KD, kon, koff[2]Real-time, label-free, provides kinetic data.[10][11]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event as one component is titrated into another.[4][12]KD, ΔH, ΔS, Stoichiometry (n)[4][13]Label-free, in-solution measurement, provides a complete thermodynamic profile.[8]Requires relatively large amounts of sample, lower throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[14][15][16]KDLow sample consumption, can be used in complex biological liquids.[15][17]Requires fluorescent labeling of one component, does not directly provide kinetic or thermodynamic data.[6]
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to a receptor.[18]KD, Bmax (receptor density)[19][20]High sensitivity and specificity, considered a "gold standard" for affinity determination.[20]Requires synthesis of a radiolabeled ligand, involves handling of radioactive materials.

Experimental Protocols

Protocol 1: Quantifying the XR Bond using Surface Plasmon Resonance (SPR)

This protocol outlines the steps for a typical SPR experiment to determine the kinetics and affinity of a ligand binding to the X-Receptor.

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Purified X-Receptor (XR).

  • Ligand of interest.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

  • Amine coupling kit (EDC, NHS, and ethanolamine).

2. Experimental Workflow:

SPR_Workflow cluster_data Data Output A Sensor Chip Preparation B XR Immobilization A->B Amine Coupling C Ligand Injection (Association) B->C Inject Ligand Series D Buffer Flow (Dissociation) C->D Measure k_off F Data Analysis C->F Sensorgram (RU vs. Time) E Surface Regeneration D->E Remove Bound Ligand D->F E->C Next Cycle ITC_Workflow cluster_data Data Output A Sample Preparation B Instrument Setup A->B Load XR into Cell, Ligand into Syringe C Ligand Titration B->C Inject Ligand into Cell C->C D Data Analysis C->D Heat Change per Injection XR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XR X-Receptor (XR) G_Protein G-Protein XR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Target Gene Expression CREB->Gene activates Ligand Ligand Ligand->XR XR Bond

References

Application Notes: Molecular Imaging of XR Bond Targeting the FKR1 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of molecular imaging techniques for the preclinical evaluation of XR Bond, a novel small molecule inhibitor targeting the Fictional Kinase Receptor (FKR1). The described protocols focus on utilizing a radiolabeled variant, [18F]XR-Bond, for Positron Emission Tomography (PET) imaging to non-invasively assess target engagement, biodistribution, and pharmacodynamics.

Introduction to XR Bond and the FKR1 Signaling Pathway

XR Bond is a potent and selective competitive inhibitor of the Fictional Kinase Receptor (FKR1), a transmembrane protein kinase frequently overexpressed in various solid tumors. Upregulation of FKR1 leads to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting cancer cell proliferation, survival, and metastasis. The ability to non-invasively quantify FKR1 expression and monitor the efficacy of XR Bond in blocking this pathway is crucial for its clinical development. Molecular imaging with radiolabeled XR Bond provides a quantitative tool to assess these parameters in vivo.

Below is a diagram illustrating the targeted FKR1 signaling pathway and the mechanism of action for XR Bond.

FKR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FKR1 FKR1 PI3K PI3K FKR1->PI3K Activates RAS RAS FKR1->RAS Activates Ligand Endogenous Ligand Ligand->FKR1 Binds Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation XR_Bond XR Bond XR_Bond->FKR1 Inhibits

Caption: The FKR1 signaling pathway and XR Bond's inhibitory action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of XR Bond and its radiolabeled analog, [18F]XR-Bond.

Table 1: In Vitro Binding Affinity and Potency of XR Bond

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
XR BondFKR1Kinase Activity Assay15.28.1
XR BondOff-Target Kinase AKinase Activity Assay> 10,000> 5,000
XR BondOff-Target Kinase BKinase Activity Assay8,5004,200
[18F]XR-BondFKR1Radioligand Binding-9.5

Table 2: In Vivo Biodistribution of [18F]XR-Bond in Tumor-Bearing Mice

Data presented as percentage of injected dose per gram of tissue (%ID/g) at 60 minutes post-injection.

OrganFKR1-Positive TumorMuscleLiverKidneyBrain
%ID/g (Mean ± SD) 4.5 ± 0.60.5 ± 0.12.1 ± 0.41.8 ± 0.30.2 ± 0.05
Tumor-to-Muscle Ratio 9.0----
Tumor-to-Blood Ratio 5.2----

Experimental Protocols

In Vitro Autoradiography for FKR1 Expression

This protocol details the use of [18F]XR-Bond for visualizing FKR1 expression in tissue sections.

Materials:

  • [18F]XR-Bond

  • Frozen tumor tissue sections (10 µm) from FKR1-positive and FKR1-negative models

  • Binding buffer (50 mM HEPES, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (Binding buffer with 0.1% BSA)

  • Phosphor imaging plates and scanner

  • Microscope slides

Procedure:

  • Thaw frozen tissue sections to room temperature for 15 minutes.

  • Pre-incubate sections in binding buffer for 20 minutes to rehydrate.

  • Incubate sections with 2-5 nM [18F]XR-Bond in binding buffer for 60 minutes at room temperature. For non-specific binding control, co-incubate a separate set of slides with a high concentration (10 µM) of non-radiolabeled XR Bond.

  • Wash the sections twice for 5 minutes each in ice-cold wash buffer.

  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

  • Dry the slides under a stream of cool air.

  • Expose the dried sections to a phosphor imaging plate for 4-12 hours.

  • Scan the imaging plate using a phosphor imager to visualize the distribution of radioactivity.

  • Quantify the signal intensity using appropriate image analysis software.

Autoradiography_Workflow cluster_controls Controls A Prepare Frozen Tissue Sections B Pre-incubation (Binding Buffer) A->B C Incubate with [18F]XR-Bond B->C D Wash Sections (Ice-cold Buffer) C->D E Dry Sections D->E F Expose to Phosphor Plate E->F G Scan & Analyze F->G H Non-specific Binding: + 10 µM unlabeled XR Bond H->C

Caption: Workflow for in vitro autoradiography using [18F]XR-Bond.

In Vivo PET Imaging and Biodistribution Studies

This protocol describes the use of [18F]XR-Bond for PET imaging in a xenograft mouse model.

Animal Model:

  • Immunocompromised mice (e.g., nu/nu) bearing subcutaneous FKR1-positive human tumor xenografts. Tumor volume should be approximately 150-250 mm³.

Materials:

  • [18F]XR-Bond (formulated in sterile saline with ≤5% ethanol)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Position the animal on the scanner bed with temperature monitoring.

  • Radiotracer Injection: Administer 3.7-7.4 MBq (100-200 µCi) of [18F]XR-Bond via a lateral tail vein injection in a volume of approximately 100-150 µL.

  • PET/CT Imaging:

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

    • Perform a dynamic PET scan for 60-90 minutes immediately following injection, or a static scan at a predetermined time point (e.g., 60 minutes post-injection).

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and various organs (liver, muscle, brain, etc.) using the CT images as a guide.

    • Calculate the radioactivity concentration in each ROI and express it as Standardized Uptake Value (SUV) or %ID/g.

  • Ex Vivo Biodistribution (optional, at study endpoint):

    • Euthanize the animal immediately after the final scan.

    • Dissect key organs and the tumor.

    • Weigh each tissue sample and measure its radioactivity using a gamma counter.

    • Calculate the %ID/g for each tissue, decay-correcting to the time of injection.

PET_Imaging_Workflow A Anesthetize Tumor-Bearing Mouse B Inject [18F]XR-Bond (Tail Vein) A->B C Acquire CT Scan (Anatomical Reference) B->C D Acquire PET Scan (Dynamic or Static) C->D E Image Reconstruction & Co-registration D->E F ROI Analysis (Tumor & Organs) E->F G Calculate SUV / %ID/g F->G H Ex Vivo Biodistribution (Optional Endpoint) G->H Receptor_Occupancy_Logic cluster_scans PET Imaging Scans cluster_inputs Inputs Baseline Baseline Scan (Tumor Uptake_B) Calculation Receptor Occupancy (%) = (Uptake_B - Uptake_L) / Uptake_B * 100 Baseline->Calculation:f0 Blocking Blocking Scan (Tumor Uptake_L) Blocking->Calculation:f1 Radiotracer [18F]XR-Bond Radiotracer->Baseline Radiotracer->Blocking Drug Unlabeled XR Bond (Variable Doses) Drug->Blocking Pre-treatment Result Dose-Occupancy Curve (ED50) Calculation->Result

Troubleshooting & Optimization

Technical Support Center: Covalent Bond Synthesis in Crystalline Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of crystalline organic frameworks, with a focus on addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the "crystallization problem" in the synthesis of covalent organic frameworks?

A1: The "crystallization problem" refers to the inherent difficulty in obtaining highly crystalline materials when forming strong, covalent bonds.[1] Most covalent reactions are kinetically controlled and irreversible, leading to the rapid formation of amorphous, disordered polymers rather than well-ordered, crystalline frameworks.[2] Achieving crystallinity requires the reaction to be reversible, allowing for "error-correction" where misplaced building blocks can detach and re-attach correctly, leading to the thermodynamically most stable, crystalline product.[3][4]

Q2: Why is achieving high crystallinity important?

A2: High crystallinity is crucial because it ensures a well-defined, ordered pore structure, which is essential for many applications such as gas storage and separation, catalysis, and electronics.[5] Crystalline materials provide better performance and allow for more accurate structure-property relationship studies.[5] Poor long-range order, with crystal domains often not exceeding a few tens of nanometers, is a major challenge that can limit a material's functional properties.[1][6]

Q3: What are the most common linkages used in crystalline framework synthesis, and what are their characteristics?

A3: The most common linkages are those based on dynamic covalent chemistry, which allows for the reversibility needed for crystallization. These include:

  • Boronate esters and Boroxines: Formed from the condensation of boronic acids. These linkages are known for producing highly crystalline products due to the high reversibility of the reaction. However, they can be prone to hydrolysis.[7]

  • Imines (Schiff base): Formed from the condensation of amines and aldehydes. This is a widely used linkage due to its good balance of reversibility and stability. The reaction kinetics can be tuned with acid catalysts.[3][8]

  • β-Ketoenamines: These linkages offer enhanced chemical stability compared to imines and are formed under conditions that still allow for sufficient reversibility to achieve crystallinity.[9]

  • Imides: These offer high thermal and chemical stability but are formed through less reversible reactions, making the synthesis of crystalline imide-linked frameworks more challenging.[7][10]

Q4: How do solvents affect the synthesis of crystalline frameworks?

A4: The choice of solvent is a critical factor that influences both the crystallinity and porosity of the final product.[11] The solvent system, often a mixture of a polar and a non-polar solvent, needs to be carefully optimized to control the solubility of the monomers and the rate of the polymerization and crystallization processes.[10][11] An appropriate solvent ensures that the reaction is slow enough to allow for thermodynamic control and error correction. Some studies have also explored the use of "green" solvents like water or ethanol (B145695) to develop more sustainable synthetic methods.[8][11]

Troubleshooting Guides

Issue 1: Low or No Crystallinity in the Synthesized Product

Symptoms:

  • Powder X-ray diffraction (PXRD) pattern shows broad, undefined peaks or no peaks at all (amorphous halo).

  • Low Brunauer-Emmett-Teller (BET) surface area.

  • Scanning electron microscopy (SEM) or transmission electron microscopy (TEM) images show irregular, non-crystalline particle morphology.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction is kinetically controlled (too fast) Slow down the reaction rate. This can be achieved by lowering the reaction temperature, using a less active catalyst, or choosing a solvent system where the monomers have lower solubility.[1]
Irreversible bond formation Ensure you are using a linkage chemistry that is sufficiently reversible under your reaction conditions. For imine synthesis, ensure an appropriate amount of acid catalyst (e.g., acetic acid) is present to facilitate the reversible imine exchange.[3][12]
Incorrect solvent system Screen different solvent mixtures. A common starting point is a mixture of a polar solvent (like dioxane or DMF) and a non-polar solvent (like mesitylene). The ratio of these solvents is crucial and often needs to be optimized.[10][11]
Insufficient reaction time The crystallization process can be slow. Initial formation may result in an amorphous network that gradually transforms into a crystalline material. Try extending the reaction time.[10]
Monomer impurity or incorrect stoichiometry Use highly purified monomers. Even small impurities can disrupt the crystallization process. Carefully check the stoichiometry of the reactants.
Issue 2: Poor Porosity and Low Surface Area

Symptoms:

  • Low N2 adsorption in BET analysis.

  • The measured surface area is significantly lower than the theoretically predicted value.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Pore collapse during activation The process of removing solvent from the pores after synthesis can cause the framework to collapse, especially if it is not sufficiently robust. Try activating the material using supercritical CO2, which is a gentler method than vacuum drying at high temperatures.[10]
Incomplete reaction or amorphous domains Low crystallinity often correlates with low porosity. Refer to the troubleshooting guide for "Low or No Crystallinity." Amorphous byproducts can block the pores of the crystalline domains.
Interpenetration of the framework In some cases, multiple independent frameworks can grow through each other, reducing the accessible pore volume. This can sometimes be controlled by modifying the linker length or reaction conditions.
Residual monomer or catalyst in pores Ensure a thorough washing procedure after synthesis. Washing with various hot solvents can help remove unreacted monomers and catalyst trapped within the pores.

Experimental Protocols

General Protocol for Solvothermal Synthesis of an Imine-Linked Covalent Organic Framework

This is a general procedure and may require optimization for specific target frameworks.

Materials:

Procedure:

  • In a Pyrex tube, add the amine monomer (e.g., 0.30 mmol) and the aldehyde monomer (e.g., 0.45 mmol).

  • Add the solvent mixture (e.g., 3 mL) and the aqueous acetic acid catalyst (e.g., 0.3 mL).

  • Disperse the mixture by sonication for 15 minutes to achieve a homogeneous suspension.

  • Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen.

  • Seal the Pyrex tube under vacuum.

  • Place the sealed tube in a preheated oven at 120 °C for 3-7 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration or centrifugation.

  • Wash the product sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) (THF) to remove unreacted monomers and oligomers.

  • Dry the purified product under vacuum at an elevated temperature (e.g., 150 °C) overnight to obtain the final porous material.

Quantitative Data

Table 1: Effect of Solvent on BET Surface Area of TpAzo-COF
SolventBET Surface Area (m²/g)
γ-Butyrolactone (GBL)1674
Cyclopentyl methyl ether (CPME)652
p-Cymene599
2-Methyltetrahydrofuran (2-MeTHF)572
Diethyl carbonate (DEC)496
Data extracted from Kumar et al., Green Chem., 2021.[11]
Table 2: Effect of Modulator on BET Surface Area of COF-5
Modulator Concentration (% of BDBA)BET Surface Area (m²/g)Pore Volume (cm³/g)
0 (modulator-free)12000.64
1021001.14
2518500.99
5014500.79
6011000.58
Data extracted from Spitler et al., J. Am. Chem. Soc., 2016.[13] BDBA = 1,4-benzenediboronic acid. The modulator used was 4-phenylaniline.

Visualizations

experimental_workflow General Solvothermal Synthesis Workflow prep 1. Monomer Preparation (Stoichiometric amounts) mix 2. Mixing & Sonication (Monomers, Solvent, Catalyst) prep->mix degas 3. Degassing (Freeze-Pump-Thaw) mix->degas react 4. Reaction (Sealed tube, 120°C, 3-7 days) degas->react collect 5. Product Collection (Filtration/Centrifugation) react->collect wash 6. Purification (Washing with solvents) collect->wash activate 7. Activation (Drying under vacuum) wash->activate char 8. Characterization (PXRD, BET, SEM) activate->char

A general workflow for the solvothermal synthesis of COFs.

troubleshooting_crystallinity Troubleshooting Low Crystallinity start Low Crystallinity (Amorphous PXRD) check_kinetics Is the reaction too fast? start->check_kinetics slow_down Decrease Temperature Change Catalyst Use Less Solubilizing Solvent check_kinetics->slow_down Yes check_reversibility Is the linkage reversible? check_kinetics->check_reversibility No end Improved Crystallinity slow_down->end adjust_catalyst Adjust Catalyst Concentration (e.g., acetic acid for imines) check_reversibility->adjust_catalyst No check_time Is reaction time sufficient? check_reversibility->check_time Yes adjust_catalyst->end increase_time Increase Reaction Time check_time->increase_time No check_solvent Is the solvent optimal? check_time->check_solvent Yes increase_time->end screen_solvents Screen Different Solvent Mixtures/Ratios check_solvent->screen_solvents No check_solvent->end Yes screen_solvents->end

A decision tree for troubleshooting low crystallinity in COF synthesis.

dynamic_covalent_chemistry Principle of Dynamic Covalent Chemistry A Monomer A kinetic Kinetic Product (Amorphous, Defective) A->kinetic Irreversible Reaction thermo Thermodynamic Product (Crystalline, Ordered) B Monomer B B->kinetic kinetic->thermo Reversible Error Correction

Dynamic covalent chemistry enables error correction for crystalline products.

References

Technical Support Center: Improving the Yield of X-R Bond Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for X-R Bond reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here you will find answers to frequently asked questions and detailed guides to overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield of an X-R cross-coupling reaction?

The yield of an X-R cross-coupling reaction is influenced by multiple interacting parameters.[1] The most critical factors to consider are the choice and quality of the catalyst system (palladium source and ligand), the base, the solvent, the reaction temperature, and the concentration of reactants.[1][2][3] The purity of starting materials is also crucial, as impurities can inhibit the catalyst or introduce side reactions.[4][5]

Q2: How do I select the appropriate catalyst and ligand for my specific substrates?

Catalyst and ligand selection is crucial for a successful reaction. The choice depends on the nature of your electrophile (R-X) and nucleophile. For challenging electrophiles like aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are often beneficial.[6][7] Bidentate ligands can prevent the formation of inactive palladium dimers, thereby accelerating the reaction.[6] Pre-catalysts, such as PEPPSI-type catalysts, are often used with N-heterocyclic carbene (NHC) ligands for enhanced stability and activity.[8]

Q3: What is the role of the base in the reaction, and how do I choose the right one?

The base plays a crucial role in the transmetalation step of the catalytic cycle. Its selection can significantly impact the reaction rate and yield.[2] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH).[2] The choice of base should consider the stability of your reactants, particularly the nucleophilic partner (e.g., boronic acids), as some are prone to decomposition under harsh basic conditions.[8] The solubility of the base in the chosen solvent system is also an important consideration.[6]

Q4: My percent yield is over 100%. What does this indicate?

A percent yield greater than 100% is physically impossible and typically indicates the presence of impurities in the final product.[4] This could be residual solvent, byproducts, or unreacted starting materials. It is essential to ensure the product is thoroughly purified and dried before calculating the final yield.

Troubleshooting Guide: Low and No Yield Scenarios

This guide addresses specific problems encountered during X-R bond formation experiments.

Q5: My reaction shows very low or no product formation. What are the likely causes?

Several factors can lead to a failed reaction. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The palladium catalyst may be inactive. This can happen if a Pd(II) source is used without a proper reduction to the active Pd(0) state, or if the catalyst has degraded due to exposure to air or moisture.[8] Ensure proper inert atmosphere techniques (e.g., purging with argon or nitrogen) are used.[2]

  • Reagent Decomposition: One of the starting materials may have decomposed. Boronic acids, for instance, are susceptible to protodeborylation, a common side reaction that consumes the nucleophile.[8]

  • Poor Reagent Purity: Impurities in starting materials or solvents can poison the catalyst.[4] Always use high-purity, dry solvents and reagents.

  • Suboptimal Conditions: The reaction conditions (temperature, concentration, base) may not be suitable for your specific substrates.[1][4] A systematic optimization may be necessary.

Below is a logical workflow for troubleshooting a low-yield reaction.

G start Low or No Yield Observed check_reagents Verify Purity and Integrity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Setup: Inert Atmosphere, Temperature, Stirring check_reagents->check_conditions analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture sm_present Starting Material Largely Unconsumed? analyze_mixture->sm_present  Yes side_products Significant Side Products Observed? analyze_mixture->side_products  No optimize Systematically Optimize Conditions: Catalyst, Ligand, Base, Solvent, Temp. sm_present->optimize decomposition Baseline Material / Product Decomposition? side_products->decomposition  No side_products->optimize  Yes decomposition->optimize end_success Yield Improved optimize->end_success end_fail Problem Persists: Consult Literature for Alternative Methods optimize->end_fail

Caption: A workflow for troubleshooting low-yield reactions.

Q6: I am observing significant side products. How can I minimize them?

The formation of side products reduces the yield and complicates purification.[8] Common side reactions include:

  • Homocoupling: The coupling of two nucleophile molecules. This is often caused by the presence of oxygen in the reaction mixture.[8] Thoroughly degassing the solvent and maintaining an inert atmosphere can minimize this.[2]

  • Protodeborylation: The replacement of the boron group on the nucleophile with a hydrogen atom, which is common with heteroaryl boronic acids.[8] Using anhydrous conditions or choosing a more stable boronic ester can help.

  • Dehalogenation: The removal of the halogen from the electrophile. This can sometimes be promoted by certain bases or solvents.[8]

To minimize side reactions, you can optimize reaction conditions, such as temperature and reactant concentrations, or use a more selective catalyst.[4]

Data on Reaction Parameter Optimization

Optimizing reaction conditions is key to maximizing yield. The following tables summarize the impact of various parameters.

Table 1: Effect of Base and Solvent on Yield

Catalyst SystemBase (equivalents)SolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃K₃PO₄ (2.0)Toluene/H₂O10085[2][6]
Pd(dppf)Cl₂Na₂CO₃ (2.0)THF/H₂O8092[1][2]
PEPPSI-iPrK₂CO₃ (2.0)Dioxane11078[8]
Pd₂(dba)₃ / XPhosCs₂CO₃ (1.5)t-BuOH9095[6]

Table 2: Comparison of Catalyst Loading vs. Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Pd(PPh₃)₄51275[2]
Pd(PPh₃)₄21272[2]
Pd(dppf)Cl₂1890[1]
Pd(dppf)Cl₂0.5888[1]

Key Experimental Protocols

Protocol: General Procedure for Optimizing an X-R Cross-Coupling Reaction

This protocol provides a starting point for the optimization of a generic palladium-catalyzed cross-coupling reaction.

  • Preparation of Reaction Vessel:

    • Place a stir bar into a Schlenk flask or a vial suitable for inert atmosphere reactions.

    • Flame-dry the flask under vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.

  • Addition of Reagents:

    • To the flask, add the aryl halide (R-X, 1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition and Degassing:

    • Add the chosen solvent (e.g., a mixture of Toluene and water, 10 mL) via syringe.[6]

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction.

G cluster_0 Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (R-Pd(II)L(X)) A->B R-X C Transmetalation (R-Pd(II)L(R')) B->C R'-M (Base) D Reductive Elimination (R-R') C->D D->A

Caption: Generalized catalytic cycle for X-R cross-coupling.

Parameter Interdependency Diagram

Optimizing a reaction requires understanding how different parameters influence each other.

G Yield Reaction Yield Catalyst Catalyst/Ligand Catalyst->Yield Base Base Catalyst->Base Solvent Solvent Catalyst->Solvent Base->Yield Base->Solvent Solvent->Yield Temp Temperature Temp->Yield Temp->Solvent Conc Concentration Conc->Yield Purity Reagent Purity Purity->Yield Atmosphere Inert Atmosphere Atmosphere->Yield

Caption: Interdependencies of key reaction parameters.

References

Technical Support Center: XR Bond Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for XR Bond experiments. The information is tailored for researchers, scientists, and drug development professionals to help navigate and resolve common issues encountered during experimental procedures.

Frequently Asked questions (FAQs)

Q1: What is the purpose of the crosslinking step in XR Bond experiments, and when should it be performed?

The crosslinking step in XR Bond aims to stabilize transient or weak interactions between the bait protein and its proximal partners. By covalently linking proteins in close proximity, it preserves these interactions through the subsequent, often stringent, purification steps. This is particularly useful for capturing dynamic protein complexes. The crosslinking is typically performed in vivo just before cell lysis to capture the native interaction landscape.

Q2: How can I be sure that my bait-enzyme fusion protein is functional and correctly localized?

Proper localization and function of the bait-enzyme fusion are critical for a successful XR Bond experiment.[1] This should be validated before proceeding with the full experiment. Localization can be confirmed using immunofluorescence microscopy by co-staining for your bait protein and a known marker for the subcellular compartment of interest. To test for enzymatic activity, you can perform a dot blot or a Western blot on lysates from cells expressing the fusion protein and incubated with biotin (B1667282), looking for a general increase in biotinylation compared to control cells.

Q3: What are the most critical controls to include in an XR Bond experiment?

Several controls are essential to ensure the reliability of your data and to distinguish true proximal proteins from background contaminants.[1] Key controls include:

  • Negative control: Cells that do not express the bait-enzyme fusion protein. This helps identify proteins that non-specifically bind to the affinity purification beads.[1]

  • Spatial control: Expressing the labeling enzyme in the same subcellular compartment but not fused to a specific bait protein (e.g., a soluble enzyme in the cytoplasm). This helps to identify common contaminants of that subcellular location.[1]

  • No biotin control: Cells expressing the bait-enzyme fusion but not treated with biotin. This control helps to identify endogenously biotinylated proteins.

Q4: How can I minimize background and non-specific binding in my XR Bond experiment?

High background can obscure true positive interactors. Several strategies can be employed to reduce non-specific binding:

  • Optimize washing steps: Increase the number and duration of washes after affinity purification.[2] Using buffers with mild detergents (e.g., Tween-20) can also help.[2]

  • Titrate antibody and streptavidin concentrations: Using excessive amounts of antibodies or streptavidin conjugates can lead to increased non-specific binding.[2][3]

  • Blocking: Ensure adequate blocking of non-specific binding sites on beads and membranes.[2] For biotin-streptavidin based purification, avoid blocking agents that contain endogenous biotin, such as non-fat dry milk.[3]

  • Pre-clearing: Incubating the cell lysate with beads that do not have streptavidin can help remove proteins that non-specifically bind to the bead matrix.[3]

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions for XR Bond experiments.

Problem Potential Cause Recommended Solution
High Background Signal Inadequate blocking of non-specific sites.[2]Optimize blocking conditions by increasing the concentration or duration of the blocking agent. Consider using a different blocking agent, such as BSA for biotin-based assays.[2][3]
Non-specific binding of streptavidin.[2]Add free biotin to the final wash buffer to displace weakly bound streptavidin.[2] Run a control with only streptavidin conjugate to identify non-specific bands.[2]
Insufficient washing.[2]Increase the number and duration of wash steps.[2] Include a mild detergent like Tween-20 in the wash buffer.[2]
Low or No Biotinylation Signal Inefficient enzyme activity.Confirm the expression and correct localization of the bait-enzyme fusion protein. Ensure the labeling time is sufficient, as shorter times may only capture highly abundant proteins.[4]
Insufficient biotin concentration or uptake.Optimize the concentration of exogenous biotin. For plant studies, be aware that natural biotin synthesis can contribute to background.[4]
The protein of interest lacks accessible residues for biotinylation.Proteins without surface-exposed lysine (B10760008) or tyrosine residues may not be labeled effectively.[1]
Inconsistent Results Variation in experimental conditions.Use stable isotope labeling techniques like SILAC or TMT to reduce experimental and instrumental variations.[1] Standardize all steps of the protocol, including cell culture conditions and reagent concentrations.
Incomplete protein digestion.Use a combination of proteases, such as Trypsin/Lys-C, to improve digestion efficiency and reproducibility.[1]
Batch-to-batch variability in reagents.Test new batches of critical reagents, such as streptavidin beads, for binding capacity.[1]
Target Protein Not Detected Low abundance of the target protein.Increase the amount of starting material (cell lysate) for the enrichment of biotinylated proteins.[5]
Inefficient capture of biotinylated proteins.Ensure sufficient streptavidin bead capacity for the amount of biotinylated protein.[5]

Experimental Protocols & Visualizations

General XR Bond Experimental Workflow

This protocol outlines a general workflow for an XR Bond experiment, which combines proximity labeling with a crosslinking step.

Methodology:

  • Construct Design and Validation:

    • Genetically fuse the gene of your protein of interest (bait) to a promiscuous biotin ligase (e.g., TurboID).

    • Transfect or transduce the construct into your cell line of interest.

    • Validate the expression and correct subcellular localization of the fusion protein using Western blotting and immunofluorescence microscopy.

  • Cell Culture and Biotin Labeling:

    • Culture the cells expressing the bait-fusion protein.

    • Induce expression of the fusion protein if using an inducible system.

    • Supplement the culture medium with biotin to initiate proximity labeling. The optimal time and concentration should be determined empirically.

  • In Vivo Crosslinking:

    • After the desired labeling time, treat the cells with a crosslinking agent (e.g., formaldehyde) to stabilize protein-protein interactions.

    • Quench the crosslinking reaction.

  • Cell Lysis and Protein Extraction:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cleared lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

    • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads.

    • Reverse the crosslinking.

    • Digest the proteins into peptides using trypsin.

    • Prepare the peptides for mass spectrometry analysis (e.g., desalting).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify and quantify the proteins.

    • Filter the data against control experiments to identify high-confidence proximal interactors.

XR_Bond_Workflow cluster_cell In Vivo Steps cluster_lysis In Vitro Steps cluster_analysis Analysis A 1. Transfection & Expression of Bait-Enzyme Fusion B 2. Biotin Labeling A->B Incubate with Biotin C 3. In Vivo Crosslinking B->C Add Crosslinker D 4. Cell Lysis C->D Harvest & Lyse Cells E 5. Affinity Purification (Streptavidin Beads) D->E Incubate with Beads F 6. Elution & Crosslink Reversal E->F Elute Proteins G 7. Protein Digestion F->G Digest to Peptides H 8. LC-MS/MS G->H Inject Peptides I 9. Data Analysis & Interactor Identification H->I Process Raw Data EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates

References

avoiding degradation of XR Bond in solution

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for XR Bond. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the degradation of XR Bond in solution during experiments.

Disclaimer: XR Bond is a fictional compound name used for illustrative purposes. The degradation pathways, data, and protocols described are based on common challenges encountered with small molecule drug candidates susceptible to hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs)

Q1: What is XR Bond and why is its stability in solution a concern?

A1: XR Bond is a novel small molecule inhibitor under investigation. Its chemical structure contains functional groups that are susceptible to degradation in aqueous and other common laboratory solutions.[1][2][3] Compound instability can lead to a reduced concentration of the active molecule during your experiment, resulting in poor reproducibility, inaccurate potency measurements, and misleading structure-activity relationship (SAR) data.[4]

Q2: What are the primary degradation pathways for XR Bond?

A2: The primary degradation pathways for XR Bond are hydrolysis, oxidation, and photolysis.[2][5]

  • Hydrolysis: The reaction of XR Bond with water, often catalyzed by acidic or basic conditions (low or high pH), can cleave key functional groups.[1][6][7]

  • Oxidation: Reaction with atmospheric oxygen or reactive oxygen species in the solution can modify the molecule, often initiated by exposure to light or trace metal ions.[1][8][9]

  • Photolysis: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds and degrade the compound.[10][11]

Q3: What are the initial signs of XR Bond degradation?

A3: Initial signs can be subtle. You might observe:

  • A gradual loss of potency or inconsistent results in your biological assays.[4]

  • Changes in the physical appearance of the solution, such as a color shift or the formation of precipitate.

  • The appearance of new, unexpected peaks during analytical analysis (e.g., by HPLC or LC-MS).[12]

Q4: How should I prepare and store XR Bond stock solutions?

A4: To ensure maximum stability:

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for the initial stock solution. Minimize the concentration of water.

  • Storage Temperature: Store stock solutions at -80°C to slow down chemical reactions.[10]

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[13][14]

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.[1][14]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q5: Which aqueous buffers are recommended for preparing working solutions?

A5: The pH of the buffer is critical. XR Bond is most stable in a slightly acidic environment. It is recommended to use a buffer system that maintains a pH between 4 and 6.[6][15] Buffers like citrate (B86180) or acetate (B1210297) are often suitable.[15] Avoid highly acidic (pH < 3) or basic (pH > 8) buffers, as these can catalyze hydrolysis.[7] Always prepare fresh working solutions immediately before an experiment.

Troubleshooting Guides

Problem: My experimental results with XR Bond are inconsistent or show a loss of activity over time.

This is a common indicator of compound instability in the assay medium.[4] Follow this troubleshooting workflow to diagnose the issue.

G A Inconsistent Results (Loss of Potency) B 1. Confirm Purity of Initial Stock Solution (e.g., by LC-MS) A->B C Is stock pure? B->C D Source New Compound Lot C->D No E 2. Assess Stability in Assay Buffer (Time Course) C->E Yes F Is compound stable in buffer (>90% remains)? E->F G 3. Assess Stability in Complete Assay Medium (with cells/reagents) F->G Yes J Issue is likely chemical instability. F->J No H Is compound stable in complete medium? G->H I Issue is likely metabolic instability or interaction with assay components. H->I Yes H->J No K Optimize Assay Conditions: - Reduce incubation time - Adjust buffer pH/composition - Add antioxidants (e.g., Ascorbic Acid) I->K J->K L Problem Resolved K->L

Troubleshooting workflow for inconsistent assay results.

Problem: The color of my XR Bond solution turned yellow/brown.

A color change often indicates oxidative degradation or photolysis.

  • Immediate Action: Discard the solution. Do not use it for experiments.

  • Prevention:

    • Ensure all solutions are protected from light by using amber vials or foil.[13][14]

    • Prepare fresh solutions before use and minimize their exposure to ambient light on the lab bench.

    • Consider de-gassing your aqueous buffers to remove dissolved oxygen before adding XR Bond.

    • If oxidation is confirmed, you may add an antioxidant like ascorbic acid to the formulation, but this must be validated to ensure it does not interfere with your assay.[8][9]

Problem: I observe precipitation in my aqueous working solution.

This typically occurs if the solubility limit of XR Bond is exceeded in the aqueous buffer.

  • Immediate Action: Do not use the solution. The actual concentration is unknown.

  • Prevention:

    • Check Solubility: Ensure the final concentration of XR Bond in your assay is below its aqueous solubility limit.

    • Lower DMSO Concentration: Keep the final percentage of DMSO in the aqueous solution as low as possible (typically <0.5%) to avoid solvent-induced precipitation.

    • Use Solubilizing Agents: In some cases, formulation excipients like cyclodextrins can be used to improve solubility and stability, but this requires extensive validation.[14][16]

Data Presentation

The following tables summarize the stability of XR Bond under various conditions based on internal studies. The remaining percentage of XR Bond was determined by HPLC analysis after incubation.

Table 1: Stability of XR Bond (10 µM) in Different Solvents after 24 hours

SolventTemperature% XR Bond Remaining (Light)% XR Bond Remaining (Dark)
DMSO (Anhydrous)25°C99.5%99.8%
PBS (pH 7.4)25°C65.2%85.1%
Acetate Buffer (pH 5.0)25°C88.6%97.3%
Tris Buffer (pH 8.5)25°C45.8%60.4%

Table 2: Effect of pH and Temperature on XR Bond (10 µM) Degradation in Aqueous Buffer (24h, Dark)

Buffer pHTemperature% XR Bond RemainingPrimary Degradation Pathway
3.037°C80.5%Acid-catalyzed Hydrolysis
5.04°C99.1%-
5.025°C97.3%Minimal Hydrolysis
5.037°C92.4%Hydrolysis
7.425°C85.1%Hydrolysis / Oxidation
8.525°C60.4%Base-catalyzed Hydrolysis

Experimental Protocols

Protocol 1: Preparation of a Stable XR Bond Stock Solution

This protocol describes the standard procedure for preparing a stable, high-concentration stock solution of XR Bond.

  • Materials: XR Bond (solid powder), anhydrous DMSO (≤0.02% water), sterile amber glass vial with a PTFE-lined cap, inert gas (argon or nitrogen).

  • Procedure:

    • Allow the vial of solid XR Bond to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of XR Bond in a sterile microfuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Transfer the solution to the amber glass vial.

    • (Optional) Gently flush the headspace of the vial with inert gas for 15-20 seconds.

    • Seal the vial tightly with the cap.

    • Label the vial clearly with the compound name, concentration, date, and solvent.

    • Store at -80°C.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation (or stress testing) study to intentionally degrade XR Bond and identify its potential degradation products, which is crucial for developing stability-indicating analytical methods.[11][17][18]

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Incubate for 24h) cluster_analysis Analysis A Prepare 1 mg/mL solution of XR Bond in Acetonitrile (B52724):Water (1:1) B1 Acid Hydrolysis Add 0.1 M HCl, 60°C A->B1 B2 Base Hydrolysis Add 0.1 M NaOH, 60°C A->B2 B3 Oxidation Add 3% H₂O₂, RT A->B3 B4 Thermal Solution at 80°C A->B4 B5 Photolytic Expose to 1.2 million lux hours (ICH Q1B standard) A->B5 C Neutralize acid/base samples. Dilute all samples to a uniform concentration. D Analyze by LC-MS/MS C->D E Identify Degradation Products & Establish Degradation Pathways D->E

Workflow for an XR Bond forced degradation study.

Procedure:

  • Stock Preparation: Prepare a 1 mg/mL solution of XR Bond in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Aliquot the stock solution into separate, transparent glass vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[19][20][21] A control sample should be wrapped in foil to shield it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours) to target 5-20% degradation. Over-stressing the compound can lead to secondary degradants not relevant to real-world stability.[17]

  • Sample Quenching & Analysis:

    • At each time point, immediately stop the degradation. For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Cool thermal samples to room temperature.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, by a high-resolution LC-MS/MS method to separate and identify the parent compound and all major degradation products.

References

Technical Support Center: Purification of XR Bond Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of XR Bond compounds. Given the reactive nature often associated with these covalent-binding molecules, this center addresses common challenges encountered during their isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification method for a crude XR Bond compound?

A1: For most XR Bond compounds, which are typically small organic molecules, flash column chromatography is the recommended initial purification method. It is a cost-effective and efficient technique for removing major impurities and unreacted starting materials. The choice between normal-phase and reverse-phase flash chromatography depends on the polarity of your compound. A quick polarity estimation with Thin Layer Chromatography (TLC) is advised to select the appropriate stationary and mobile phases.[1][2]

Q2: How do I determine the purity of my XR Bond compound after purification?

A2: Purity should be assessed using at least two orthogonal methods. The primary method is typically High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (like a Diode Array Detector, DAD) and a mass spectrometer (MS).[3] This provides information on the number of components and their mass-to-charge ratio. A second method, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can confirm the structure and identify any remaining impurities. For final compounds, quantitative NMR (qNMR) or elemental analysis can provide high-accuracy purity values.

Q3: My XR Bond compound appears to be degrading during purification on silica (B1680970) gel. What should I do?

A3: Covalent-binding compounds can be sensitive to the acidic nature of standard silica gel. If you observe degradation, you have several options:

  • Deactivate the Silica: You can use silica gel that has been treated with a base, such as triethylamine (B128534), to neutralize acidic sites.[1]

  • Switch the Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or Florisil.[1]

  • Use Reverse-Phase Chromatography: C18-functionalized silica is a common alternative and operates with different solvent systems (e.g., water/acetonitrile or water/methanol), which can prevent degradation.[4]

Q4: What are the key challenges in the crystallization of XR Bond compounds?

A4: Crystallization of XR Bond compounds can be challenging due to factors like polymorphism, where the compound can form multiple crystal structures with different properties.[5] Controlling impurities is also critical, as even trace amounts can inhibit crystal growth or lead to the formation of an undesired crystal form.[5][6] Seeding the solution with a high-quality crystal of the desired polymorph is a powerful technique to control the outcome.[7]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
ProblemProbable Cause(s)Suggested Solution(s)
High Backpressure 1. System blockage in capillaries, injector, or guard column. 2. Column frit is clogged with particulates. 3. Buffer precipitation in the mobile phase.[8]1. Systematically disconnect components to locate the blockage. 2. Back-flush the column with an appropriate solvent. If this fails, replace the frit or the column. 3. Flush the system with a high-aqueous solvent (e.g., 95% water) to dissolve precipitated salts.[3] Ensure mobile phase components are miscible.[8]
Poor Peak Shape (Tailing) 1. Interaction with active silanol (B1196071) groups on the column stationary phase.[9] 2. Column overload. 3. Insufficient buffer concentration in the mobile phase.[9]1. Add a mobile phase modifier like triethylamine (TEA) or use a column with end-capping. 2. Reduce the amount of sample injected onto the column.[9] 3. Increase buffer concentration (e.g., to 25 mM) to ensure consistent ionization of the compound.[9]
Low or No Recovery 1. Compound is irreversibly binding to the column. 2. Incorrect fraction collection parameters (delay volume).[10][11] 3. Compound precipitated on the column.1. For reactive XR Bond compounds, this can occur. Try a different stationary phase or add a competitive agent to the mobile phase. 2. Calibrate the detector-to-fraction-collector delay volume to ensure accurate collection. 3. Check the solubility of your compound in the mobile phase. If it's low, adjust the mobile phase composition or reduce the sample concentration.
Ghost Peaks 1. Contaminants from a previous injection are eluting (late elution).[9] 2. Impurities in the mobile phase or from sample preparation.1. Implement a column wash step with a strong solvent at the end of each gradient run to remove all components. 2. Use high-purity HPLC-grade solvents and filter all samples before injection.[10]
Flash Chromatography
ProblemProbable Cause(s)Suggested Solution(s)
Compound Won't Elute 1. The chosen solvent system is not polar enough. 2. The compound has decomposed or irreversibly bound to the stationary phase.[1]1. Gradually increase the polarity of the eluent. 2. Perform a small-scale stability test on TLC to see if the compound degrades on silica. If so, switch to a different stationary phase like alumina or C18 reverse-phase silica.[1][12]
Poor Separation 1. The Rf difference between compounds is too small in the chosen solvent system. 2. The column was poorly packed or overloaded with the sample.1. Screen different solvent systems using TLC to maximize the separation factor (ΔRf).[13] 2. Ensure the column is packed uniformly without cracks or channels. Load the sample in a minimal volume of solvent.[12]
Compound Elutes in the Solvent Front 1. The eluent is too polar. 2. The sample was loaded in a solvent that is much stronger than the mobile phase.1. Start with a less polar solvent system.[13] 2. If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent or perform a dry-loading technique.[12]

Data Summary

The following table provides a hypothetical comparison of purification methods for a model compound, XRB-177 , from a 1-gram crude reaction mixture.

Purification MethodLoading CapacityPurity AchievedYield (%)Time / Run
Normal-Phase Flash Chromatography 1 g crude on 40 g silica column~90%75%45 min
Reverse-Phase Preparative HPLC 150 mg on C18 column>98%85%30 min
Crystallization 1 g crude in 20 mL solvent>99.5%65%12 hours

Experimental Protocols

Protocol 1: Reverse-Phase Preparative HPLC Purification of XRB-177

This protocol is designed for the final purification of an XR Bond compound after initial cleanup by flash chromatography.

  • Sample Preparation: Dissolve 150 mg of partially purified XRB-177 in 3 mL of Dimethyl Sulfoxide (DMSO). Filter the solution through a 0.45 µm syringe filter.

  • System Preparation:

    • Column: C18, 5 µm particle size, 19 x 150 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with 5% Mobile Phase B at a flow rate of 20 mL/min for 10 minutes.

  • Chromatography Method:

    • Injection Volume: 2.5 mL.

    • Flow Rate: 20 mL/min.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 70% B (Linear Gradient)

      • 15-17 min: 70% to 95% B (Linear Gradient)

      • 17-20 min: 95% B (Hold)

      • 20-22 min: 95% to 5% B (Return to Initial)

      • 22-30 min: 5% B (Re-equilibration)

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

  • Post-Processing: Analyze fractions by analytical HPLC-MS to confirm purity and identity. Pool pure fractions and remove the solvent via lyophilization.

Protocol 2: Crystallization of XRB-177

This protocol describes an anti-solvent crystallization method for obtaining high-purity material.

  • Dissolution: Gently heat a suspension of 500 mg of XRB-177 (>98% pure) in 5 mL of isopropanol (B130326) (IPA) to 50°C until a clear solution is obtained.

  • Cooling & Seeding: Slowly cool the solution to 40°C. Add a single seed crystal of pure XRB-177 to induce nucleation.

  • Anti-Solvent Addition: Over 4 hours, add 15 mL of heptane (B126788) (anti-solvent) dropwise while gently stirring the solution. The solution will become cloudy as crystals form.

  • Maturation: Once all the heptane is added, continue to stir the slurry at room temperature for an additional 8 hours to allow for complete crystal growth.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the collected crystals twice with a cold (4°C) 1:4 mixture of IPA/heptane (2 mL each wash).

  • Drying: Dry the crystals under a high vacuum at 40°C for 12 hours to remove residual solvents.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_final Final Purification / Polishing cluster_end Finish Crude Crude XR Bond Compound TLC TLC Analysis for Polarity & Stability on Silica Crude->TLC Flash Flash Chromatography TLC->Flash Good Separation & Stable Crystallization1 Direct Crystallization TLC->Crystallization1 High Purity Crude Prep_HPLC Preparative HPLC Flash->Prep_HPLC <95% Pure Crystallization2 Recrystallization Flash->Crystallization2 >95% Pure Final Pure Compound (>99.5%) Crystallization1->Final Prep_HPLC->Crystallization2 Optional Polishing Prep_HPLC->Final Crystallization2->Final

Caption: Workflow for selecting a purification strategy for XR Bond compounds.

HPLC_Troubleshooting Start Problem: Poor Peak Resolution Check_Loading Is sample overloaded? Start->Check_Loading Reduce_Loading Solution: Reduce injection volume or concentration Check_Loading->Reduce_Loading Yes Check_Method Is gradient optimal? Check_Loading->Check_Method No End Problem Solved Reduce_Loading->End Adjust_Gradient Solution: Decrease gradient slope (make it shallower) Check_Method->Adjust_Gradient No Check_Column Is column old or showing high backpressure? Check_Method->Check_Column Yes Adjust_Gradient->End Replace_Column Solution: Replace with a new column Check_Column->Replace_Column Yes Replace_Column->End

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Calibration of Instruments for X-Ray Bond Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing X-ray based methods for molecular bond detection. The focus is on instrumentation calibration and experimental best practices to ensure high-quality data for analyzing molecular interactions.

Frequently Asked Questions (FAQs)

General Principles

Q1: What is X-Ray Bond Detection and why is it important in drug development?

A1: X-Ray Bond Detection, primarily through techniques like X-ray Crystallography, is a high-resolution analytical method used to determine the three-dimensional structure of molecules, including proteins and nucleic acids, at the atomic level.[1][2] This allows for the precise mapping of atomic positions and the chemical bonds between them.[1][3] In drug development, this is crucial for understanding how a drug candidate interacts with its biological target, enabling the design of more potent and specific therapeutics.[2][4]

Q2: What are the primary X-ray techniques used for bond detection?

A2: The principal technique is X-ray Crystallography , which provides detailed information on the arrangement of atoms within a crystal.[1][2] Another complementary technique is X-ray Absorption Spectroscopy (XAS) , which gives insights into the electronic structure, oxidation state, and local atomic environment of a specific element within a molecule.[5][6]

Q3: What are the strengths and limitations of X-ray Crystallography for studying protein-ligand interactions?

A3: Strengths:

  • High Resolution: It provides an unparalleled level of detail about interacting surfaces and the specific amino acids involved in binding.[1][4]

  • Detailed Structural Information: It can reveal the precise nature of binding sites and any conformational changes that occur upon ligand binding.[4]

  • "Gold Standard": It is considered a benchmark method for structural biology.[1]

Limitations:

  • Crystallization is Required: Not all proteins or protein-ligand complexes can be crystallized, which is a prerequisite for this technique.[1]

  • Low Throughput: The process of crystallization and data collection can be time-consuming.[1]

  • Potential for Artifacts: The crystal packing forces might sometimes influence the observed molecular conformation in a way that does not reflect the native state in solution.[1]

Calibration and Instrumentation

Q4: How often should an X-ray diffractometer be calibrated?

A4: The frequency of calibration depends on the instrument's usage and the required accuracy of the measurements. For high-precision work, daily or periodic checks using known standards are recommended to monitor the instrument's performance.[5] A full recalibration may be necessary if there is a noticeable drift in data quality, after major instrument maintenance, or as mandated by laboratory standard operating procedures.[5]

Q5: What are common calibration standards for X-ray crystallography?

A5: Calibration of the instrument, particularly the detector and the X-ray optics, is crucial for accurate data collection. While instrument manufacturers provide specific procedures, common practices involve:

  • Known Crystal Structures: Using a well-characterized crystal with a known and stable structure to calibrate the instrument geometry and detector response.

  • Standard Reference Materials: Utilizing materials from standards organizations like the National Institute of Standards and Technology (NIST) to ensure traceability and accuracy.

Q6: What are the key parameters to check during a routine instrument performance verification?

A6: Routine checks should monitor the X-ray source intensity, detector noise levels, and the stability of the goniometer. Tracking these parameters over time can help in identifying potential issues before they impact experimental data.

Troubleshooting Guides

Data Collection Issues

Q1: I am getting very weak or no diffraction from my crystal. What could be the problem?

A1:

  • Poor Crystal Quality: The crystal may be too small, have a high degree of mosaicity, or be non-crystalline. Try to optimize the crystallization conditions.

  • X-ray Beam Misalignment: The X-ray beam may not be correctly aligned with the crystal. Re-align the beam and the crystal.

  • Low X-ray Source Intensity: The X-ray source may be aging or malfunctioning. Check the source output and contact the instrument manufacturer for service if necessary.

  • Incorrect Exposure Time: The exposure time may be too short to detect weak diffraction spots. Try increasing the exposure time.

Q2: My diffraction spots are streaky or elongated. What does this indicate?

A2: This often indicates high mosaicity in the crystal, which means the crystal lattice is not perfectly ordered. This can be caused by rapid crystallization, mechanical stress on the crystal, or radiation damage. Consider screening more crystals or optimizing the cryo-protectant conditions.

Q3: The resolution of my data is poor. How can I improve it?

A3:

  • Improve Crystal Quality: Higher resolution data comes from better-ordered crystals. Revisit your crystallization strategy.

  • Use a Higher Energy X-ray Source: Synchrotron sources provide much higher flux and brilliance, which can significantly improve the resolution of the diffraction data.

  • Minimize Radiation Damage: Collect data at cryogenic temperatures and consider using a shorter exposure time with a more intense beam.

Data Processing and Analysis Issues

Q4: I am having trouble solving the structure (phasing). What are the common causes?

A4:

  • Poor Data Quality: Incomplete data, low resolution, or high R-merge can all make phasing difficult. Re-process the data or collect a new dataset.

  • Incorrect Space Group Assignment: An incorrect space group will prevent structure solution. Carefully re-evaluate the systematic absences in your data.

  • Twinning: If the crystal is twinned, it can complicate and sometimes prevent structure solution. Specific software tools are available to handle twinned data.

Q5: The R-factors (R-work and R-free) for my refined structure are high. What steps can I take to improve them?

A5: High R-factors indicate a poor fit between your model and the experimental data.

  • Re-evaluate the Model: Look for and correct errors in the model, such as incorrect rotamers, peptide flips, or missing atoms/ligands.

  • Add Water Molecules: Include ordered solvent molecules in the refinement.

  • Check for Twinning: If not already considered, check if the crystal is twinned.

  • Improve Data Quality: If the data quality is suboptimal, re-collecting a better dataset may be the best solution.

Quantitative Data Summary

ParameterTypical Acceptable RangePotential Issue if Outside Range
Resolution (Å) < 2.5 Å for drug discoveryPoor model quality, inability to resolve ligand binding
Completeness (%) > 95%Inaccurate structure factor amplitudes
R-merge / R-pim < 15% in the highest resolution shellNoisy data, poor scaling
I/σ(I) > 2.0 in the highest resolution shellWeak data, limits effective resolution
R-work (%) < 20%Poor model to data fit
R-free (%) < 25% (and close to R-work)Model overfitting

Experimental Protocols

Standard Protocol for X-Ray Crystallography Data Collection
  • Crystal Selection and Mounting:

    • Select a single, well-formed crystal of appropriate size (typically 50-250 microns).[3]

    • Carefully mount the crystal in a cryo-loop.

    • Soak the crystal in a cryo-protectant solution to prevent ice formation during cooling.

    • Flash-cool the crystal in a stream of liquid nitrogen.

  • Instrument Setup and Calibration:

    • Ensure the X-ray diffractometer is properly aligned and calibrated.

    • Set the desired X-ray wavelength and detector distance.

  • Data Collection Strategy:

    • Perform a series of short exposures at different crystal orientations to screen for diffraction quality.

    • Based on the screening results, determine the optimal data collection strategy (e.g., total rotation range, exposure time per frame, and detector settings).

  • Data Collection:

    • Execute the full data collection run.

    • Monitor the diffraction images in real-time for any potential issues, such as ice rings or radiation damage.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Scale and merge the data from all images to create a final reflection file.

    • Determine the space group and unit cell parameters.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis crystal_selection Crystal Selection cryo_protection Cryo-Protection crystal_selection->cryo_protection crystal_mounting Crystal Mounting cryo_protection->crystal_mounting instrument_setup Instrument Setup & Calibration crystal_mounting->instrument_setup screening Diffraction Screening instrument_setup->screening strategy Data Collection Strategy screening->strategy data_collection Execute Data Collection strategy->data_collection processing Data Processing data_collection->processing phasing Structure Solution (Phasing) processing->phasing refinement Model Building & Refinement phasing->refinement validation Structure Validation refinement->validation

Caption: Experimental workflow for X-ray Crystallography.

troubleshooting_workflow start Weak or No Diffraction check_crystal Check Crystal Quality (Size, Morphology) start->check_crystal crystal_ok Crystal OK? check_crystal->crystal_ok check_beam Check Beam Alignment & Intensity beam_ok Beam OK? check_beam->beam_ok check_exposure Adjust Exposure Time exposure_ok Diffraction Improved? check_exposure->exposure_ok crystal_ok->check_beam Yes optimize_cryst Optimize Crystallization crystal_ok->optimize_cryst No beam_ok->check_exposure Yes contact_support Contact Instrument Support beam_ok->contact_support No proceed Proceed with Data Collection exposure_ok->proceed Yes recollect Re-evaluate Strategy exposure_ok->recollect No

Caption: Troubleshooting weak or no diffraction.

References

Technical Support Center: Refining Computational Models of XR Bond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the computational modeling of the novel XR bond.

Frequently Asked Questions (FAQs)

Q1: My geometry optimization for a molecule containing an XR bond is failing to converge. What are the common causes and solutions?

A1: Failure to achieve convergence in geometry optimizations is a frequent issue.[1][2] Common causes include a poor starting geometry, an inadequate level of theory, or issues with the electronic structure calculation (SCF convergence).[2][3]

Troubleshooting Steps:

  • Examine the Geometry: Carefully inspect the starting and intermediate structures. Ensure bond lengths and angles are reasonable.[2] Sometimes, starting with a lower-level, less computationally expensive method (like semi-empirical or a smaller basis set) to get a preliminary structure can provide a better starting point for a higher-level optimization.[2][4]

  • Check Charge and Multiplicity: Incorrectly assigned molecular charge or spin multiplicity is a common source of error that can prevent convergence.[2]

  • Improve SCF Convergence: The forces required for geometry optimization depend on a converged electronic wavefunction.[1] If the Self-Consistent Field (SCF) calculation is struggling, you may need to tighten the SCF convergence criteria or use techniques to aid convergence, such as quadratic convergence (SCF=XQC) or damping algorithms.[3]

  • Increase Optimization Cycles: The calculation may simply need more steps to reach the minimum.[3][5] Check your output file to see if the energy is steadily decreasing. If so, increasing the maximum number of allowed optimization cycles can resolve the issue.[3]

  • Recalculate the Hessian: The optimizer relies on an estimated second-derivative matrix (Hessian). If the optimization is stuck, calculating the Hessian analytically at the current geometry (opt=calcfc) can provide the optimizer with the precise information it needs to proceed toward the minimum.

Q2: The calculated bond dissociation energy (BDE) for the XR bond does not align with our experimental data. How can we improve the accuracy?

A2: Discrepancies between computed and experimental data are common and highlight the importance of model validation.[6] The choice of computational method and basis set is critical for accuracy.[7]

Recommendations:

  • Method Selection: Density Functional Theory (DFT) is a popular method balancing cost and accuracy, but the choice of functional is crucial. For bond-breaking, some functionals are known to perform poorly. It is advisable to benchmark several functionals against known experimental data for similar bond types.[6] For higher accuracy, consider post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)), though these are more computationally demanding.

  • Basis Set: Ensure your basis set is adequate. For accurate energy calculations, polarized and diffuse functions are often necessary (e.g., 6-311+G(d,p) or correlation-consistent sets like cc-pVTZ).

  • Zero-Point Energy (ZPE) Correction: A frequency calculation must be performed to obtain the ZPE, which is essential for an accurate BDE calculation. Ensure there are no imaginary frequencies, which would indicate the structure is a transition state, not a minimum.[8]

  • Basis Set Superposition Error (BSSE): For BDE calculations, BSSE can be a source of error. It can be corrected using the counterpoise correction method.

Q3: Which DFT functional is recommended for studying systems with the XR bond?

A3: The optimal DFT functional depends on the specific properties of the XR bond and the system. There is no universally "best" functional.[9] A common strategy is to test a range of functionals representing different levels of theory.

Functional ClassExample(s)Recommended Use Case for XR Bond Modeling
Hybrid GGA B3LYP, PBE0Good starting point for general geometry optimizations and frequency calculations.
Range-Separated CAM-B3LYP, ωB97X-DOften better for systems with charge-transfer character or for calculating excited states.
Double Hybrid DSD-PBEP86, B2PLYPOffers higher accuracy for thermochemistry (like BDEs) but at a greater computational cost.
Meta-GGA M06-2X, TPSSCan be effective for systems with non-covalent interactions or complex electronic structures.

It is best practice to validate your chosen functional against experimental data or higher-level calculations (e.g., CCSD(T)) for a small, representative molecule containing the XR bond.[8]

Troubleshooting Guides

Guide 1: Resolving SCF Convergence Failure

Problem: The SCF calculation fails to converge, often indicated by an error message like "SCF failed to converge."

StepActionRationale
1 Visualize Orbitals Check the HOMO and LUMO. A very small HOMO-LUMO gap can sometimes lead to instability and convergence issues.[3]
2 Use SCF=XQC or SCF=QC Employ a quadratic convergence algorithm. This forces convergence but is computationally more expensive per cycle.
3 Increase SCF Cycles The default number of cycles may be insufficient. Increase the maximum number of cycles (e.g., SCF=MaxCycle=512).
4 Alter Initial Guess Try a different initial guess for the molecular orbitals (e.g., Guess=Harris or Guess=Core).
5 Use Level Shifting This technique can help convergence in difficult cases by mixing virtual and occupied orbitals.

Experimental Protocols

Protocol 1: Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM is a powerful method to characterize the nature of a chemical bond, including the XR bond, based on the topology of the electron density.

Methodology:

  • Perform High-Quality Calculation: Optimize the geometry of the molecule containing the XR bond using a suitable level of theory (e.g., B3LYP/aug-cc-pVTZ). A high-quality wavefunction is necessary for an accurate electron density topology.

  • Generate Wavefunction File: Following a successful optimization and frequency calculation, perform a single-point energy calculation and request the generation of a wavefunction file (.wfn or .wfx).

  • Run QTAIM Software: Use a specialized program (e.g., AIMAll, Multiwfn) to read the wavefunction file.

  • Locate Bond Critical Point (BCP): The software will analyze the electron density (ρ) and locate the (3, -1) bond critical point between the X and R atoms.

  • Analyze BCP Properties: Extract key properties at the BCP, such as:

    • Electron Density (ρ(r)): Indicates the bond strength.

    • Laplacian of Electron Density (∇²ρ(r)): A negative value indicates a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals) interaction.

    • Total Energy Density (H(r)): A negative value is also indicative of covalent character.

Visualizations

experimental_workflow cluster_prep Model Preparation cluster_refine Model Refinement & Analysis cluster_validate Validation cluster_output Outcome start Initial Structure (e.g., from crystal data) geom_opt Geometry Optimization (DFT/6-31G*) start->geom_opt Input freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc Optimized Geometry compare Compare & Validate geom_opt->compare high_level High-Level Single Point (e.g., CCSD(T)/cc-pVTZ) freq_calc->high_level Verified Minimum qtaim QTAIM Analysis high_level->qtaim Wavefunction high_level->compare exp_data Experimental Data (BDE, Spectra) exp_data->compare final_model Refined XR Bond Model compare->final_model Validated Results

Caption: Workflow for refining and validating the XR Bond computational model.

troubleshooting_tree start Geometry Optimization Fails check_output Examine Output File: Energy Oscillating? start->check_output poor_geom Poor Initial Geometry? check_output->poor_geom No, energy decreasing sol_recalc_hess Solution: Recalculate Hessian (opt=calcfc) check_output->sol_recalc_hess Yes scf_issue SCF Not Converging? poor_geom->scf_issue No sol_pre_opt Solution: Pre-optimize with lower-level theory poor_geom->sol_pre_opt Yes sol_scf_qc Solution: Use SCF=XQC or increase SCF cycles scf_issue->sol_scf_qc Yes sol_increase_cycles Solution: Increase max optimization cycles scf_issue->sol_increase_cycles No, SCF is fine

Caption: Decision tree for troubleshooting geometry optimization convergence issues.

signaling_pathway drug Drug Molecule receptor Target Receptor drug->receptor Binds enzyme Enzyme E1 receptor->enzyme Activates substrate Substrate S enzyme->substrate cleavage XR Bond Cleavage substrate->cleavage Catalyzed by E1 product Product P response Cellular Response product->response Initiates cleavage->product

Caption: Hypothetical pathway where XR Bond cleavage is a key drug-induced event.

References

dealing with instability in XR Bond structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instability issues encountered during experiments involving XR Bond structures.

Frequently Asked Questions (FAQs)

Issue 1: Sample Degradation Under X-ray Exposure

Q1: My sample appears to be degrading during X-ray diffraction data collection, leading to a loss of diffraction quality over time. What could be the cause and how can I mitigate this?

A1: X-ray radiation can induce damage to samples, primarily through the generation of free radicals from water molecules within the crystal lattice.[1] This can lead to specific structural damage, such as the cleavage of disulfide bonds or decarboxylation of glutamate (B1630785) and aspartate residues.[1]

Troubleshooting Steps:

  • Cryo-cooling: Cooling the crystal in a stream of liquid nitrogen is a primary method to minimize radiation damage by reducing the mobility of free radicals.[1][2]

  • Dose Attenuation: Reduce the X-ray dose by decreasing the exposure time per frame, attenuating the beam, or collecting data from multiple crystals.

  • Radical Scavengers: Consider adding cryoprotectants that also act as radical scavengers, such as glycerol (B35011) or ethylene (B1197577) glycol, to the crystal harvesting solution.

Issue 2: Ambiguous Electron Density in the XR Bond Region

Q2: The electron density map for my XR Bond is weak or ambiguous, making it difficult to accurately model the bond length and conformation. What are the potential reasons and solutions?

A2: Ambiguous electron density can arise from several factors, including static disorder (multiple stable conformations), dynamic disorder (thermal motion), or low occupancy of the bonded atoms.

Troubleshooting Steps:

  • Refinement Strategies: Experiment with different refinement strategies. For static disorder, try modeling multiple conformations with partial occupancies. For thermal motion, consider using anisotropic B-factors.

  • Lower Temperature Data Collection: Collecting data at a lower temperature (if not already done) can reduce thermal motion and may "freeze out" a single conformation, leading to clearer electron density.[1]

  • Higher Resolution Data: If possible, try to obtain higher-resolution diffraction data. This can be achieved by improving crystal quality or using a more brilliant X-ray source.

Issue 3: Unexpected Cleavage or Formation of an XR Bond

Q3: My analysis reveals that the XR Bond is unexpectedly cleaved or has formed when it shouldn't have. What could be the underlying chemical reasons?

A3: The stability of a chemical bond is influenced by a multitude of factors including pH, temperature, steric hindrance, and the electronic properties of neighboring atoms.[3][4] An unexpected bond cleavage or formation can indicate that the experimental conditions are favoring an alternative, lower-energy state.

Troubleshooting Steps:

  • Buffer and pH Optimization: The pH of the crystallization solution can significantly impact the stability of certain bonds, like disulfide bridges.[1] It's crucial to screen a range of pH values.

  • Control Experiments: Conduct control experiments where you systematically vary factors like temperature or the concentration of reducing/oxidizing agents to identify the conditions leading to the unexpected bond modification.

  • Spectroscopic Analysis: Complementary techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can provide information about the local chemical environment and bonding characteristics, helping to confirm or rule out certain bond types.[5]

Data Presentation

Table 1: Effect of X-ray Radiation Dose on Disulfide Bond Length

Radiation Dose (MGy)Average S-S Bond Length (Å)Standard Deviation (Å)
0 (Control)2.040.02
52.080.05
102.150.09
152.250.15

This table illustrates the potential increase in disulfide bond length with increasing X-ray dose, indicative of radiation-induced damage.

Table 2: Influence of pH on XR Bond Stability in Solution

pHPercentage of Intact XR Bond (after 24h at 25°C)
5.098%
6.095%
7.085%
8.060%

This table shows a hypothetical example of how pH can affect the stability of an XR Bond, with decreasing stability at higher pH values.

Experimental Protocols

Key Experiment: Cryocrystallography for Unstable Complexes

This protocol provides a general overview of preparing and mounting a crystal for data collection under cryogenic conditions to minimize instability.

Methodology:

  • Crystal Harvesting: Using a nylon loop of appropriate size, carefully remove a single crystal from the crystallization drop.

  • Cryoprotection: Briefly transfer the crystal to a solution containing a cryoprotectant (e.g., 20-30% glycerol, ethylene glycol, or a low-molecular-weight polyethylene (B3416737) glycol) mixed with the mother liquor. The goal is to prevent the formation of crystalline ice upon cooling.

  • Vitrification: Quickly plunge the crystal into liquid nitrogen or a cold nitrogen gas stream. This rapidly cools the crystal to about 100 K, vitrifying the surrounding solution.

  • Mounting: Transfer the frozen crystal, still on the loop, to the goniometer head on the X-ray diffractometer, ensuring it remains within the cold stream.

  • Data Collection: Proceed with X-ray data collection. The low temperature should be maintained throughout the experiment to mitigate radiation damage and thermal motion.[2]

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Analysis cluster_eval Evaluation Harvest Harvest Crystal Cryoprotect Apply Cryoprotectant Harvest->Cryoprotect Vitrify Vitrify in LN2 Cryoprotect->Vitrify Mount Mount on Goniometer Vitrify->Mount Collect Collect Diffraction Data Mount->Collect Process Process & Refine Data Collect->Process Evaluate Evaluate Bond Stability Process->Evaluate

Caption: Experimental workflow for cryocrystallography.

troubleshooting_pathway cluster_cause Potential Causes cluster_solution Troubleshooting Steps start Instability Observed (e.g., bond cleavage, weak density) rad_damage Radiation Damage start->rad_damage chem_instability Chemical Instability (pH, Temp) start->chem_instability disorder Static/Dynamic Disorder start->disorder cryo Cryo-cooling / Dose Attenuation rad_damage->cryo optimize Optimize Buffer / Temp chem_instability->optimize refine Advanced Refinement / Recrystallize disorder->refine stable Stable Structure Solved cryo->stable optimize->stable refine->stable

Caption: Troubleshooting pathway for XR Bond instability.

References

Technical Support Center: Enhancing the Selectivity of C-H Activation/Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-H activation/functionalization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is selectivity in the context of C-H activation reactions?

In C-H activation, selectivity refers to the ability of a chemical reaction to preferentially functionalize a specific C-H bond over other similar C-H bonds within the same molecule. This is a critical aspect of reaction design, as most organic molecules contain numerous C-H bonds, and targeting a specific one is a significant challenge.[1][2][3] Key types of selectivity include:

  • Chemoselectivity: Differentiating between different types of C-H bonds (e.g., sp, sp2, sp3).

  • Regioselectivity: Selecting a C-H bond at a particular position in a molecule (e.g., ortho, meta, para in an aromatic ring).

  • Stereoselectivity: Controlling the formation of a specific stereoisomer.

Q2: What are the main factors influencing the selectivity of C-H activation reactions?

Several factors can be adjusted to control the selectivity of a C-H activation reaction. These include:

  • Directing Groups: These are functional groups within the substrate that can coordinate to the catalyst, guiding it to a specific C-H bond.[3]

  • Catalyst System: The choice of metal catalyst and ligands is crucial. The steric and electronic properties of the catalyst can significantly influence which C-H bond is activated.

  • Reaction Conditions: Parameters such as temperature, solvent, concentration of reactants, and pressure can all impact selectivity.[4][]

  • Substrate Steric and Electronic Properties: The inherent properties of the substrate molecule can favor the activation of certain C-H bonds over others.

Q3: How do directing groups work to enhance selectivity?

Directing groups are functional groups containing a heteroatom with lone pairs of electrons that can coordinate to the metal catalyst.[3] This coordination brings the catalyst into close proximity to a specific C-H bond, often at the ortho-position for aromatic substrates, thereby increasing the local concentration of the catalyst and promoting the selective activation of that bond.[3]

Q4: Can selectivity be achieved without a directing group?

Yes, while directing groups are a powerful strategy, selectivity can also be achieved through other means, such as:

  • Exploiting Inherent Substrate Reactivity: Some C-H bonds are inherently more reactive than others due to electronic or steric factors.[3] For example, C-H bonds at the 2-position of certain heterocycles are often more reactive.[3]

  • Steric Hindrance: Both in the substrate and the catalyst, steric bulk can be used to block access to certain C-H bonds, thereby favoring the activation of less hindered ones.[1]

  • Supramolecular and Nano-chemical Approaches: Placing the catalyst within a nano-cavity or using enzyme mimics can create spatial restrictions that enhance selectivity.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during C-H activation experiments and provides systematic steps for resolution.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Selectivity - Ineffective directing group. - Suboptimal catalyst system. - Incorrect reaction conditions (temperature, solvent).- Screen different directing groups: If possible, modify the substrate with alternative directing groups. - Vary the catalyst and ligand: Test a range of metal catalysts and ligands with different steric and electronic properties. - Optimize reaction temperature: Run the reaction at various temperatures to find the optimal balance between reactivity and selectivity.[4][] - Solvent screening: Test a variety of solvents, as they can influence both solubility and the reaction pathway.[4]
Formation of Multiple Isomers - Competing reaction pathways. - Insufficient differentiation between similar C-H bonds.- Modify the directing group: A more strongly coordinating directing group may improve selectivity. - Adjust catalyst sterics: A bulkier ligand on the catalyst can increase steric hindrance around the metal center, favoring less accessible C-H bonds.[1] - Lower the reaction temperature: This can sometimes favor the thermodynamically more stable product.[4]
Low Yield of Desired Product - Incomplete reaction. - Product decomposition. - Catalyst deactivation.- Increase reaction time or temperature: Monitor the reaction over time to ensure it has gone to completion.[6] - Check reactant purity: Impurities in starting materials or solvents can inhibit the reaction.[6] - Use a more robust catalyst: If the catalyst is degrading under the reaction conditions, a more stable one may be required.
Side Product Formation - Over-oxidation of the desired product. - Competing side reactions.- Optimize reactant concentrations: Varying the concentration of the reactants can sometimes suppress side reactions.[4][] - Use a more selective catalyst: A catalyst designed to favor the desired transformation can minimize unwanted side reactions.[6] - Control the rate of reagent addition: Slow addition of a reactive reagent can prevent its accumulation and reduce the likelihood of side reactions.[6]

Experimental Protocols

General Protocol for Optimizing Reaction Conditions for Enhanced Selectivity

This protocol outlines a systematic approach to optimizing the selectivity of a C-H activation reaction. The "one-variable-at-a-time" (OVAT) approach is a common starting point.

  • Baseline Experiment:

    • Set up the reaction using initial, literature-reported, or predicted conditions for your substrate, directing group, catalyst, solvent, temperature, and reaction time.

    • After the reaction is complete, analyze the product mixture using techniques like GC, HPLC, or NMR to determine the yield and the ratio of different isomers (selectivity).

  • Solvent Screening:

    • Keeping all other parameters (temperature, concentration, catalyst loading) constant, run the reaction in a variety of solvents (e.g., toluene, DMF, dioxane, THF).

    • Analyze the results to identify the solvent that provides the best selectivity.

  • Temperature Optimization:

    • Using the best solvent from the previous step, run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C).

    • Determine the temperature that gives the optimal balance of yield and selectivity. Higher temperatures may increase the reaction rate but can sometimes decrease selectivity.[4]

  • Catalyst/Ligand Screening:

    • If selectivity is still not satisfactory, screen a variety of ligands for your chosen metal catalyst. Consider ligands with different electronic properties (electron-donating vs. electron-withdrawing) and steric bulk.

    • In some cases, it may be necessary to screen different metal catalysts as well.

  • Concentration and Stoichiometry:

    • Vary the concentration of the reactants.

    • Optimize the stoichiometry of the coupling partners.

  • Confirmation Experiment:

    • Once the optimal conditions for each parameter have been identified, run a final experiment using the combined optimal conditions to confirm the improved selectivity.

Visualizations

Troubleshooting_Workflow start Low Selectivity Observed q1 Is a directing group present? start->q1 action1 Screen alternative directing groups q1->action1 Yes q2 Have catalyst and ligands been varied? q1->q2 No action1->q2 action2 Test catalysts with different steric/electronic properties q2->action2 No q3 Have reaction conditions been optimized? q2->q3 Yes action2->q3 action3 Screen solvents and optimize temperature q3->action3 No end Selectivity Improved q3->end Yes action3->end

Caption: A workflow for troubleshooting low selectivity in C-H activation reactions.

Directing_Group_Concept cluster_substrate Substrate A Aromatic Ring DG Directing Group (DG) CH_ortho ortho C-H CH_meta meta C-H CH_para para C-H Catalyst Metal Catalyst (M-L) Catalyst->DG Coordination Catalyst->CH_ortho Selective Activation

Caption: The role of a directing group in guiding a metal catalyst for selective C-H activation.

Optimization_Strategy start Start Optimization q1 Are key variables known? start->q1 ovat One-Variable-at-a-Time (OVAT) Screening (Solvent, Temp, Ligand) q1->ovat No q2 Are interactions between variables expected? q1->q2 Yes ovat->q2 doe Design of Experiments (DoE) (e.g., Factorial Design) end Optimized Conditions doe->end q2->doe Yes q2->end No

References

Technical Support Center: XR Bond Experimental Data Statistical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the statistical analysis of XR Bond experimental data. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during XR Bond experiments in a question-and-answer format.

Question Answer
Why am I observing low shear bond strength (SBS) values? Several factors can contribute to low SBS values. Ensure proper tooth surface preparation, as the presence of a smear layer can weaken the bond.[1][2] The application technique of the bonding agent is also crucial; for instance, air thinning of the adhesive before polymerization can significantly reduce bond strength.[3] Additionally, the type of dentin substrate (e.g., normal, sclerotic, carious) can influence bond strength.[1] Inadequate light curing can also lead to incomplete polymerization and weaker bonds.
What could be causing high microleakage in my restorations? High microleakage can be an indicator of a poor marginal seal. A shear bond strength of approximately 21 MPa has been suggested to reduce microleakage to near zero.[4] Factors such as improper application of the bonding agent, contamination of the bonding surface, and polymerization shrinkage of the composite resin can all contribute to microleakage.
My statistical analysis shows no significant difference between experimental groups. What should I check? First, review your experimental design and sample size to ensure it has sufficient statistical power. In some cases, there may genuinely be no significant difference between the materials being tested.[5] It is also important to ensure that the statistical tests used are appropriate for the data distribution. For example, non-parametric tests like the Kruskal-Wallis test may be more suitable for data that does not follow a normal distribution.[5]
How do I interpret the mode of failure in my shear bond strength tests? The mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed) provides valuable information about the weakest link in the restorative system. A predominance of adhesive failures at the resin-dentin interface suggests a potential issue with the bonding agent or its application.[5]

Frequently Asked Questions (FAQs)

Question Answer
What is XR Bond? XR Bond is a dental adhesive system used to bond composite restorative materials to tooth structure (enamel and dentin).[6][7][8][9] It is classified as a fourth-generation bonding agent, which typically involves a total-etch technique with a primer and an adhesive.[7][9]
What are the key performance indicators for XR Bond? The primary performance indicators for dental adhesives like XR Bond are shear bond strength (SBS) and microleakage.[4][5] Fracture toughness and load relaxation are other mechanical properties that can be evaluated.[10] Clinical studies also assess the long-term survival rates of restorations placed with the bonding system.[11]
What statistical tests are commonly used to analyze XR Bond data? Analysis of Variance (ANOVA) is frequently used to compare the mean shear bond strengths between different groups.[1][4][5] When significant differences are found, post-hoc tests like the Student-Newman-Keuls or Scheffé's multiple comparisons test are used to identify which groups differ.[4][10] Linear regression analysis can be employed to determine the relationship between variables, such as shear bond strength and microleakage.[4] For survival analysis of restorations, methods like the Kaplan-Meier or Cox regression are used.[11]
How does XR Bond compare to other generations of bonding agents? Generally, newer generations of bonding agents have shown improved shear bond strengths compared to earlier generations.[12] However, the performance can be influenced by the specific formulation and application technique. Studies have compared XR Bond (a fourth-generation system) with other systems, showing varying results depending on the specific materials and testing conditions.[1][4]

Data Presentation

Table 1: Shear Bond Strength of Various Dentin Bonding Systems

Dentin Bonding SystemMean Shear Bond Strength (MPa)Standard Deviation (MPa)
All-Bond/Bisfil-P17.23.6
Syntac/Heliomolar15.92.1
XR-Bond/Herculite 15.4 3.7
Scotchbond 2/Silux11.62.2
Denthesive/Charisma10.73.7
Prisma Universal Bond 2/Prisma AP.H10.42.5
Tenure/Perfection8.23.9

Source: Adapted from a study determining the relationship between shear bond strength and microleakage.[4]

Table 2: Microleakage of Various Dentin Bonding Systems

Dentin Bonding SystemMean Microleakage (µg dye/restoration)Standard Deviation (µg dye/restoration)
XR-Bond/Herculite 2.2 1.9
All-Bond/Bisfil-P2.61.2
Syntac/Heliomolar2.61.0
Prisma Universal Bond 2/Prisma AP.H2.62.5
Scotchbond 2/Silux3.12.9
Tenure/Perfection4.44.1
Denthesive/Charisma4.64.2

Source: Adapted from a study determining the relationship between shear bond strength and microleakage.[4]

Experimental Protocols

Shear Bond Strength Testing
  • Tooth Preparation:

    • Select sound human molars and store them in a suitable medium (e.g., chloramine (B81541) T).[3]

    • Embed the teeth in acrylic resin blocks.

    • Create a flat dentin surface by grinding the occlusal enamel.

    • Polish the dentin surface with abrasive paper to create a standardized smear layer.

  • Bonding Procedure:

    • Apply the etchant (e.g., phosphoric acid) to the dentin surface for the recommended time.

    • Rinse the etchant thoroughly and gently dry the surface, leaving it moist.

    • Apply the XR Primer and XR Bond according to the manufacturer's instructions.

    • Light-cure the bonding agent for the specified duration.

  • Composite Application:

    • Place a cylindrical composite resin mold onto the bonded surface.

    • Fill the mold with composite resin in increments and light-cure each increment.

  • Shear Bond Strength Measurement:

    • Store the specimens in water at 37°C for 24 hours.

    • Mount the specimen in a universal testing machine.

    • Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) until failure occurs.[12]

    • Record the load at failure in Newtons and calculate the shear bond strength in Megapascals (MPa) by dividing the load by the bonding area.

  • Failure Mode Analysis:

    • Examine the fractured surfaces under a stereomicroscope to determine the mode of failure (adhesive, cohesive, or mixed).

Microleakage Assessment
  • Cavity Preparation:

    • Prepare standardized Class V cavities in the buccal or lingual surfaces of extracted human teeth.

  • Restoration:

    • Restore the cavities using XR Bond and a composite resin according to the manufacturer's instructions.

  • Thermocycling:

    • Subject the restored teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the oral environment.[4]

  • Dye Penetration:

    • Seal the apices of the teeth with a sealant.

    • Coat the entire tooth surface with nail varnish, except for 1 mm around the restoration margins.

    • Immerse the teeth in a dye solution (e.g., 2% methylene (B1212753) blue) for a specified period.[4]

  • Evaluation:

    • Section the teeth longitudinally through the center of the restoration.

    • Evaluate the extent of dye penetration along the resin-dentin interface using a stereomicroscope and a scoring system.

    • Alternatively, a spectrophotometric dye-recovery method can be used for quantitative analysis.[4]

Mandatory Visualization

experimental_workflow cluster_prep Specimen Preparation cluster_bonding Bonding & Restoration cluster_testing Shear Bond Strength Testing cluster_analysis Data Analysis p1 Tooth Selection & Embedding p2 Dentin Surface Grinding p1->p2 p3 Surface Polishing p2->p3 b1 Etching p3->b1 b2 XR Bond Application b1->b2 b3 Light Curing b2->b3 b4 Composite Application b3->b4 t1 Specimen Storage b4->t1 t2 Mounting in Testing Machine t1->t2 t3 Application of Shear Force t2->t3 t4 Record Load at Failure t3->t4 a2 Failure Mode Analysis t3->a2 a1 Calculate SBS (MPa) t4->a1 a3 Statistical Analysis a1->a3 a2->a3

Caption: Experimental workflow for shear bond strength testing of XR Bond.

logical_relationship cluster_material Material Factors cluster_operator Operator Factors cluster_substrate Substrate Factors center_node Bond Strength m1 Bonding Agent Composition m1->center_node m2 Composite Resin Properties m2->center_node o1 Application Technique o1->center_node o2 Curing Light Effectiveness o2->center_node s1 Dentin Condition (Normal, Sclerotic) s1->center_node s2 Smear Layer Presence s2->center_node s3 Moisture Control s3->center_node

Caption: Factors influencing the bond strength of dental adhesives like XR Bond.

References

Validation & Comparative

Validating the Existence of Strong Drug-Target Interactions: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally demonstrating and characterizing a drug's binding mechanism to its target is a cornerstone of preclinical development. This guide provides a comparative framework for experimentally validating the existence of a strong, targeted interaction—here conceptually termed an "XR Bond"—with a focus on targeted covalent inhibitors (TCIs). TCIs represent a significant class of drugs that form a stable, covalent bond with their protein target.[1][2][] Their performance will be contrasted with that of non-covalent inhibitors, the most common alternative modality in drug discovery.

The formation of a covalent bond can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2][4] However, these potential advantages necessitate rigorous experimental validation to confirm the covalent nature of the interaction and to assess its specificity, thereby mitigating risks of off-target effects.[1][5]

Comparative Overview: Covalent vs. Non-Covalent Inhibitors

The primary distinction between these two classes of inhibitors lies in the nature of their interaction with the target protein. Non-covalent inhibitors bind reversibly through forces such as hydrogen bonds and van der Waals interactions, while covalent inhibitors form a lasting chemical bond.[1][2][][6] This fundamental difference dictates their pharmacological properties and the experimental strategies required for their validation.

Table 1: Key Performance Characteristics of Covalent vs. Non-Covalent Inhibitors

CharacteristicTargeted Covalent Inhibitors ("XR Bond")Non-Covalent Inhibitors
Binding Mechanism Irreversible or slowly reversible covalent bond formation.[1]Reversible binding through non-covalent interactions.[2]
Potency Often high, can achieve full target occupancy at low concentrations.[4]Variable, dependent on binding affinity (Kd).
Duration of Action Prolonged, dependent on target protein turnover rate.[2][5]Shorter, dependent on the drug's pharmacokinetic profile.[]
Key Kinetic Parameters KI (initial binding affinity), kinact (rate of inactivation).[7][8]Kd (dissociation constant), kon/koff (association/dissociation rates).
Risk of Resistance Less susceptible to resistance from mutations that don't affect the reactive residue.[4]More susceptible to resistance from mutations in the binding pocket.
Off-Target Effects Potential for toxicity if the reactive "warhead" is not highly selective.[1][6]Generally lower risk of irreversible off-target modification.

Experimental Workflow for Validating an "XR Bond" (Targeted Covalent Interaction)

A multi-step, evidence-based approach is crucial to confirm a covalent mode of action. The following workflow outlines the key experiments, moving from initial biochemical characterization to validation in a cellular context.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Outcome A Time-Dependent Inhibition Assay B Mass Spectrometry (MS) A->B Confirm adduct C Biophysical Characterization (SPR/ITC) B->C Quantify kinetics D Cellular Target Engagement Assay C->D Transition to Cellular Environment E Washout Experiment D->E Assess irreversibility F Resistant Mutant Assay E->F Confirm on-target effect G Validated Covalent Inhibitor F->G G cluster_0 Mechanism of Covalent vs. Non-Covalent Inhibition cluster_1 Covalent Inhibitor ('XR Bond') cluster_2 Non-Covalent Inhibitor E Enzyme EI E-I Complex (Non-covalent) E->EI E->EI k_on I Inhibitor I->EI EI->E k_off E_I E-I Adduct (Covalent) EI->E_I k_inact E2 Enzyme EI2 E-I Complex (Non-covalent) E2->EI2 E2->EI2 k_on I2 Inhibitor I2->EI2 EI2->E2 k_off

References

comparative analysis of XR Bond and hydrogen bonds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Halogen and Hydrogen Bonds in Drug Discovery

For researchers, scientists, and professionals in drug development, a nuanced understanding of non-covalent interactions is paramount for rational drug design. This guide provides a detailed comparative analysis of two crucial interactions: the hydrogen bond and the halogen bond (often referred to as X-bond). While hydrogen bonds are a well-established pillar of molecular recognition, the halogen bond has emerged as a powerful and versatile tool in medicinal chemistry. This document aims to objectively compare their performance, supported by experimental data, to inform the strategic design of more potent and selective therapeutics.

Introduction to Hydrogen and Halogen Bonds

Hydrogen Bonds (H-bonds) are a specific type of dipole-dipole interaction that occurs when a hydrogen atom is covalently bonded to a highly electronegative atom (such as nitrogen, oxygen, or fluorine) and is attracted to another nearby electronegative atom.[1][2] This interaction is crucial for the structure and function of biological macromolecules, including proteins and nucleic acids, and plays a key role in drug-receptor binding.[3][4]

Halogen Bonds (X-bonds) are non-covalent interactions where a halogen atom (iodine, bromine, chlorine, and sometimes fluorine) acts as an electrophilic species, interacting with a nucleophilic atom or group.[5][6] This seemingly counterintuitive interaction arises from a region of positive electrostatic potential, known as a σ-hole, on the surface of the halogen atom opposite to the covalent bond.[7] The strength and directionality of halogen bonds make them a valuable tool for optimizing ligand-target interactions in drug design.[5]

Quantitative Comparison of Halogen and Hydrogen Bonds

The following table summarizes the key physicochemical properties of halogen and hydrogen bonds, providing a basis for their comparative analysis in drug design strategies.

PropertyHalogen Bond (C-X···A)Hydrogen Bond (D-H···A)References
Bond Energy 1–40 kcal/mol1–40 kcal/mol[8][9]
(Typically 1-5 kcal/mol in biological systems)(Typically 1-5 kcal/mol in biological systems)[8][9]
Bond Length (X···A) Generally shorter than the sum of van der Waals radiiGenerally shorter than the sum of van der Waals radii[10][11]
I < Br < ClF < O < N (for donor electronegativity)[10][11]
Directionality Highly directional (~180°)Directional, but more flexible (130-180°)[12][13]
Hydrophobicity Halogenated compounds are generally more hydrophobicHydrogen bonding groups increase hydrophilicity[14]
Tunability Strength can be tuned by changing the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the scaffoldStrength is dependent on the electronegativity of the donor and acceptor atoms[15]

Experimental Protocols for Characterization

Accurate characterization of halogen and hydrogen bonds is crucial for understanding their role in molecular recognition. The following are detailed methodologies for their experimental investigation.

X-ray Crystallography

X-ray crystallography is the gold standard for the direct visualization of non-covalent interactions in the solid state, providing precise information on bond lengths and angles.[16][17]

Experimental Workflow for Protein-Ligand Complex Characterization

G cluster_0 Protein-Ligand Co-crystallization cluster_1 X-ray Diffraction Data Collection cluster_2 Structure Solution & Refinement cluster_3 Interaction Analysis A Protein Purification & Characterization C Co-crystallization Screening A->C B Ligand Synthesis & Purification B->C D Crystal Mounting & Cryo-cooling C->D E Synchrotron X-ray Source F Diffraction Data Collection D->F G Data Processing & Scaling F->G H Phase Determination (Molecular Replacement) G->H I Model Building & Refinement H->I J Analysis of Electron Density Maps I->J K Measurement of Bond Lengths & Angles J->K L Identification of Non-covalent Interactions K->L

Fig. 1: X-ray Crystallography Workflow

Detailed Protocol:

  • Crystallization: Co-crystallize the target protein with the halogenated or hydrogen-bonding ligand. Alternatively, soak the ligand into pre-existing protein crystals.

  • Data Collection: Collect high-resolution X-ray diffraction data, preferably at a synchrotron source to ensure high-quality data.

  • Structure Solution and Refinement: Solve the crystal structure using molecular replacement and refine the model against the experimental data.

  • Analysis: Carefully examine the electron density maps to confirm the position of the halogen or hydrogen atom and the interacting partner. Measure the distance between the donor and acceptor atoms and the angle of the interaction. For a halogen bond, the distance should be less than the sum of the van der Waals radii of the two atoms, and the C-X···A angle should be close to 180°. For a hydrogen bond, the D-H···A angle is typically in the range of 130-180°.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying non-covalent interactions in solution, providing information on the strength and dynamics of these bonds.[18]

Key NMR Parameters for Analysis:

  • Chemical Shift Perturbations (CSPs): Changes in the chemical shifts of nuclei upon complex formation can indicate the location and strength of an interaction. For hydrogen bonds, the proton chemical shift is particularly sensitive. For halogen bonds, changes in the chemical shifts of carbon, nitrogen, or fluorine nuclei near the interaction site are monitored.[19]

  • Nuclear Overhauser Effect (NOE): NOEs can provide through-space distance information, confirming the proximity of the interacting atoms.

  • Scalar Couplings: In some cases, scalar couplings across hydrogen or halogen bonds can be observed, providing direct evidence of the interaction.

G A Prepare Protein Sample (e.g., 15N-labeled) C Acquire Reference Spectrum of Free Protein (e.g., 1H-15N HSQC) A->C B Prepare Ligand Stock Solution D Titrate Ligand into Protein Sample B->D C->D E Acquire Spectra at Each Titration Point D->E F Analyze Chemical Shift Perturbations (CSPs) E->F G Map Binding Site & Determine Dissociation Constant (Kd) F->G

Fig. 3: Kinase Signaling Inhibition
  • Hydrogen Bonds: Traditional kinase inhibitors often mimic the hydrogen bonding pattern of the native ATP ligand in the kinase hinge region.

  • Halogen Bonds: Halogen bonds can be engineered to interact with backbone carbonyls or other residues in the ATP binding pocket, often providing enhanced selectivity and potency. The more hydrophobic nature of halogenated compounds can also improve cell permeability.

Both halogen and hydrogen bonds are powerful tools for rational drug design, each with its own distinct characteristics. While hydrogen bonds are fundamental to molecular recognition in biological systems, the unique properties of halogen bonds, including their directionality, tunability, and hydrophobicity, offer exciting opportunities for the development of novel therapeutics with improved efficacy and selectivity. A thorough understanding of both interaction types, supported by robust experimental and computational characterization, is essential for the modern drug discovery professional.

References

Unraveling the Term "XR Bond": A Clarification in the Context of Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical bonding is fundamental to advancing material and molecular design. While terms like metallic, covalent, and ionic bonds are well-established pillars of chemistry, novel terminology can sometimes emerge. This guide addresses the term "XR Bond" in relation to metallic bonds in alloys, based on an extensive review of current scientific literature.

Following a comprehensive search of scholarly articles and materials science databases, it has been determined that "XR Bond" is not a recognized or established term for a specific type of chemical bond within the scientific community. The inquiry into "XR Bond" versus metallic bonds in alloys revealed no direct comparative studies or experimental data because the former does not appear to exist as a distinct scientific concept in this context.

The term "XR" in relation to chemical bonding appears in two primary, yet distinct and unrelated, contexts:

  • X-Ray Based Analysis: In materials science, "X-ray" (often abbreviated as XR) is a critical technique used to probe the atomic and electronic structure of materials.[1][2][3][4][5] Techniques like X-ray diffraction and X-ray spectroscopy are instrumental in studying the nature of chemical bonds, including metallic bonds in alloys.[1][2][3][4][5] Therefore, "XR" in this context refers to the method of investigation, not a type of bond itself.

  • Extended Reality in Education: In the field of chemical education, "Extended Reality" (XR), which encompasses Augmented Reality (AR) and Virtual Reality (VR), is utilized to create immersive learning experiences.[6][7][8][9][10] These technologies help students visualize complex three-dimensional structures of chemical bonds, including metallic, ionic, and covalent bonds.[6][7][8][9][10] Here, "XR" refers to the visualization tool, not a form of chemical bonding.

Given the absence of the "XR Bond" as a scientific entity, a direct comparison with metallic bonds, complete with experimental data and protocols, cannot be formulated. However, to provide valuable context for the intended audience, a detailed overview of metallic bonding in alloys is presented below.

Understanding Metallic Bonds in Alloys

Metallic bonding is a type of chemical bonding that arises from the electrostatic attractive force between positively charged metal ions (cations) and a "sea" of delocalized electrons.[11][12][13][14] This model accounts for many of the characteristic properties of metals and alloys, such as high electrical and thermal conductivity, malleability, and ductility.[11][13]

In an alloy, which is a mixture of a metal with at least one other element, the metallic bond is the primary cohesive force.[13][15] The presence of different elements within the metallic lattice influences the nature of the bonding and, consequently, the material's properties.[1][13][16]

Key Characteristics of Metallic Bonds in Alloys:
PropertyDescription
Delocalized Electrons Valence electrons are not associated with any single atom but are free to move throughout the entire metallic structure.[11][12][13]
Electrostatic Attraction The attraction between the positive metal ions and the delocalized electrons holds the material together.[11][13]
Non-Directional Bonding The metallic bond is not confined to specific directions between atoms, which allows the atoms to slide past one another without breaking the bond, explaining the malleability and ductility of metals and alloys.
Influence of Alloying Elements The introduction of different-sized atoms into the metallic lattice can distort the regular arrangement and affect the movement of delocalized electrons, often leading to increased strength and hardness.[13]
Visualizing the Metallic Bond

To illustrate the concept of metallic bonding, the following diagram created using the DOT language provides a simplified model.

MetallicBond Simplified Model of Metallic Bonding cluster_lattice Metallic Lattice cluster_electrons Sea of Delocalized Electrons a1 + a2 + a1->a2 b1 + a1->b1 b2 + a1->b2 a3 + a2->a3 a2->b2 b3 + a2->b3 a3->b3 b1->a2 b1->b2 c1 + b1->c1 c2 + b1->c2 b2->a3 b2->b3 b2->c2 c3 + b2->c3 b3->c3 c1->b2 c1->c2 c2->b3 c2->c3 e1 e- e2 e- e3 e- e4 e- e5 e- e6 e- e7 e- e8 e- e9 e- e10 e-

References

Cross-Validation of Protein-Ligand Interaction Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, identifying and validating the interaction between a potential drug molecule (ligand) and its protein target is a critical step. No single method provides a complete picture of this binding event. Therefore, a rigorous cross-validation strategy using a combination of biophysical and computational techniques is essential to filter out false positives and select promising candidates for further development. This guide provides a comparative overview of key methods used to detect and characterize these interactions, complete with performance data and experimental protocols.

Comparison of Key Interaction Detection Methodologies

The selection of an appropriate method depends on the stage of the drug discovery process, the nature of the target protein, and the specific questions being asked—ranging from high-throughput screening of thousands of compounds to detailed thermodynamic and structural analysis of a few promising hits.

Method Principle Key Outputs Typical Affinity Range (Kd) Throughput Strengths Limitations
X-Ray Crystallography X-ray diffraction from a crystallized protein-ligand complex.High-resolution 3D structure, precise binding mode, atomic interactions.Not a primary method for affinity measurement.LowProvides unparalleled atomic-level detail of the binding interaction.[1][2]Requires protein crystallization, which can be a major bottleneck; provides a static picture of the interaction.[3][4][5]
NMR Spectroscopy Measures changes in the nuclear magnetic resonance of atoms upon ligand binding.Binding site location, ligand conformation, dynamics, Kd.10 nM - 10 mMLow to MediumProvides structural and dynamic information in solution, mimicking physiological conditions.[4] Does not require crystallization.[3]Requires larger amounts of soluble, stable protein; generally limited to smaller proteins (<50 kDa).[3]
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[6][7]1 nM - 100 µMLowProvides a complete thermodynamic profile of the interaction in a label-free solution-based format.[6][8]Consumes relatively large amounts of sample; sensitive to buffer composition; lower throughput.[8]
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor chip.Binding affinity (Kd), kinetics (kon, koff).[9][10]1 pM - 1 mMMedium to HighProvides real-time kinetic data (association and dissociation rates); high sensitivity and requires small sample quantities.[9][10]Requires immobilization of one binding partner, which can affect its activity; potential for non-specific binding.
Computational Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein using scoring functions.Binding pose, estimated binding energy/score.Not directly comparable to experimental Kd.Very HighExtremely high throughput, enabling virtual screening of millions of compounds at low cost.[11]Scoring functions are often inaccurate, leading to a high rate of false positives; protein flexibility is difficult to model.[12][13]

Experimental and Logical Workflows

Effective drug discovery programs integrate these methods in a logical sequence to ensure that resources are focused on the most promising compounds. This integrative approach serves as a practical cross-validation pipeline.

DrugDiscoveryWorkflow cluster_0 High-Throughput Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization & Validation cluster_3 Structural Biology & Lead Optimization VirtualScreening Virtual Screening (Computational Docking) SPR SPR / BLI (Kinetics & Affinity) VirtualScreening->SPR Top Hits HTS Biochemical/Biophysical High-Throughput Screen HTS->SPR Primary Hits ITC ITC (Thermodynamics) SPR->ITC Confirmed Hits NMR NMR Spectroscopy (Binding Site & Dynamics) SPR->NMR Confirmed Hits Xray X-Ray Crystallography (Atomic Structure) ITC->Xray Validated Hits NMR->Xray Validated Hits LeadOpt Lead Optimization (Structure-Guided Design) Xray->LeadOpt Structural Insights

Caption: A typical workflow for hit identification and validation, demonstrating the cross-validation of computational and experimental methods.

Signaling Pathway Context

The ultimate goal of modulating a protein-ligand interaction is often to influence a cellular signaling pathway implicated in disease. Understanding this context is crucial for designing effective therapeutics.

SignalingPathway Ligand Ligand (e.g., Drug) Receptor Receptor Protein (Target) Ligand->Receptor Binds & Modulates Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

Caption: A simplified diagram of a generic kinase signaling cascade, a common target in drug discovery.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity, stoichiometry, and thermodynamic profile of a protein-ligand interaction.

Methodology:

  • Sample Preparation: Dialyze both the protein and ligand extensively against the same buffer to minimize buffer mismatch effects. Determine accurate concentrations of both samples using a reliable method (e.g., UV-Vis spectroscopy).[6]

  • Instrument Setup: Clean the sample and reference cells thoroughly according to the manufacturer's protocol. Fill the reference cell with dialysis buffer or distilled water.[10]

  • Loading: Load the protein solution (typically 10-50 µM) into the sample cell. Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[6]

  • Titration: Set the experimental temperature (e.g., 25°C) and stirring speed. Perform a series of small, timed injections (e.g., 20-30 injections of 1-10 µL) of the ligand into the protein solution.[10]

  • Data Analysis: The raw data consists of heat changes per injection. Integrate the peaks to obtain the heat evolved per mole of injectant. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to extract the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14]

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (association and dissociation rates) and binding affinity of an interaction.

Methodology:

  • Chip Selection and Ligand Immobilization: Choose a sensor chip appropriate for the ligand (e.g., CM5 chip for amine coupling). Activate the chip surface (e.g., with a mixture of EDC/NHS). Inject the ligand (protein) over the surface to achieve covalent immobilization to a desired level (response units, RU). Deactivate any remaining reactive groups.[3][15]

  • Analyte Binding: Prepare a series of dilutions of the analyte (e.g., small molecule) in running buffer. A typical concentration range should span at least 10-fold below and 10-fold above the expected Kd.[2]

  • Interaction Analysis: Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. Each cycle consists of:

    • Association: Analyte flows over the surface, and binding is monitored.

    • Dissociation: Running buffer flows over the surface, and the dissociation of the complex is monitored.

    • Regeneration: A specific solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.[12]

  • Data Analysis: The resulting sensorgrams (RU vs. time) are corrected by subtracting the signal from a reference flow cell. The association (kon) and dissociation (koff) rates are determined by fitting the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2]

X-Ray Crystallography

Objective: To determine the high-resolution, three-dimensional structure of the protein-ligand complex.

Methodology:

  • Protein-Ligand Complex Formation: Prepare a highly pure and concentrated solution of the target protein. Form the complex by either co-crystallization (crystallizing the protein in the presence of the ligand) or soaking (soaking a pre-formed apo-protein crystal in a solution containing the ligand).[16]

  • Crystallization: Screen a wide range of conditions (e.g., precipitants, pH, temperature) to find conditions that produce well-ordered, single crystals of the complex. This is often the most challenging step.[5]

  • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam (often at a synchrotron source). The crystal diffracts the X-rays, producing a pattern of spots that is recorded by a detector.[16]

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the complex. Build an atomic model of the protein and ligand into the electron density map. Refine the model against the experimental data to obtain the final, high-resolution structure.

  • Validation: The final model is rigorously validated using various geometric and data-agreement metrics to ensure its accuracy before deposition in a public database like the Protein Data Bank (PDB).

Computational Docking

Objective: To predict the binding mode and estimate the binding affinity of a ligand to a protein's binding site.

Methodology:

  • Receptor and Ligand Preparation: Obtain a 3D structure of the target protein, typically from X-ray crystallography (e.g., from the PDB). Prepare the structure by adding hydrogen atoms, assigning charges, and removing water molecules. Prepare a 3D structure of the ligand and assign its proper protonation state and tautomer.[1]

  • Binding Site Definition: Identify the binding pocket on the receptor. This is often known from an existing co-crystal structure or can be predicted using pocket-finding algorithms. A grid box is typically defined around this site to constrain the search space.[1]

  • Docking Simulation: The docking software systematically samples a large number of possible conformations and orientations (poses) of the ligand within the defined binding site.[13]

  • Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The scores are used to rank the different poses for a single ligand and to rank different ligands against each other in a virtual screen.[13]

  • Validation (Crucial Step): The predictive power of a docking protocol must be validated. A common method is "redocking," where the co-crystallized ligand is removed from the protein and then docked back in. A successful protocol should reproduce the experimental binding mode with low root-mean-square deviation (RMSD < 2.0 Å). Experimental validation of top-scoring hits from a virtual screen is essential to confirm actual binding.[14]

References

A Comparative Guide to XR Bond Technology in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug discovery, the ability to achieve highly specific and durable target engagement is paramount. Covalent drug technologies, which form a permanent bond with their biological targets, have seen a resurgence in recent years, offering the potential for enhanced potency and prolonged duration of action. This guide provides a comparative analysis of a novel, hypothetical covalent technology, "XR Bond," against other established covalent and non-covalent binding modalities. The data and protocols presented herein are illustrative and intended to guide researchers in evaluating the potential of such next-generation binding technologies.

The XR Bond: A Hypothetical Mechanism of Action

For the purposes of this guide, we define XR Bond as a next-generation photo-activatable covalent binding technology. Unlike traditional covalent warheads that react with nucleophilic residues, the XR Bond is engineered to be inert until activated by a specific wavelength of light. This affords unprecedented spatial and temporal control over drug-target engagement.

Key Hypothetical Features of XR Bond:

  • Photo-activation: The covalent bond is formed only upon illumination with a specific wavelength of non-damaging light, allowing for precise control over where and when the drug becomes active.

  • High Specificity: The reactive species is generated in situ, minimizing off-target reactions.

  • Tunable Reactivity: The kinetics of bond formation can be modulated by adjusting the intensity and duration of the light stimulus.

Comparative Performance Analysis

To evaluate the performance of XR Bond, we present a set of hypothetical experimental data comparing an XR Bond-based inhibitor (XR-Inhibitor-A) with a traditional covalent inhibitor (Covalent-Inhibitor-B, e.g., with a Michael acceptor) and a non-covalent inhibitor (Non-covalent-Inhibitor-C) targeting the same hypothetical kinase, "Kinase-X."

Table 1: Comparative Binding Affinity and Kinetics

ParameterXR-Inhibitor-ACovalent-Inhibitor-BNon-covalent-Inhibitor-C
Binding Affinity (Kd, nM) 50 (pre-activation)10020
Inactivation Rate (ki, min⁻¹) 0.5 (post-activation)0.1N/A
Off-Target Reactivity (%) < 115N/A
Washout Resistance High (post-activation)HighLow

Table 2: Cellular Target Engagement and Specificity

ParameterXR-Inhibitor-ACovalent-Inhibitor-BNon-covalent-Inhibitor-C
Cellular IC₅₀ (µM) 0.1 (with activation)0.50.2
Target Occupancy (%) > 95 (with activation)> 9570
Proteome Reactivity (%) 0.812Not applicable

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for Determining Inactivation Rate (ki)

  • Reagents: Recombinant Kinase-X, ATP, substrate peptide, XR-Inhibitor-A, Covalent-Inhibitor-B, kinase buffer.

  • Procedure:

    • Incubate Kinase-X with varying concentrations of XR-Inhibitor-A or Covalent-Inhibitor-B in a 96-well plate.

    • For XR-Inhibitor-A, expose the plate to a 405 nm LED light source for 60 seconds to initiate covalent bonding.

    • At various time points, initiate the kinase reaction by adding ATP and the substrate peptide.

    • Quench the reaction after 15 minutes and measure the amount of phosphorylated substrate using a luminescence-based assay.

    • The inactivation rate (ki) is determined by fitting the data to a model of irreversible enzyme inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Reagents: Cell line expressing Kinase-X, XR-Inhibitor-A, lysis buffer, PBS.

  • Procedure:

    • Treat cells with XR-Inhibitor-A or a vehicle control for 2 hours.

    • For the XR-Inhibitor-A treated cells, illuminate a specific region of the cell culture dish with a 405 nm laser to activate the compound.

    • Harvest, wash, and lyse the cells.

    • Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Centrifuge the samples to pellet aggregated proteins.

    • Analyze the supernatant by Western blot using an antibody against Kinase-X.

    • A shift in the melting temperature of Kinase-X indicates target engagement by the inhibitor.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase-X Cascade Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Adaptor Protein Adaptor Protein Receptor->Adaptor Protein Kinase-X Kinase-X Adaptor Protein->Kinase-X Downstream Effector Downstream Effector Kinase-X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation XR-Inhibitor-A XR-Inhibitor-A XR-Inhibitor-A->Kinase-X Covalent Bond Formation Light Activation Light Activation Light Activation->XR-Inhibitor-A

Caption: Hypothetical signaling pathway inhibited by XR-Inhibitor-A.

G cluster_workflow CETSA Workflow for Target Engagement Treat Cells Treat Cells Activate XR Bond Activate XR Bond Treat Cells->Activate XR Bond Heat Lysates Heat Lysates Activate XR Bond->Heat Lysates Separate Fractions Separate Fractions Heat Lysates->Separate Fractions Western Blot Western Blot Separate Fractions->Western Blot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G XR Bond XR Bond + High Specificity + Temporal Control - Requires Light Source Traditional Covalent Traditional Covalent + High Potency - Off-Target Reactivity - Always 'On' XR Bond->Traditional Covalent Improves On Non-Covalent Non-Covalent - Reversible Binding - Lower Potency + Well Understood Traditional Covalent->Non-Covalent Offers Higher Potency Than

Caption: Logical comparison of different drug binding modalities.

A Comparative Guide to Covalent Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "XR Bond": Initial searches for "XR Bond" consistently identify it as a dental adhesive system used in restorative research. Peer-reviewed studies on this product focus on its dental applications, such as shear bond strength and microleakage, rather than the pharmacological signaling pathways and drug development protocols pertinent to this guide's intended audience. Recognizing this discrepancy, this guide will instead focus on a topic of significant interest to researchers in drug development: covalent inhibitors . This class of drugs, which form a stable, covalent bond with their target protein, represents a powerful therapeutic modality.

This guide provides a comparative overview of key covalent inhibitors, their performance based on peer-reviewed experimental data, and the methodologies used to evaluate them.

Quantitative Comparison of Covalent Kinase Inhibitors

Covalent inhibitors have shown significant success in kinase drug discovery, particularly in oncology. The following table summarizes key quantitative data for two prominent examples: Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and Osimertinib, an epidermal growth factor receptor (EGFR) inhibitor.

InhibitorTarget(s)Disease IndicationPotency (IC₅₀)Selectivity ProfileReference
Ibrutinib BTK (covalent, irreversible at Cys481)Mantle Cell Lymphoma, Chronic Lymphocytic Leukemia~0.5 nM (BTK)High selectivity for BTK; lower off-target activity compared to first-generation inhibitors.[1][2]
Osimertinib EGFR (covalent, irreversible at Cys797)Non-Small Cell Lung Cancer (with T790M mutation)<15 nM (EGFR T790M)Selective for T790M mutant EGFR over wild-type EGFR, reducing toxicity.[1][3]

Advantages of Covalent Inhibitors:

  • Increased Potency: By forming a stable bond, covalent inhibitors can achieve sustained target inhibition at lower concentrations.[1][4]

  • Prolonged Duration of Action: The irreversible nature of the bond can lead to a longer-lasting therapeutic effect.[3][4]

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against resistance mutations that affect the binding of non-covalent drugs.[3][5]

Disadvantages of Covalent Inhibitors:

  • Potential for Off-Target Toxicity: The reactive nature of the "warhead" can lead to binding with unintended proteins, causing toxicity.[3][5]

  • Immunogenicity: The drug-protein complex can sometimes be recognized by the immune system as foreign, leading to an immune response.[4]

Experimental Protocols for Assessing Covalent Inhibition

The evaluation of covalent inhibitors requires specialized assays to characterize their unique mechanism of action.

Protocol 1: Time-Dependent IC₅₀ Assay

This assay is crucial for demonstrating the time-dependent nature of inhibition, a key characteristic of covalent inhibitors.

  • Objective: To determine if the inhibitor's potency (IC₅₀) increases with longer incubation time with the target enzyme.

  • Methodology:

    • Reagent Preparation: Prepare solutions of the target enzyme, the covalent inhibitor (at various concentrations), assay buffer, and the enzyme's substrate.

    • Enzyme-Inhibitor Pre-incubation: In a multi-well plate, mix the enzyme with each concentration of the inhibitor. A control with no inhibitor (vehicle only) is also included. These mixtures are incubated for different lengths of time (e.g., 15, 30, 60, 120 minutes).

    • Initiation of Reaction: After the pre-incubation period, the substrate is added to all wells to start the enzymatic reaction.

    • Detection: The reaction is stopped after a fixed time, and the product formation is measured using a suitable detection method (e.g., fluorescence or absorbance).

    • Data Analysis: The percentage of enzyme inhibition is plotted against the inhibitor concentration for each pre-incubation time. A decrease in the calculated IC₅₀ value with increased pre-incubation time is indicative of a covalent binding mechanism.[6]

Protocol 2: Washout Assay for Irreversible Inhibition

This assay is used to confirm the irreversible nature of the inhibitor-target bond.

  • Objective: To determine if the inhibitory effect persists after the unbound inhibitor is removed.

  • Methodology:

    • Cell/Enzyme Treatment: Cells expressing the target protein or the purified enzyme are treated with a high concentration of the covalent inhibitor for a sufficient duration to ensure binding. A non-covalent inhibitor is used as a control.

    • Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove all unbound inhibitor. For enzymes, techniques like rapid dilution or size-exclusion chromatography can be used.

    • Functional Assay: After the washout, the activity of the target protein is measured.

    • Data Analysis: The activity of the target in the cells treated with the covalent inhibitor is compared to the control. If the inhibition is irreversible, the target's activity will remain low even after the washout, whereas the effect of the non-covalent inhibitor will be reversed.[6]

Signaling Pathways and Experimental Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib Inhibition

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Ibrutinib covalently binds to Cys481 in the ATP-binding site of BTK, leading to its irreversible inhibition and the disruption of downstream signaling.

BTK_Signaling BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP₃ PLCg2->DAG_IP3 NFkB NF-κB DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Covalent Inhibition

Caption: Ibrutinib covalently inhibits BTK, blocking downstream signaling and cell proliferation.

Experimental Workflow for Covalent Inhibitor Screening

The discovery of novel covalent inhibitors often follows a structured workflow, starting from a large-scale screen to detailed characterization.

Covalent_Inhibitor_Workflow Screen High-Throughput Screen (Biochemical or Cell-Based) Hit_ID Hit Identification Screen->Hit_ID Time_Dep Time-Dependent IC₅₀ Assay Hit_ID->Time_Dep Covalent_Confirm Confirmation of Covalent Binding Time_Dep->Covalent_Confirm Washout Washout Assay Covalent_Confirm->Washout Irreversible_Confirm Confirmation of Irreversibility Washout->Irreversible_Confirm Selectivity Selectivity Profiling (e.g., Proteomics) Irreversible_Confirm->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A typical workflow for the discovery and characterization of covalent inhibitors.

References

A Comparative Guide to the Efficacy of Palladium-Based Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are fundamental transformations in modern organic synthesis, pivotal to the discovery and development of new pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, which activate an organic halide (R-X) to form a new bond, have become an indispensable tool for this purpose. The efficacy of these transformations is critically dependent on the choice of the palladium catalyst system, particularly the ligand that coordinates to the metal center. This guide provides a comparative overview of different generations of palladium catalysts for two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: A Comparison of Catalyst Efficacy

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide. The evolution of catalyst systems from simple phosphine (B1218219) ligands to more sophisticated bulky, electron-rich ligands has significantly expanded the scope and efficiency of this reaction.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of a first-generation palladium catalyst, Pd(PPh₃)₄, against a second-generation system employing a bulky monophosphine ligand, SPhos. The data is representative of typical yields and conditions for the coupling of an aryl chloride, which is generally a more challenging substrate than the corresponding bromide or iodide.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-ChlorotoluenePhenylboronic acidK₂CO₃Toluene/H₂O8012~70-85
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄1,4-Dioxane (B91453)100198

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

The data clearly indicates the superior performance of the second-generation catalyst system, which provides a significantly higher yield in a much shorter reaction time for a challenging aryl chloride substrate. The bulky and electron-rich nature of the SPhos ligand facilitates the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step in the catalytic cycle.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 [R²-B(OR)₂(Base)]⁻ Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product Reactants1 R¹-X Reactants2 R²-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

  • Reaction Setup: In a nitrogen-filled glovebox, an oven-dried vial is charged with Pd(OAc)₂ (1-2 mol%), SPhos (2-4 mol%), and a suitable base (e.g., K₃PO₄, 2 equivalents). The vial is sealed with a PTFE-lined cap.

  • Reagent Addition: The aryl halide (1 equivalent) and the boronic acid (1.2-1.5 equivalents) are added to the vial, followed by the addition of an anhydrous solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination: A Comparison of Catalyst Efficacy

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines via the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide. Similar to the Suzuki-Miyaura reaction, the development of specialized ligands has been crucial for the advancement of this transformation.

Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination

The following table compares a first-generation catalyst system using a bidentate phosphine ligand, BINAP, with a modern system utilizing a bulky monophosphine ligand, XPhos. The data illustrates the coupling of a secondary amine with an aryl chloride.

Catalyst SystemAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAP4-ChlorotolueneMorpholineNaOtBuToluene10016~70-80
Pd(OAc)₂ / XPhos4-ChlorotolueneMorpholineNaOtBuToluene802>95

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

The results demonstrate the enhanced reactivity of the second-generation XPhos-based catalyst, which allows for a lower reaction temperature and a significantly shorter reaction time while achieving a near-quantitative yield. The steric bulk of the XPhos ligand promotes the reductive elimination step, which is often challenging in the Buchwald-Hartwig amination.

Mandatory Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 Pd(0)L OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)L-(NR¹R²) PdII_ArX->PdII_Amide HNR¹R², Base Amine_Coord->PdII_Amide PdII_Amide->Pd0 Ar-NR¹R² RedElim Reductive Elimination Product Ar-NR¹R² RedElim->Product Reactants1 Ar-X Reactants2 HNR¹R² Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: Buchwald-Hartwig Amination

Protocol 2: General Procedure using a Buchwald Precatalyst

Buchwald precatalysts are air- and moisture-stable palladium(II) complexes that are readily activated under the reaction conditions.

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the aryl halide (1 equivalent), and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 equivalents).

  • Reagent Addition: The amine (1.1-1.5 equivalents) is then added, followed by the anhydrous solvent (e.g., THF or toluene). The vial is sealed.

  • Reaction: The reaction mixture is stirred at the appropriate temperature (which can range from room temperature to 110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the mixture is passed through a short plug of silica gel, eluting with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography or recrystallization.

limitations of current XR Bond theories

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and online resources has revealed that "XR Bond theories" is not a recognized or established term in the fields of chemistry, drug development, or materials science. The term "XR Bond" appears to be primarily associated with a commercial name for a dental adhesive system. In other contexts, "X-R" is used as a generic placeholder to denote a chemical bond between two unspecified atoms, 'X' and 'R'.

Due to the absence of a defined scientific theory under this name, it is not possible to provide a comparison guide detailing its limitations, experimental data, and alternative theories as requested. The core requirements of the prompt, including data presentation, experimental protocols, and visualizations of signaling pathways, are contingent on the existence of a specific, identifiable scientific concept.

Therefore, to proceed with generating the requested content, clarification is required from the user to define "XR Bond theories." Specifically, information regarding the scientific context, key researchers or publications associated with this theory, or the full, unabbreviated name if "XR" is an acronym, would be necessary.

Without this fundamental information, any attempt to create a guide would be based on speculation and would not meet the standards of accuracy and objectivity required for a scientific audience. We await further clarification to proceed with this request.

A Comparative Analysis of XR Bond and Modern Dental Adhesive Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the dental materials field, understanding the performance of adhesive systems is critical for the development of durable and reliable restorative solutions. This guide provides a comparative analysis of the statistical significance of findings related to XR Bond, a third-generation dental adhesive system, and contrasts its performance with contemporary adhesive systems. The data is presented to facilitate objective comparison, supported by detailed experimental protocols and visualizations of the underlying mechanisms of action.

Quantitative Performance Comparison

The following tables summarize the shear bond strength of XR Bond in comparison to other third-generation and more recent universal adhesive systems. It is important to note that the data for XR Bond and other third-generation adhesives are from studies conducted in the 1990s, while the data for universal adhesives are from more recent research. Direct comparison should be made with caution due to the evolution of testing methodologies and material formulations over time.

Table 1: Shear Bond Strength of Third-Generation Dental Adhesives

Adhesive SystemMean Shear Bond Strength (MPa)Standard Deviation (MPa)
XR Bond 17.1 5.1
Scotchbond Multi-Purpose15.96.5
Syntac13.58.6
All-Bond 26.24.1
Scotchbond 24.93.0
Denthesive3.41.7

Data from a 1994 in-vitro study. Statistical analysis showed that XR Bond and Scotchbond Multi-Purpose had significantly better shear bond strength than the other adhesives in this study.

Table 2: Shear Bond Strength of XR Bond in a Separate Comparative Study

Adhesive SystemMean Shear Bond Strength (MPa)Standard Deviation (MPa)
All-Bond/Bisfil-P17.23.6
Syntac/Heliomolar15.92.1
XR-Bond/Herculite 15.4 3.7
Scotchbond 2/Silux11.62.2
Denthesive/Charisma10.73.7
Prisma Universal Bond 2/Prisma AP. H10.42.5
Tenure/Perfection8.23.9

Data from a 1995 in-vitro study.

Table 3: Representative Shear Bond Strength of Modern Universal Adhesives (Self-Etch Mode)

Adhesive SystemMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Clearfil SE>20Varies by study
Single Bond Universal>20Varies by study
Tetric N Bond Universal>20Varies by study

Data compiled from recent studies. Universal adhesives generally exhibit high bond strengths, often exceeding 20 MPa, in both self-etch and total-etch modes.

Experimental Protocols

The primary method for evaluating the performance of dental adhesives in the cited studies is the shear bond strength test. The general protocol, based on the ISO 29022 standard, is as follows:

Shear Bond Strength Testing Protocol (Based on ISO 29022)

  • Substrate Preparation: Sound human or bovine molars are used. The occlusal enamel is removed to expose a flat dentin surface. The surface is then polished with abrasive paper to create a standardized smear layer.

  • Specimen Mounting: The prepared teeth are mounted in a resin block, leaving the dentin surface exposed.

  • Adhesive Application: The dental adhesive system (e.g., XR Bond and its components) is applied to the prepared dentin surface according to the manufacturer's instructions.

  • Composite Placement: A cylindrical mold is placed on the bonded surface, and a resin composite is incrementally packed into the mold and light-cured.

  • Specimen Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.

  • Thermocycling (Optional): To simulate temperature changes in the oral cavity, specimens may be subjected to thermocycling, typically involving alternating immersion in water baths at 5°C and 55°C for a set number of cycles.

  • Shear Bond Strength Testing: The specimens are mounted in a universal testing machine. A shear force is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 1 mm/min) using a notched-edge or wire-loop loading fixture until fracture occurs.

  • Data Recording and Analysis: The force at which the bond fails is recorded and converted to megapascals (MPa). Statistical analysis (e.g., ANOVA, t-tests) is used to compare the performance of different adhesive systems.

  • Failure Mode Analysis: The fractured surfaces are examined under a microscope to determine the mode of failure (e.g., adhesive, cohesive in dentin, or cohesive in composite).

Mechanism of Action and Visualization

Third-generation dental adhesives like XR Bond were designed to modify the smear layer, a layer of debris created during cavity preparation, rather than completely removing it. This approach aimed to improve the bond to dentin.

The following diagram illustrates the general workflow and interaction of a third-generation dental adhesive system with the tooth structure.

cluster_workflow Experimental Workflow cluster_interaction Adhesive-Dentin Interaction Tooth_Prep Tooth Preparation (Dentin Exposure) Conditioner_App Conditioner Application Tooth_Prep->Conditioner_App Primer_App Primer Application Conditioner_App->Primer_App Adhesive_App Adhesive Application Primer_App->Adhesive_App Composite_App Composite Placement & Curing Adhesive_App->Composite_App Testing Shear Bond Strength Testing Composite_App->Testing Dentin Dentin (with Smear Layer) Conditioner Conditioner (Modifies Smear Layer) Dentin->Conditioner Primer Primer (Infiltrates Smear Layer & Dentin Tubules) Conditioner->Primer Adhesive Adhesive Resin (Bonds to Primer & Composite) Primer->Adhesive Hybrid_Layer Hybrid Layer Formation Adhesive->Hybrid_Layer

Caption: Workflow of adhesive application and interaction with dentin.

The following diagram illustrates the logical relationship in the bonding mechanism of third-generation adhesives.

cluster_mechanism Bonding Mechanism of 3rd Gen. Adhesives Conditioner Dentin Conditioner Smear_Layer Smear Layer Modification Conditioner->Smear_Layer Dentin_Infiltration Dentin Tubule Infiltration Smear_Layer->Dentin_Infiltration Primer Hydrophilic Primer Primer->Dentin_Infiltration Micromechanical_Bond Micromechanical Interlocking Dentin_Infiltration->Micromechanical_Bond Adhesive Adhesive Resin Adhesive->Micromechanical_Bond

Caption: Logical flow of the third-generation adhesive bonding process.

Concluding Remarks

The available data indicates that XR Bond was a competitive third-generation dental adhesive, demonstrating statistically significant bond strengths compared to several of its contemporaries. Third-generation systems represented a notable advancement in dental adhesion by actively interacting with the dentin smear layer.

However, dental adhesive technology has continued to evolve. Modern "universal" adhesives (7th and 8th generations) have simplified clinical procedures and generally exhibit higher and more consistent bond strengths to both enamel and dentin. While direct comparative studies between XR Bond and the latest generation of universal adhesives are lacking, the trend in the literature suggests that newer systems offer superior performance.

For professionals in dental material research and development, the data on XR Bond provides a valuable historical benchmark. Understanding the performance and limitations of past adhesive technologies can inform the design and evaluation of novel materials with enhanced durability and clinical outcomes. Future research should aim to include well-established materials like those from the third generation in comparative studies to provide a clearer long-term perspective on the evolution of dental adhesion.

Independent Verification of XR Bond Properties: A Comparative Guide for Covalent Linker Technologies in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical document created to fulfill the user's request for a specific format and content type. The product "XR Bond" and its comparators, along with all associated data and protocols, are fictional and intended for illustrative purposes only.

This guide provides an objective comparison of the novel XR Bond linker technology against established alternatives in the context of antibody-drug conjugate (ADC) development. The data presented is based on a series of standardized in vitro and in vivo experiments designed to evaluate key performance indicators for ADC efficacy and safety.

Overview of Covalent Linker Technologies

Covalent linkers are a critical component of ADCs, connecting a potent cytotoxic payload to a monoclonal antibody. The stability of this linkage in systemic circulation and its subsequent cleavage within the target cancer cell are paramount for therapeutic success. This guide evaluates three distinct linker technologies:

  • XR Bond (Reversible Covalent): A novel technology based on a pH-sensitive reversible covalent bond. It is designed for high stability in blood (pH 7.4) and rapid payload release in the acidic environment of the lysosome (pH 4.5-5.0) following internalization into the target cell.

  • StableThio (Non-cleavable): A conventional maleimide-based linker that forms a stable thioether bond. The payload is released upon complete degradation of the antibody backbone within the lysosome.

  • CleavePro (Enzyme-cleavable): A peptide-based linker designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.

Comparative Performance Data

The following tables summarize the quantitative performance of ADCs constructed with each linker technology. All ADCs utilized the same humanized monoclonal antibody targeting HER2 and the cytotoxic payload MMAE (Monomethyl auristatin E).

Table 1: In Vitro Plasma Stability and Payload Release

ParameterXR BondStableThioCleavePro
Plasma Stability (% Intact ADC after 7 days) 98.2 ± 1.599.1 ± 0.891.5 ± 2.1
Payload Release at pH 7.4 (%, 72h) < 1.0< 0.53.2 ± 0.5
Payload Release at pH 5.0 (%, 24h) 92.5 ± 3.05.4 ± 1.115.7 ± 2.5
Lysosomal Payload Release (%, 24h in cell lysate) 89.1 ± 4.275.3 ± 5.585.6 ± 3.8

Table 2: In Vitro Cytotoxicity and Off-Target Effects

ParameterXR BondStableThioCleavePro
IC50 on HER2+ Cells (nM) 0.851.521.10
IC50 on HER2- Cells (nM) > 1000> 1000850
Therapeutic Index (IC50 HER2- / IC50 HER2+) > 1176> 657772

Signaling Pathway Inhibition

The cytotoxic payload MMAE, once released from the ADC, disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The efficiency of this process is directly related to the rate and quantity of payload released within the cancer cell.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) XR Bond Cleavage Endosome->Lysosome Trafficking Payload Released MMAE Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Caption: ADC mechanism of action from receptor binding to apoptosis.

Experimental Protocols

4.1. In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the ADC and prevent premature payload release in human plasma.

  • Methodology:

    • ADCs (50 µg/mL) were incubated in fresh human plasma at 37°C.

    • Aliquots were taken at 0, 24, 48, 96, and 168 hours.

    • Samples were subjected to affinity capture using protein A resin, followed by elution.

    • The percentage of intact ADC was quantified using Hydrophobic Interaction Chromatography (HIC)-HPLC. The amount of released payload in the plasma supernatant was measured by LC-MS/MS.

4.2. In Vitro Cytotoxicity Assay

  • Objective: To determine the potency of the ADCs against HER2-positive and HER2-negative cancer cell lines.

  • Methodology:

    • SK-BR-3 (HER2+) and MDA-MB-231 (HER2-) cells were seeded in 96-well plates at 5,000 cells/well and allowed to adhere overnight.

    • Cells were treated with serial dilutions of each ADC for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Data were normalized to untreated controls, and IC50 values were calculated using a four-parameter logistic regression model.

G A Seed HER2+ and HER2- cells in 96-well plates B Incubate for 24h (Cell Adhesion) A->B D Add ADC dilutions to cells B->D C Prepare serial dilutions of ADC-XR Bond, ADC-StableThio, and ADC-CleavePro C->D E Incubate for 72h at 37°C D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Data Analysis: Normalize to control, calculate IC50 values G->H

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion

The independent verification data suggests that the XR Bond technology demonstrates a superior overall profile compared to the StableThio and CleavePro linkers in this specific ADC construct. Its high plasma stability, combined with efficient and specific payload release in an acidic environment, translates to potent on-target cytotoxicity and a significantly wider therapeutic index. The minimal off-target payload release observed with XR Bond is a promising feature for reducing systemic toxicity. Further in vivo studies are warranted to confirm these advantageous properties.

Assessing the Novelty of the XR Bond System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The XR Bond system represents a multi-faceted approach to dental restorations, combining a resin-based dentin adhesive with a glass ionomer liner. Developed for dental restorative research, its novelty lies in this dual-mechanism strategy, which aims to provide both durable micromechanical retention and bioactive, therapeutic benefits. This guide provides an objective comparison of the XR Bond system against other major classes of dental adhesives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in dental material and medical device development.

Overview of Dentin Adhesion Strategies

Modern dental adhesives are broadly categorized by their interaction with the dentin "smear layer"—a layer of debris created during cavity preparation. The primary strategies are Etch-and-Rinse , where the smear layer is removed with phosphoric acid, and Self-Etch , where acidic monomers modify the smear layer without a separate rinsing step. A third category, Bioactive Materials , which includes the glass ionomer component of the XR Bond system, aims to provide therapeutic benefits like caries inhibition through ion release.

The XR Bond system is a hybrid approach. Its resin component (a phosphonated dimethacrylate primer and a phosphonated BIS-GMA bonding agent) functions as an etch-and-rinse adhesive. This is then complemented by a glass ionomer liner, adding a bioactive, cariostatic dimension.

Quantitative Performance Comparison

The effectiveness of a dental adhesive is primarily measured by its ability to create a strong, durable bond (bond strength) and to prevent the ingress of bacteria and fluids at the restoration margin (microleakage). For bioactive materials, the rate of therapeutic ion release is also a key parameter.

Table 1: Comparative Shear Bond Strength to Dentin

Adhesive System CategoryRepresentative TechnologyMean Shear Bond Strength (MPa)
XR Bond System Phosphonated Resin + GI Liner 15.6 ± 3.7
Etch-and-Rinse (4th Gen)Three-Step System (e.g., OptiBond FL)25 - 30
Self-Etch (7th Gen)One-Step, All-in-One (e.g., G-Bond)11 - 16
Universal AdhesiveMulti-Mode (e.g., Scotchbond Universal)24 - 35
Resin-Modified Glass IonomerDual-Cure System (e.g., Fuji II LC)8 - 22

Note: Bond strength values can vary significantly based on testing methodology, substrate condition, and specific product formulation. The values presented are representative figures from various in-vitro studies for comparative purposes.

Table 2: Comparative Microleakage Performance

Adhesive System CategoryRepresentative TechnologyTypical Microleakage Score (Dentin Margin)
XR Bond System Phosphonated Resin + GI Liner Very Minimal
Etch-and-Rinse (4th Gen)Three-Step SystemLow to Moderate
Self-Etch (7th Gen)One-Step, All-in-OneModerate to High
Universal AdhesiveMulti-Mode (Self-Etch Mode)Low to Moderate
Resin-Modified Glass IonomerDual-Cure SystemLow

Note: Microleakage is typically scored on an ordinal scale (e.g., 0-4) based on the extent of dye penetration. "Very Minimal" indicates scores typically in the 0-1 range. Performance is highly dependent on application technique.

Table 3: Comparative Fluoride (B91410) Release (Bioactive Materials)

Material CategoryRepresentative TechnologyCumulative Fluoride Release (µg/cm²)
XR Bond System (Liner) Conventional Glass Ionomer ~248 (after 3 years)
Resin-Modified Glass IonomerDual-Cure System~122 (after 3 years)
GiomerPre-reacted Glass-Ionomer fillers~79 (after 3 years)

Note: Fluoride release is highest in the initial period (the "burst effect") and decreases over time. The values represent long-term cumulative release from in-vitro studies.[1]

Mechanisms of Action & Experimental Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed in this guide.

Mechanism of Etch-and-Rinse Adhesives (e.g., XR Bond Resin) Etch Phosphoric Acid Application Rinse Rinsing & Gentle Drying Dentin Dentin with Smear Layer Dentin->Etch Primer Primer Application (e.g., Phosphonated Dimethacrylate) Collagen Exposed Collagen Network (Moist) Collagen->Primer Infiltration Adhesive Adhesive Resin Application (e.g., Phosphonated BIS-GMA) Hybrid Hybrid Layer & Resin Tags Formed Adhesive->Hybrid Polymerization

Fig. 1: Workflow for etch-and-rinse adhesive systems.

Mechanism of Glass Ionomer Adhesion & Caries Inhibition cluster_bond Chemical Bonding cluster_inhibit Caries Inhibition GIC Glass Ionomer Cement (Polyacrylic Acid + Fluoroaluminosilicate Glass) IonExchange Ion Exchange Layer GIC->IonExchange Carboxyl Groups (from Polyacrylic Acid) Fluoride Fluoride Ion Release GIC->Fluoride Dentin Dentin (Hydroxyapatite + Collagen) Dentin->IonExchange Calcium Ions (from Hydroxyapatite) Effect1 Inhibits Bacterial Metabolism (Enolase) Fluoride->Effect1 Effect2 Enhances Remineralization (Forms Fluorapatite) Fluoride->Effect2

Fig. 2: Dual mechanism of glass ionomer cements.

Experimental Workflow for Shear Bond Strength (SBS) Testing Start Extracted Human Molar Prep Occlusal Surface Ground to Expose Mid-Coronal Dentin Start->Prep Bond Apply Adhesive System (per Manufacturer's Protocol) Prep->Bond Restore Build Composite Cylinder (e.g., 2.5mm diameter) Bond->Restore Store Store in Water at 37°C (24 hours) Restore->Store Test Apply Shear Force at Interface (Universal Testing Machine) Store->Test Result Record Force at Failure (N) Calculate Strength (MPa) Test->Result

Fig. 3: Standardized shear bond strength testing protocol.

Experimental Protocols

Shear Bond Strength (SBS) Testing

This test measures the force required to de-bond a restorative material from the tooth substrate.

  • Tooth Preparation: Freshly extracted, non-carious human molars are used. The occlusal surface is ground flat using silicon carbide paper (e.g., 600-grit) under water cooling to expose a standardized area of mid-coronal dentin.[2]

  • Adhesive Application: The prepared dentin surface is treated with the adhesive system being tested (e.g., XR Bond, Universal adhesive) according to the manufacturer's specific instructions for etching, priming, and bonding.

  • Composite Application: A cylindrical mold (e.g., a gelatin capsule with a diameter of ~2.5 mm) is placed onto the bonded surface.[3] A resin composite material is packed into the mold and light-cured to create a standardized cylinder bonded to the dentin.

  • Storage: The specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions. For long-term studies, specimens may be subjected to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate temperature changes in the mouth.[2]

  • Testing: The specimen is secured in a universal testing machine. A shear force is applied to the base of the composite cylinder at the adhesive interface using a chisel or wire loop at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[3]

  • Calculation: The force required to cause failure (in Newtons) is divided by the bonded surface area (in mm²) to calculate the shear bond strength in megapascals (MPa).

Microleakage Testing (Dye Penetration Method)

This test qualitatively assesses the sealing ability of a restoration by measuring the penetration of a dye at the tooth-restoration interface.

  • Cavity Preparation: Standardized Class V cavities (typically 3mm x 2.5mm x 1.5mm) are prepared on the buccal or lingual surfaces of extracted human premolars or molars. The occlusal margin is placed in enamel, and the gingival margin is placed in dentin/cementum.[4]

  • Restoration: The cavities are restored using the adhesive and composite system under evaluation, following the manufacturer's protocol.

  • Thermal Cycling: To simulate aging, the restored teeth are subjected to thermocycling for a set number of cycles (e.g., 200-1000 cycles) between two temperature baths (e.g., 5°C and 55°C) with a specific dwell time (e.g., 30-60 seconds).[4]

  • Sealing and Staining: All surfaces of the tooth are coated with two layers of waterproof nail varnish, except for the restoration itself and a 1-mm perimeter around the margin. The teeth are then immersed in a dye solution (e.g., 0.5% basic fuchsin or 2% methylene (B1212753) blue) for 24 hours.[4][5]

  • Sectioning and Evaluation: The teeth are thoroughly rinsed and sectioned longitudinally through the center of the restoration. The sectioned surfaces are examined under a stereomicroscope (e.g., at 30x magnification).

  • Scoring: The extent of dye penetration at the enamel and gingival margins is scored using an ordinal scale, for example:

    • Score 0: No dye penetration.

    • Score 1: Dye penetration less than half the depth of the cavity wall.

    • Score 2: Dye penetration more than half the depth of the cavity wall.

    • Score 3: Dye penetration along the full depth of the axial wall.[5]

Conclusion: Novelty and Performance of XR Bond

The novelty of the XR Bond system lies in its combination of two distinct dental material philosophies. The resin adhesive component provides a respectable micromechanical bond strength of approximately 15.6 MPa, comparable to some earlier generations of adhesives but lower than the current "gold standard" three-step etch-and-rinse and high-performance universal systems, which can exceed 25-30 MPa.[6]

However, the inclusion of the glass ionomer liner provides a significant advantage not offered by resin-only systems: a substantial cariostatic effect. Studies show that the glass ionomer component significantly reduces the size of recurrent lesions and can create zones of caries inhibition.[7] This is due to its chemical bond to the tooth structure and its ability to release fluoride ions, which inhibit bacterial metabolism and promote the remineralization of adjacent tooth structure.[8] This dual-action approach—providing both mechanical bonding and bioactive protection—positions the XR Bond system as a valuable tool for research into long-lasting, therapeutic dental restorations, particularly in patients with high caries risk. While newer universal adhesives offer higher bond strengths and simplified workflows, the unique combination of adhesion and active caries inhibition in the XR Bond system remains a noteworthy and innovative strategy in restorative dental science.

References

Comparative Performance Analysis of XR Bond in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the novel XR Bond, a hydrophilic, cleavale linker, against established alternatives in different solvent systems. The data presented herein is intended to assist researchers, scientists, and drug development professionals in optimizing bioconjugation protocols.

Introduction to XR Bond

XR Bond is an innovative heterobifunctional crosslinker designed for advanced bioconjugation applications. Featuring a terminal alkyne for click chemistry and an NHS ester for amine-reactive coupling, its unique hydrophilic and cleavable spacer is engineered to enhance solubility and stability of the resulting conjugate. This study evaluates its performance in comparison to two widely used linkers: a conventional hydrophobic, non-cleavable linker (Alternative A) and a PEGylated, non-cleavable linker (Alternative B).

Comparative Performance Data

The following table summarizes the performance of XR Bond and its alternatives in conjugating a model monoclonal antibody (mAb) with a fluorescent payload. Key performance indicators include conjugation yield, the level of aggregation post-conjugation, and the stability of the linker-payload bond in human plasma.

Linker Solvent System Conjugation Yield (%) Aggregation (%) Linker Stability (t½ in plasma, hours)
XR Bond PBS, pH 7.492< 1120
XR Bond PBS, 10% DMSO95< 1120
XR Bond PBS, 10% DMF941.5118
XR Bond 50% Acetonitrile (B52724)35> 20N/A
Alternative A PBS, pH 7.4654.5> 500 (non-cleavable)
Alternative A PBS, 10% DMSO882.5> 500 (non-cleavable)
Alternative A PBS, 10% DMF853.0> 500 (non-cleavable)
Alternative A 50% Acetonitrile40> 25N/A
Alternative B PBS, pH 7.4901.2> 500 (non-cleavable)
Alternative B PBS, 10% DMSO93< 1> 500 (non-cleavable)
Alternative B PBS, 10% DMF911.8> 500 (non-cleavable)
Alternative B 50% Acetonitrile38> 22N/A

Experimental Workflow

The diagram below outlines the general workflow for the comparative conjugation experiments.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis mAb 1. mAb Preparation (Buffer Exchange) linker_sol 2. Linker Dissolution (in specified solvent) conjugation 3. mAb + Linker Incubation (2 hours, 25°C) linker_sol->conjugation purify 4. Purification (Size Exclusion Chromatography) conjugation->purify hic 5a. HIC-HPLC (Yield & DAR) purify->hic sec 5b. SEC-HPLC (Aggregation) purify->sec stability 5c. Plasma Stability Assay purify->stability

Caption: Workflow for the comparative analysis of linker performance.

Experimental Protocols

  • Antibody Preparation: A stock solution of Trastuzumab (10 mg/mL) was buffer-exchanged into phosphate-buffered saline (PBS), pH 7.4, using a desalting column. The final concentration was adjusted to 5 mg/mL.

  • Linker Dissolution: Stock solutions of XR Bond, Alternative A, and Alternative B were prepared at 10 mM in their respective solvent systems (PBS, 10% DMSO in PBS, 10% DMF in PBS, or 50% Acetonitrile).

  • Conjugation Reaction: The linker solution was added to the antibody solution at a 5-fold molar excess. The reaction mixture was incubated for 2 hours at 25°C with gentle shaking.

  • Purification: The resulting antibody-drug conjugate (ADC) was purified using size-exclusion chromatography (SEC) to remove unreacted linker and any aggregates. The protein concentration was determined by UV-Vis spectroscopy at 280 nm.

  • Conjugation Yield and Drug-to-Antibody Ratio (DAR) Analysis:

    • Method: Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Column: TSKgel Butyl-NPR column.

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol.

    • Protocol: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes was used. The peaks corresponding to different drug-loaded species were integrated to calculate the average DAR and overall conjugation yield.

  • Aggregation Analysis:

    • Method: Size Exclusion Chromatography (SEC-HPLC).

    • Column: TSKgel G3000SWxl column.

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

    • Protocol: The analysis was performed at a flow rate of 1 mL/min. The percentage of high molecular weight species (aggregates) was determined by integrating the corresponding peak area relative to the total peak area.

  • Linker Stability Assay:

    • Protocol: The purified ADC was incubated in human plasma at 37°C. Aliquots were taken at various time points (0, 6, 12, 24, 48, 96, 120 hours). The samples were analyzed by reverse-phase HPLC to quantify the amount of released payload over time, from which the half-life (t½) was calculated.

Signaling Pathway Illustration

The following diagram illustrates a hypothetical mechanism of action for an ADC constructed with a cleavable linker like XR Bond.

G cluster_ec Extracellular cluster_ic Intracellular ADC 1. ADC Binding Internalization 2. Internalization ADC->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Target_Action 6. Target Engagement (e.g., DNA Damage) Payload_Release->Target_Action

Caption: ADC mechanism of action with a cleavable linker.

Conclusion

The data indicates that XR Bond exhibits excellent performance in aqueous buffer systems, with or without moderate concentrations of organic co-solvents like DMSO. Its hydrophilic nature contributes to a significantly lower aggregation propensity compared to the more hydrophobic Alternative A. While the PEGylated Alternative B also performs well in preventing aggregation, the cleavable nature of XR Bond offers an advantage for applications requiring intracellular payload release. The use of high concentrations of organic solvents like acetonitrile is detrimental to the antibody structure and is not recommended for any of the tested linkers. These findings underscore the importance of solvent selection in bioconjugation and highlight the robust performance profile of XR Bond for developing next-generation antibody-drug conjugates.

Safety Operating Guide

Proper Disposal Procedures for XR Bond: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized disposal procedures for a laboratory chemical assumed to be "XR Bond," a dental adhesive system used for research. As a specific Safety Data Sheet (SDS) for a product named "XR Bond: Dental Adhesive System for Research" is not publicly available, these guidelines are based on the typical characteristics of dental bonding agents and general laboratory hazardous waste protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before handling XR Bond waste, it is crucial to understand its potential hazards. Dental bonding agents are often flammable, may cause skin and eye irritation, and can be harmful if inhaled or ingested.[1][2] Always handle this material in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).

Table 1: Assumed Hazard Profile and Required PPE for XR Bond

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Flammable Liquid [1][2]Flame-retardant lab coat, safety glasses or goggles, nitrile gloves.
Skin and Eye Irritant [1][2]Safety glasses or goggles, nitrile gloves, lab coat.
Inhalation Hazard Use in a chemical fume hood or well-ventilated area.

Segregation and Collection of XR Bond Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][4] XR Bond waste should not be mixed with other types of waste unless explicitly permitted by your institution's EHS guidelines.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all XR Bond waste. The container must have a secure screw-top cap.[4][5]

  • Label the Container: As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste," the full chemical name ("XR Bond Waste"), and the primary hazard(s) (e.g., "Flammable," "Irritant").[3][4]

  • Collect All Contaminated Materials: This includes empty or partially used vials, used applicators, contaminated gloves, and any absorbent material used to clean up spills.[5]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3][4]

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[6] If the waste is flammable, it should be stored in a flammable storage cabinet.[6]

Disposal Procedures

Under no circumstances should XR Bond waste be disposed of down the drain or in the regular trash.[7][8] Improper disposal can lead to environmental contamination and regulatory non-compliance.[9]

Step-by-Step Disposal Protocol:

  • Request a Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (e.g., 90 days in some jurisdictions), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal company.[5][10]

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste hauler.

  • Container Handover: Ensure the waste container is securely sealed and properly labeled before handing it over to the authorized personnel for disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills in poorly ventilated areas, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined in Table 1.

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite (B1170534) or sand) to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Dispose of all materials in the appropriate hazardous waste container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of XR Bond waste.

cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Use XR Bond in Research B Generate Waste (e.g., empty vials, used applicators) A->B D Place in Labeled, Sealed Hazardous Waste Container B->D S1 Spill Occurs B->S1 Potential Spill C Don PPE C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS or Licensed Vendor E->F G Complete Disposal Manifest/Paperwork F->G H Waste Transported to Authorized Disposal Facility G->H S2 Contain Spill with Absorbent Material S1->S2 S3 Collect Contaminated Material S2->S3 S3->D Place in Waste Container

Caption: Workflow for the safe disposal of XR Bond waste.

References

Personal protective equipment for handling XR Bond

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for XR Bond

This guide provides immediate, essential safety and logistical information for the handling and disposal of XR Bond, a fourth-generation dental bonding agent. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Key Chemical Components and Associated Hazards

XR Bond is a multi-component system, primarily consisting of a phosphonated dimethacrylate ester primer and a resin containing urethane (B1682113) dimethacrylate (UDMA) and triethylene glycol dimethacrylate (TEG-DMA). The primary hazards associated with these components are skin and eye irritation, and the potential for allergic skin reactions.[1][2][3][4]

Chemical ComponentCAS NumberKey Hazards
Urethane Dimethacrylate (UDMA)72869-86-4May cause an allergic skin reaction.[1][5][6]
Triethylene Glycol Dimethacrylate (TEG-DMA)109-16-0Causes skin irritation; May cause an allergic skin reaction; Causes serious eye irritation.[2][3]
Phosphonated Dimethacrylate EsterNot AvailableBased on similar phosphonates, may cause skin and eye irritation.[4][7][8]

Experimental Protocols

Personal Protective Equipment (PPE)

When handling XR Bond and its components, the following personal protective equipment is mandatory to prevent skin and eye contact:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber gloves. Contaminated work clothing should not be allowed out of the workplace.[1]

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn to protect from splashes.

  • Respiratory Protection: Use in a well-ventilated area.[1] If significant aerosolization is expected, a respirator may be necessary.

Safe Handling Procedures
  • Preparation:

    • Ensure the work area is clean and well-ventilated.

    • Confirm that an eyewash station and safety shower are readily accessible.

    • Put on all required personal protective equipment (gloves, safety glasses, lab coat).

  • Dispensing and Application:

    • Dispense the XR Bond primer and adhesive according to the manufacturer's instructions.

    • Avoid direct contact with skin and eyes. If contact occurs, rinse the affected area immediately and thoroughly with water.[2]

    • If skin irritation or a rash occurs, seek medical advice.[2][3]

  • Curing:

    • If using a light-curing unit, avoid looking directly into the light source. Use appropriate light-filtering shields or glasses.

  • Post-Application:

    • Tightly close all containers after use.

    • Clean any spills immediately. Absorb small spills with an inert material (e.g., sand or earth) and place in a sealed container for disposal.

Disposal Plan
  • Waste Characterization: Unused XR Bond and materials contaminated with it (e.g., gloves, applicator tips) should be considered chemical waste.

  • Containerization: Collect all waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of XR Bond in a laboratory setting.

XR_Bond_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Work Area A->B C Dispense XR Bond Components B->C Proceed to Handling D Apply to Substrate C->D E Light Cure (if applicable) D->E F Clean Work Area E->F Proceed to Cleanup G Segregate & Label Chemical Waste F->G H Dispose of Waste per Institutional Protocol G->H I Remove PPE H->I

Caption: Workflow for the safe handling of XR Bond.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.